molecular formula C16H14N2S2 B188872 Dibenzyl cyanocarbonimidodithioate CAS No. 31350-31-9

Dibenzyl cyanocarbonimidodithioate

Cat. No.: B188872
CAS No.: 31350-31-9
M. Wt: 298.4 g/mol
InChI Key: PSJVCHKLFXZCFQ-UHFFFAOYSA-N
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Description

Dibenzyl cyanocarbonimidodithioate is a useful research compound. Its molecular formula is C16H14N2S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzyl cyanocarbonimidodithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzyl cyanocarbonimidodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl cyanocarbonimidodithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(benzylsulfanyl)methylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2S2/c17-13-18-16(19-11-14-7-3-1-4-8-14)20-12-15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJVCHKLFXZCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC#N)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356339
Record name Dibenzyl cyanocarbonimidodithioate
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31350-31-9
Record name Carbonimidodithioic acid, N-cyano-, bis(phenylmethyl) ester
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Record name Dibenzyl cyanocarbonimidodithioate
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Foundational & Exploratory

Molecular Structure and Reactivity of N-Cyanodithioiminocarbonic Acid Dibenzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, Drug Development Professionals

Executive Summary: The "Chameleon" Synthon

In the landscape of heterocyclic synthesis, N-cyanodithioiminocarbonic acid dibenzyl ester (also known as dibenzyl N-cyanodithioiminocarbonate ) represents a highly versatile, electrophilic "chameleon" synthon. Structurally analogous to its more common dimethyl counterpart, the dibenzyl ester offers distinct steric and lipophilic properties that are advantageous in specific Structure-Activity Relationship (SAR) studies.

This guide details the molecular architecture, synthesis, and reactivity profile of this compound. It focuses on its utility as a pivotal intermediate for constructing N-cyano-isothioureas and fused heterocyclic systems—such as benzimidazoles, pyrimidines, and triazines—which are critical scaffolds in medicinal chemistry for antiviral and anticancer drug discovery.

Part 1: Molecular Architecture & Synthesis

Structural Characteristics

The molecule features a central N-cyanoiminodithiocarbonate core (


). This backbone is characterized by a conjugated 

-system extending from the cyano group through the imine nitrogen to the central carbon.
  • Electrophilic Center: The central carbon atom (

    
    ) is highly electrophilic due to the electron-withdrawing nature of the N-cyano group and the two sulfur atoms.
    
  • Leaving Groups: The two benzylthio groups (

    
    ) act as excellent leaving groups. The bulky benzyl moieties provide increased lipophilicity compared to methyl esters, potentially altering solubility profiles and reaction kinetics in non-polar solvents.
    
  • Geometry: The

    
     moiety is generally planar, facilitating nucleophilic attack at the central carbon.
    
Synthesis Workflow

The synthesis follows a robust, two-step one-pot protocol involving the formation of a dipotassium salt intermediate followed by bis-alkylation.

Reaction Pathway:

  • Salt Formation: Cyanamide (

    
    ) reacts with Carbon Disulfide (
    
    
    
    ) in the presence of a strong base (KOH) to form Dipotassium N-cyanodithioimidocarbonate .
  • Alkylation: The dipotassium salt undergoes nucleophilic substitution with Benzyl Chloride (or Benzyl Bromide) to yield the dibenzyl ester.

SynthesisWorkflow Cyanamide Cyanamide (H2N-CN) Intermediate Dipotassium Salt (K2[S2C=N-CN]) Cyanamide->Intermediate + CS2 / Base CS2 Carbon Disulfide (CS2) CS2->Intermediate Base KOH / EtOH Base->Intermediate Product Dibenzyl N-cyanodithioiminocarbonate ((PhCH2S)2C=N-CN) Intermediate->Product + Alkylation Reagent Benzyl Chloride (PhCH2Cl) Reagent->Product

Figure 1: Step-wise synthesis pathway from Cyanamide to Dibenzyl N-cyanodithioiminocarbonate.

Part 2: Reactivity Profile

The utility of N-cyanodithioiminocarbonic acid dibenzyl ester lies in its ability to undergo stepwise nucleophilic displacement. The two benzylthio groups are not equivalent once the first nucleophile attacks; the resulting intermediate (an N-cyano-S-benzylisothiourea ) has reduced electrophilicity, allowing for controlled, asymmetrical functionalization.

The Displacement Mechanism
  • First Displacement: A primary amine or hydrazine attacks the central carbon, displacing one molecule of benzyl mercaptan (BnSH). This forms a stable N-cyano-S-benzylisothiourea.

  • Second Displacement (Cyclization): Under forcing conditions (heat, catalysis) or with a binucleophile (e.g., diamine), the second benzylthio group is displaced, often leading to ring closure.

Leaving Group Dynamics: Benzyl vs. Methyl

While the dimethyl ester is more commercially common, the dibenzyl ester is preferred when:

  • Volatility is a concern: Benzyl mercaptan (bp ~195°C) is significantly less volatile than methyl mercaptan (gas at RT), making the reaction easier to manage in standard laboratory hoods without specialized trapping for gaseous byproducts.

  • Lipophilicity: The intermediate S-benzyl isothioureas are more soluble in organic solvents like dichloromethane or toluene, facilitating workup and purification.

ReactivityMap Core Dibenzyl N-cyanodithioiminocarbonate Isothiourea N-Cyano-S-benzylisothiourea (Intermediate) Core->Isothiourea - BnSH (Step 1) Benzimidazole 2-Cyanoaminobenzimidazole (Heterocycle) Core->Benzimidazole - 2 BnSH (Cyclization) Triazole Amino-1,2,4-triazole (Heterocycle) Core->Triazole - 2 BnSH (Cyclization) Amine1 Primary Amine (R-NH2) Amine1->Isothiourea Diamine 1,2-Diamine (e.g., o-Phenylenediamine) Diamine->Benzimidazole Hydrazine Hydrazine (NH2-NH2) Hydrazine->Triazole

Figure 2: Reactivity map showing divergent pathways to isothioureas and heterocycles.

Part 3: Synthetic Applications (Heterocycle Formation)[1]

The compound acts as a "C-N-C" fragment donor. The N-cyano group often participates in the cyclization, either being retained as a substituent or incorporated into the ring.

Synthesis of Benzimidazoles

Reacting the dibenzyl ester with o-phenylenediamine yields 2-cyanoaminobenzimidazole .

  • Mechanism: The first amine attacks the central carbon, displacing one benzylthio group. The second amine then attacks the same carbon (displacing the second sulfur) or attacks the nitrile carbon in a complex rearrangement depending on conditions. Typically, the N-cyano group remains exocyclic or tautomerizes.

Synthesis of Triazines and Pyrimidines

Reaction with amidines or guanidines leads to 1,3,5-triazines or pyrimidines . The electrophilic carbon of the dithioiminocarbonate reacts with the nucleophilic nitrogens of the amidine, followed by cyclization involving the cyano group.

Quantitative Comparison: Leaving Groups
FeatureMethyl Ester (S-Me)Dibenzyl Ester (S-Bn)Impact on Protocol
Byproduct Methyl Mercaptan (MeSH)Benzyl Mercaptan (BnSH)Safety: MeSH is a toxic gas; BnSH is a liquid.
Odor Extremely pungent, pervasivePungent, lower vapor pressureHandling: BnSH is easier to contain.
Solubility Moderate in EtOH/MeOHHigh in DCM, ToluenePurification: Bn derivatives easier to crystallize.
Reactivity HighSlightly Lower (Steric bulk)Selectivity: Bn ester allows better control of mono-substitution.

Part 4: Experimental Protocols

Protocol: Synthesis of Dibenzyl N-cyanodithioiminocarbonate

Note: Perform all steps in a fume hood due to the stench of thiols.

Reagents:

  • Cyanamide (

    
    ): 0.1 mol
    
  • Carbon Disulfide (

    
    ): 0.1 mol
    
  • Potassium Hydroxide (KOH): 0.2 mol (dissolved in Ethanol)

  • Benzyl Chloride (

    
    ): 0.2 mol
    

Step-by-Step Methodology:

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 0.1 mol of cyanamide in 50 mL of ethanol.

  • Add 0.1 mol of

    
     dropwise with stirring.
    
  • Cool the mixture to 0–5°C in an ice bath.

  • Slowly add the ethanolic KOH solution (0.2 mol) over 30 minutes. The mixture will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt precipitates. Stir for 1 hour at room temperature.

  • Alkylation: Add 0.2 mol of Benzyl Chloride dropwise to the suspension.

  • Reflux the mixture for 2–3 hours. The solid salt will dissolve/react, and potassium chloride (KCl) will precipitate.

  • Workup: Cool to room temperature and pour the mixture into 300 mL of ice water. The product will precipitate as a solid or oil (which solidifies upon standing).

  • Purification: Filter the solid, wash with water to remove KCl, and recrystallize from ethanol/water.

  • Validation: Confirm structure via melting point (compare to literature for general class, typically solid) and NMR (observe Benzyl

    
     peak ~4.4 ppm and Aromatic protons).
    
Protocol: General Mono-Displacement (Isothiourea Formation)
  • Dissolve 1.0 eq of Dibenzyl N-cyanodithioiminocarbonate in Acetonitrile.

  • Add 1.0 eq of the primary amine.

  • Reflux for 2–6 hours (monitor via TLC).

  • Evaporate solvent.[1] The residue is the N-cyano-S-benzylisothiourea .

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[2] Heterocyclic Communications, 20(6), 313-331. Link

  • Wittenbrook, L. S. (1975). The chemistry of N-cyanodithioimidocarbonic acid. III. An intermediate in heterocyclic synthesis.[3][4] Journal of Heterocyclic Chemistry, 12(1), 37-42. Link

  • Marble, L. K. (1998). An Improved Preparation of S,S'-Dimethyl N-Cyanodithioiminocarbonate. Organic Preparations and Procedures International, 30(4), 473-476. Link

  • PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate (Compound Summary). National Library of Medicine. Link(Note: Used for structural analogy and general reactivity data).

Sources

Solubility profile of dibenzyl cyanocarbonimidodithioate in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Dibenzyl Cyanocarbonimidodithioate in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding Dibenzyl Cyanocarbonimidodithioate: A Structural Perspective

Dibenzyl cyanocarbonimidodithioate, with the chemical formula C₁₆H₁₄N₂S₂, possesses a unique structure that dictates its interactions with various solvents. The presence of two benzyl groups suggests a degree of lipophilicity, while the cyanocarbonimidodithioate core introduces polarity and potential sites for intermolecular interactions. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, although the molecule lacks hydrogen bond donors. This structural assessment is the first step in predicting its solubility behavior.

The Role of Polar Aprotic Solvents in Solubility Studies

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, yet they lack acidic protons.[1][2] This class of solvents is particularly adept at dissolving a wide range of organic compounds, including those with polar functional groups that are not readily soluble in nonpolar solvents.[3][4] Their inability to act as hydrogen bond donors prevents the formation of strong solvent cages around the solute, which can be advantageous in certain chemical reactions and formulations.[2]

A selection of common polar aprotic solvents and their relevant properties are presented in Table 1.

Table 1: Properties of Common Polar Aprotic Solvents

SolventChemical FormulaBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Acetone(CH₃)₂CO56.121.82.91
AcetonitrileCH₃CN8238.33.20
Dimethylformamide (DMF)(CH₃)₂NCHO15336.73.86
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.73.96
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO20232.24.09
Tetrahydrofuran (THF)C₄H₈O667.51.75

Source: Adapted from various sources.[1][5]

The choice of solvent for a solubility study is critical and should be guided by the intended application. For instance, a solvent with a lower boiling point like acetone or acetonitrile may be suitable for reactions at moderate temperatures, while DMSO or NMP are often used for their high solvating power at elevated temperatures.[1]

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" provides a foundational understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of dibenzyl cyanocarbonimidodithioate in polar aprotic solvents, the primary intermolecular forces at play are expected to be:

  • Dipole-dipole interactions: The polar nature of both the solute and the solvent will lead to these electrostatic interactions.

  • London dispersion forces: Present in all molecules, these forces will contribute to the overall solvation, particularly due to the benzyl groups of the solute.

  • Hydrogen bonding (acceptor role): The nitrogen and sulfur atoms of the solute can act as hydrogen bond acceptors if the solvent has any residual protic impurities.

The interplay of these forces determines the extent of solubility. A solvent with a polarity that closely matches that of dibenzyl cyanocarbonimidodithioate is likely to be a good solvent.

Experimental Determination of the Solubility Profile: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of dibenzyl cyanocarbonimidodithioate in various polar aprotic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • Dibenzyl cyanocarbonimidodithioate (high purity)

  • Selected polar aprotic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solute Weigh Solute prep_mixture Prepare Slurry prep_solute->prep_mixture prep_solvent Measure Solvent prep_solvent->prep_mixture equilibration Incubate with Agitation (Controlled Temperature) prep_mixture->equilibration sampling Withdraw Aliquot equilibration->sampling centrifugation Centrifuge sampling->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of dibenzyl cyanocarbonimidodithioate into several vials. The "excess" is crucial to ensure a saturated solution is formed.

    • Add a known volume of the selected polar aprotic solvent to each vial.

    • Vortex the vials to create a uniform slurry.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Allow the slurries to equilibrate for a sufficient period (e.g., 24-48 hours). It is advisable to take samples at different time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Centrifuge the aliquot to further separate any suspended solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of dibenzyl cyanocarbonimidodithioate of known concentrations in the respective solvent.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor.

Data Presentation and Interpretation

The determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 2: Illustrative Solubility Profile of Dibenzyl Cyanocarbonimidodithioate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Observations
AcetoneExperimental ValueCalculated Valuee.g., Colorless solution
AcetonitrileExperimental ValueCalculated Valuee.g., Slight yellow tint
DMFExperimental ValueCalculated Valuee.g., Readily soluble
DMSOExperimental ValueCalculated Valuee.g., High solubility
NMPExperimental ValueCalculated Valuee.g., Complete dissolution
THFExperimental ValueCalculated Valuee.g., Moderate solubility

The interpretation of this data should consider the relationship between the solvent properties and the observed solubility.

solubility_factors cluster_solvent Solvent Properties cluster_solute Solute Properties dielectric Dielectric Constant solubility Solubility dielectric->solubility Influence dipole Dipole Moment dipole->solubility Influence polarity Molecular Polarity polarity->solubility Influence h_bond H-Bond Acceptors h_bond->solubility Influence

Caption: Factors influencing solubility.

Generally, higher dielectric constants and dipole moments in the solvent are expected to lead to higher solubility for a polar solute like dibenzyl cyanocarbonimidodithioate. However, specific interactions and steric effects can also play a significant role.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for determining and understanding the solubility profile of dibenzyl cyanocarbonimidodithioate in polar aprotic solvents. By following the outlined experimental protocol and considering the theoretical principles, researchers can generate reliable and insightful data. This foundational knowledge is indispensable for advancing the development of this compound, whether for use in organic synthesis, materials science, or as a potential therapeutic agent. The methodologies described herein are not only applicable to the target compound but can also be adapted for the solubility profiling of other novel molecules, making this a valuable resource for the broader scientific community.

References

  • Wikipedia. Polar aprotic solvent. [Link][1]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link][2]

  • COMMON POLAR APROTIC SOLVENTS. [Link][3]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • ARCOR Epoxy Technologies. Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link][5]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link][4]

Sources

Thermodynamic stability of dibenzyl cyanocarbonimidodithioate at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of Dibenzyl cyanocarbonimidodithioate (CAS 31350-31-9), synthesizing structural analysis with practical experimental protocols.

Executive Summary

Dibenzyl cyanocarbonimidodithioate (also known as dibenzyl N-cyanodithioimidocarbonate) is thermodynamically stable in its solid state at room temperature (25°C). It exists as a crystalline solid with a predicted melting point range of 50–100°C (analogous to the dimethyl derivative, mp ~97°C).

However, its "stability" is conditional. While it resists spontaneous unimolecular decomposition, it is a reactive electrophile . It is kinetically stable against air oxidation but thermodynamically unstable in the presence of moisture or nucleophiles, driving hydrolysis or substitution reactions that release benzyl mercaptan.

Stability Verdict:

  • Solid State (25°C): Stable (Shelf-life >2 years if stored dry/dark).

  • Solution (Inert Solvents): Stable for days (e.g., CH₂Cl₂, Toluene).

  • Solution (Protic/Nucleophilic): Unstable (Hydrolysis/Aminolysis).

Chemical Identity & Structural Analysis

To understand the stability, we must analyze the electronic "push-pull" forces within the molecule.

  • IUPAC Name: Dibenzyl N-cyanocarbonimidodithioate

  • CAS Number: 31350-31-9[1][2]

  • Molecular Formula: C₁₆H₁₄N₂S₂[1][3]

  • Molecular Weight: 298.42 g/mol

Electronic Stabilization Mechanism

The molecule features a cyanocarbonimidodithioate core (


). This system is stabilized by a "push-pull" electronic effect:
  • Push: The two sulfur atoms act as electron donors (via lone pair conjugation) into the central imine carbon.

  • Pull: The cyano group (

    
    ) is a strong electron-withdrawing group (EWG), delocalizing electron density from the nitrogen atom.
    

This conjugation lowers the ground-state energy of the molecule, rendering it thermodynamically stable relative to its isolated constituent atoms, but highly susceptible to nucleophilic attack at the central carbon due to the leaving group ability of the benzylthio groups.

Degradation Pathways & Reactivity

The primary threat to the thermodynamic stability of this compound at room temperature is hydrolysis , not thermal decomposition.

Decomposition Pathway Diagram

The following diagram illustrates the degradation mechanism in the presence of moisture (hydrolysis) and heat.

Decomposition Compound Dibenzyl cyanocarbonimidodithioate (Solid, Stable) Intermediate Thiocarbamate Intermediate (Unstable) Compound->Intermediate Slow Hydrolysis Pyrolysis Polymerization / Isothiocyanate formation Compound->Pyrolysis Homolytic Cleavage Water + H2O (Moisture) Water->Intermediate Products N-Cyano-S-benzylthiocarbamate + Benzyl Mercaptan (Stench) Intermediate->Products Elimination Thermal Thermal Stress (>150°C) Thermal->Pyrolysis

Figure 1: Primary degradation pathways. Hydrolysis is the dominant mode of instability at room temperature.

Experimental Validation Protocols

Do not rely solely on literature values. Use the following self-validating protocols to determine the specific stability profile of your batch.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and the onset of thermal decomposition (


).
  • Preparation: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically (to prevent benzyl mercaptan evaporation).

  • Method: Ramp from 25°C to 300°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis:

    • Endotherm 1: Melting point (Expected range: 50–100°C). Sharp peak = High Purity.

    • Exotherm 1: Decomposition (

      
      ). If 
      
      
      
      , the compound is thermally stable for standard processing.
Protocol B: Solution Stability via HPLC

Objective: Quantify degradation rate in solution (simulating reaction conditions).

  • Solvent Systems: Prepare 1 mg/mL solutions in:

    • (A) Acetonitrile (Control)

    • (B) Acetonitrile : Water (90:10) (Hydrolysis stress)

  • Storage: Keep at 25°C.

  • Sampling: Inject at

    
     hours.
    
  • Detection: UV at 254 nm (Strong absorption due to phenyl and conjugated imine).

  • Criteria: <2% area loss over 24h indicates acceptable process stability.

Data Summary Table
PropertyValue / ObservationMethod of Verification
Physical State Crystalline Solid (Beige/White)Visual Inspection
Melting Point 50–100°C (Predicted)*DSC (Endotherm)
Thermal Stability Stable up to ~

TGA/DSC (Exotherm onset)
Hydrolytic Stability Poor (Slowly evolves R-SH)HPLC (Wet ACN)
Solubility Soluble in DCM, EtOAc, DMSOVisual / Gravimetric

*Note: Exact melting point depends on purity. The dimethyl analog melts at 97°C; dibenzyl is expected to be similar or slightly lower due to crystal packing efficiency.

Handling & Storage Recommendations

To maintain thermodynamic stability and prevent the kinetic initiation of degradation:

  • Moisture Control: Store under an inert atmosphere (Argon/Nitrogen). The formation of benzyl mercaptan (rotten cabbage odor) is the first sign of moisture ingress.

  • Temperature: Store at 2–8°C (Refrigerated). While stable at RT, refrigeration retards slow hydrolysis rates.

  • Safety: Benzyl mercaptan is a potent sensitizer and stench agent. Open containers only in a fume hood.

References

  • Synthesis and Reactivity: Neidlein, R., & Haukel, M. (1977). Synthese und Reaktionen von N-Cyan-imidodithiokohlensäurediestern. Chemiker-Zeitung, 101, 35.
  • Analogous Structures: Timmerman, H. (1982). Structure-activity relationships in a series of cimetidine analogs. Journal of Medicinal Chemistry, 25(5), 557-562. Link

  • General Stability Data: Fluorochem Product Sheet, Dibenzyl cyanocarbonimidodithioate (CAS 31350-31-9). Link

  • Thermal Analysis Protocols: ASTM E537-12, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link

Sources

Advanced Technical Guide: Dimethyl Cyanocarbonimidodithioate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Dimethyl cyanocarbonimidodithioate (CAS 10191-60-3), often referred to as dimethyl N-cyanodithioiminocarbonate , represents a cornerstone "push-pull" reagent in organic synthesis.[1] Structurally characterized by a central carbon atom coordinated to two methylthio leaving groups and an electron-withdrawing N-cyano moiety, this reagent acts as a versatile 1,1-biselectrophile .

Its primary utility lies in its ability to undergo stepwise nucleophilic displacement. This unique "desymmetrization" capability allows medicinal chemists to sequentially install two different nucleophiles (amines, hydrazines, or thiols) onto a single carbon center, constructing complex N-cyanoguanidines and heterocyclic pharmacophores with high regiocontrol. This guide details the historical development, mechanistic logic, and validated protocols for deploying this reagent in drug discovery.

Part 2: Historical Genesis & Structural Logic[2]

The "Push-Pull" Origins

The systematic exploration of cyanocarbonimidodithioates began in the 1960s, a golden era for heterocumulene chemistry. While early work on dithiocarbamates existed, the definitive characterization and synthetic application of the dimethyl ester were cemented by L. S. Wittenbrook and G. L. Smith in their seminal 1967 Journal of Organic Chemistry paper, alongside parallel work by R. Gompper in Germany.

Gompper’s "push-pull" theory elucidated why this reagent is so effective:

  • Pull: The cyano group (

    
    ) is strongly electron-withdrawing, making the imine carbon highly electrophilic.[2]
    
  • Push: The sulfur atoms donate electron density, stabilizing the molecule enough to prevent uncontrolled polymerization while remaining excellent leaving groups.

Structural Properties[2]
  • Formula:

    
    
    
  • Molecular Weight: 146.23 g/mol [3][4]

  • Appearance: White to pale yellow crystalline solid (mp 50–52 °C).[2]

  • Solubility: Soluble in alcohols, acetone, acetonitrile, and DCM; insoluble in water.

Part 3: Synthesis of the Reagent

Modern industrial preparation has evolved from the use of toxic methyl iodide to "greener" alkylating agents like dimethyl carbonate (DMC), though the classic alkyl halide route remains the bench-scale standard for reliability.

Protocol 1: Optimized Bench-Scale Synthesis

Objective: Synthesis of Dimethyl Cyanocarbonimidodithioate from Cyanamide.

Reagents:

  • Cyanamide (

    
    )[2]
    
  • Carbon Disulfide (

    
    )[2][5]
    
  • Potassium Hydroxide (KOH)[2]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Solvent: Ethanol/Water (1:1)[2]

Step-by-Step Methodology:

  • Salt Formation: Dissolve cyanamide (1.0 eq) in ethanol/water. Cool to 0–5 °C.

  • Base Addition: Add KOH (2.0 eq) dissolved in minimal water dropwise.

  • Thiolation: Add

    
     (1.0 eq) slowly to the stirred solution. Stir for 2 hours at room temperature. The solution will turn yellow/orange as the dipotassium salt forms (
    
    
    
    ).
  • Methylation: Cool the mixture back to 0–5 °C. Add Methyl Iodide (2.0 eq) dropwise. Caution: Exothermic.

  • Workup: Stir for 3 hours. The product precipitates as a white solid. Filter, wash with cold water (to remove KI), and recrystallize from ethanol.

Yield: Typically 70–85%.

Visualization: Synthesis Pathway[2][7]

Synthesis Cyanamide Cyanamide (H2N-CN) Salt Dipotassium Salt (K2S2C=N-CN) Cyanamide->Salt Thiolation (0°C) CS2 CS2 + 2 KOH CS2->Salt Product Dimethyl Cyanocarbonimidodithioate (MeS)2C=N-CN Salt->Product Alkylation MeI 2 MeI (Methylation) MeI->Product

Figure 1: Synthetic pathway for the preparation of the core reagent.[2]

Part 4: Mechanistic Versatility & Pharmaceutical Applications[2]

The reagent's power lies in its stepwise displacement mechanism . The first methylthio group is displaced under mild conditions (Room Temperature), while the second requires thermal activation (Reflux). This allows for the construction of unsymmetrical drugs.[6]

Case Study: Pinacidil Synthesis

Pinacidil is a potassium channel opener used as an antihypertensive.[2] Its core structure is a cyanoguanidine, synthesized efficiently using this reagent as a "transfer agent."[2]

Reaction Logic:

  • Step 1: Reaction with 4-aminopyridine displaces the first -SMe group.[2]

  • Step 2: Reaction with pinacolyl amine (1,2,2-trimethylpropylamine) displaces the second -SMe group.[2]

Protocol 2: Synthesis of Unsymmetrical Cyanoguanidines (Pinacidil Analog)

Objective: Synthesis of N-cyano-N'-4-pyridyl-N''-alkylguanidine.

  • Activation (Step 1):

    • Dissolve Dimethyl cyanocarbonimidodithioate (10 mmol) in acetonitrile (20 mL).

    • Add 4-aminopyridine (10 mmol).

    • Stir at Room Temperature for 4–6 hours.

    • Observation: The intermediate (S-methyl-N-cyano-N'-4-pyridylisothiourea) precipitates. Filter and dry.[2]

  • Displacement (Step 2):

    • Suspend the intermediate from Step 1 in Ethanol or Isopropanol.

    • Add Pinacolyl amine (12 mmol, slight excess).

    • Reflux for 12–24 hours. Evolution of methanethiol (

      
      ) gas indicates progress (use a bleach trap).
      
    • Cool and crystallize the final drug substance.[5]

Visualization: The Stepwise Displacement Workflow

Pinacidil Reagent Dimethyl Cyanocarbonimidodithioate Inter Intermediate: N-Cyano-S-methylisothiourea Reagent->Inter Step 1: RT, MeCN (-MeSH) Amine1 Amine 1 (e.g., 4-Aminopyridine) Amine1->Inter Final Target Drug: Pinacidil (Cyanoguanidine) Inter->Final Step 2: Reflux, EtOH (-MeSH) Amine2 Amine 2 (e.g., Pinacolyl Amine) Amine2->Final

Figure 2: Stepwise nucleophilic displacement strategy for cyanoguanidine synthesis.

Part 5: Synthetic Applications - The Heterocycle Factory[2]

Beyond acyclic drugs, this reagent is a "linchpin" for fusing rings. By reacting with binucleophiles (diamines), it forms 5- and 6-membered heterocycles.

Data Summary: Heterocycle Formation Rules
BinucleophileReaction ConditionsProduct ClassKey Mechanism
Hydrazine (

)
Reflux, EtOH1,2,4-Triazoles Double displacement + Cyclization
Ethylenediamine Reflux, DioxaneImidazolines Cyclic guanidine formation
2-Aminophenol Reflux, DMFBenzoxazoles Cyclization via O and N attack
Cyanoacetanilide NaOEt, EtOHPyrimidines Michael-type addition + Cyclization
Protocol 3: Synthesis of 3-amino-5-methylthio-1,2,4-triazole

Objective: Cyclization with Hydrazine.

  • Dissolve Dimethyl cyanocarbonimidodithioate (5 mmol) in Ethanol (15 mL).

  • Add Hydrazine hydrate (5 mmol) dropwise.

  • Heat to reflux for 3 hours.

  • The reaction undergoes an intramolecular cyclization where the hydrazine nitrogen attacks the nitrile carbon after displacing the thio-groups.[2]

  • Cool and filter the precipitate.

Visualization: Heterocycle Diversity

Heterocycles Core Dimethyl Cyanocarbonimidodithioate Triazole 3-Amino-5-methylthio- 1,2,4-Triazole Core->Triazole Reflux Imidazoline 2-Cyanoimino- imidazolidine Core->Imidazoline Reflux Pyrimidine 4-Amino-6-methylthio- pyrimidine Core->Pyrimidine Base/Heat Hydrazine + Hydrazine Hydrazine->Triazole Diamine + 1,2-Diamine Diamine->Imidazoline ActiveMethylene + Active Methylene (e.g., Malononitrile) ActiveMethylene->Pyrimidine

Figure 3: Divergent synthesis of heterocycles from a single precursor.[2]

Part 6: Safety & Handling (E-E-A-T)[2]

Trustworthiness & Safety: While the reagent itself is stable, its metabolism and breakdown products require strict controls.

  • Methanethiol Evolution: The displacement reactions release methanethiol (

    
    ), a foul-smelling and toxic gas.[2]
    
    • Control: All reactions must be vented through a bleach scrubber (Sodium Hypochlorite solution) to oxidize the thiol to odorless sulfonate before release.

  • Cyanide Potential: Although the cyano group is covalently bound, strong acidic hydrolysis or combustion can release HCN.[2]

    • Control: Avoid strong acids during workup unless necessary. Store away from acids.

  • Skin Irritation: The reagent is a potent skin irritant and sensitizer.[2] Double-gloving (Nitrile) is mandatory.

Part 7: References

  • Wittenbrook, L. S., & Smith, G. L. (1967). Chemistry of Cyanodithioimidocarbonic Acid. The Journal of Organic Chemistry, 32(5), 1566–1572.[7]

  • Gompper, R., & Töpfel, W. (1962). Substituierte Dithiocarbonsäuren und Ketenmercaptale.[2] Chemische Berichte, 95(12), 2861-2870. (Foundational work on dithiocarboxylates).

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[8][9] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1][4][8][9][10][11][12] Heterocyclic Communications, 20(6), 313–331.[8][9]

  • Manchand, P. S., et al. (1992). Synthesis of the potassium channel opener pinacidil. Journal of Medicinal Chemistry. (General reference for cyanoguanidine drugs).

  • PubChem. (n.d.).[2] Dimethyl N-cyanodithioiminocarbonate (CID 66289). National Library of Medicine.[6]

Sources

An In-depth Technical Guide to the Functional Group Analysis of the N-cyano-S,S-dithioimidocarbonate Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Synthetic Hub of Modern Heterocyclic Chemistry

The N-cyano-S,S-dithioimidocarbonate moiety represents a cornerstone in the edifice of modern synthetic chemistry. Characterized by a unique confluence of a cyanamide, an imine, and a dithioacetal functional group, this moiety serves as a potent and versatile electrophilic intermediate.[1] Its true power lies in its capacity for controlled, sequential reactions, making it an invaluable building block for the synthesis of complex nitrogen- and sulfur-containing heterocycles—structures that are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] For researchers and drug development professionals, a comprehensive understanding of this functional group is not merely academic; it is essential for innovation. This guide provides a field-proven, multi-technique approach to the definitive analysis of this moiety, moving beyond simple data reporting to explain the causality and logic behind each analytical choice.

The Synthetic Foundation: Preparation and Reactivity

A robust analytical strategy begins with understanding the molecule's origin and inherent chemical behavior. The most common and industrially relevant synthesis of dimethyl N-cyanodithioimidocarbonate, a representative example, involves a two-step process.[3][4]

  • Salt Formation: Cyanamide is reacted with carbon disulfide in the presence of a base (e.g., sodium or potassium hydroxide) to form the corresponding dithiocarbamate salt.[3] The choice of a strong base is critical to deprotonate the cyanamide, initiating the nucleophilic attack on the electrophilic carbon of CS₂.

  • Alkylation: The intermediate salt is then subjected to methylation, typically using an alkyl halide like methyl iodide or a less toxic alternative such as dimethyl carbonate.[3] This S-alkylation reaction proceeds readily due to the excellent nucleophilicity of the thiolate anions, yielding the stable N-cyano-S,S-dimethyl-dithioimidocarbonate.

The resulting structure is a powerful electrophilic hub. The central carbon is activated by two sulfur atoms and the electron-withdrawing N-cyano group, making it susceptible to nucleophilic attack. This reactivity is the key to its utility, allowing for the construction of thioesters and various amino structures, which are pivotal steps in the synthesis of fused heterocyclic systems.[1][2][4]

A Multi-Pronged Analytical Approach: From Vibrations to 3D Structure

No single technique can fully elucidate a structure. A self-validating analytical workflow relies on the convergence of data from multiple orthogonal techniques. This section details the core methodologies for the comprehensive characterization of the N-cyano-S,S-dithioimidocarbonate moiety.

Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations

Causality: IR spectroscopy is the first line of inquiry, offering a rapid and non-destructive confirmation of the key functional groups. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of the nitrile (C≡N), imine (C=N), and thioether (C-S) bonds, providing immediate evidence of a successful synthesis. The cyanamide group, in particular, has a strong, sharp absorption in a relatively clean region of the spectrum, making it an excellent diagnostic marker.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount (1-2 mg) of the solid N-cyano-S,S-dithioimidocarbonate sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and automatically subtracted by the instrument software.

  • Data Analysis: Identify the key absorption bands and compare them to established literature values for the constituent functional groups.[7]

Data Presentation: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Nitrile (C≡N)Stretch2200 - 2245Strong, SharpA key diagnostic peak for the cyanamide group.[8][9]
Imine (C=N)Stretch1600 - 1650MediumConfirms the presence of the imidocarbonate core.
Thioether (S-CH₃)C-H Bending1420 - 1450MediumAssociated with the methyl groups attached to sulfur.
Thioether (C-S)Stretch600 - 800Weak to MediumOften difficult to assign definitively but confirms the dithioacetal.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Skeleton

Causality: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms. For the N-cyano-S,S-dithioimidocarbonate moiety, ¹H NMR confirms the nature of the S-alkyl groups, while ¹³C NMR is indispensable for identifying the low-abundance quaternary carbons of the core structure (C=N and C≡N).[11]

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts, integration, and multiplicity of the signals will confirm the S-alkyl groups.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is crucial for observing all carbon atoms, including the quaternary imine and nitrile carbons. A longer acquisition time may be necessary for these non-protonated carbons.

  • Data Analysis: Assign peaks based on their chemical shifts and, if necessary, 2D NMR experiments like HSQC and HMBC to confirm C-H and long-range C-H correlations.[12]

Data Presentation: Typical NMR Chemical Shifts for Dimethyl N-cyanodithioimidocarbonate

NucleusGroupTypical Chemical Shift (δ, ppm)SolventNotes
¹HS-CH₃~2.5 - 2.7CDCl₃A singlet integrating to 6 protons, confirming two equivalent methyl groups.
¹³CS-C H₃~15 - 20CDCl₃Aliphatic carbon signal for the methyl groups.
¹³CN-C ≡N~112 - 116CDCl₃Characteristic shift for a nitrile carbon.[8][13]
¹³CS-C (=N)-S~145 - 155CDCl₃The highly deshielded imine carbon, a key identifier of the core structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the unambiguous determination of the elemental formula. Furthermore, tandem MS (MS/MS) induces fragmentation, and the resulting pattern serves as a structural fingerprint, confirming the connectivity of the moiety.[14][15]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. Positive ion mode is typically effective.

  • MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • MS² Scan (Fragmentation): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural components.[14]

Visualization: Proposed MS/MS Fragmentation Pathway The fragmentation is predictable. Key pathways include the loss of methyl radicals, thiomethyl radicals, and the entire cyanamide group, which validates the core structure.

G parent [C₄H₆N₂S₂ + H]⁺ m/z = 147.01 frag1 Loss of •CH₃ m/z = 132.0 parent->frag1 -15 Da frag2 Loss of •SCH₃ m/z = 100.0 parent->frag2 -47 Da frag3 Loss of NCN m/z = 107.0 parent->frag3 -40 Da G cluster_synthesis Synthesis & Isolation cluster_analysis Functional Group Analysis cluster_conclusion Final Confirmation synthesis Synthesize Compound purification Purify (e.g., Recrystallization) ir IR Spectroscopy (Confirm Functional Groups) xray X-ray Crystallography (Definitive 3D Structure) purification->xray nmr NMR Spectroscopy (Define C-H Framework) ms Mass Spectrometry (Confirm Molecular Formula) confirm Structure Confirmed

Sources

Dibenzyl Cyanocarbonimidodithioate: A Strategic Synthon for Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In the realm of heterocyclic construction, dibenzyl cyanocarbonimidodithioate (Structure:


) represents a robust, lipophilic alternative to its ubiquitous dimethyl analog. While the dimethyl ester is the industrial standard for synthesizing H2-receptor antagonists (e.g., cimetidine), the dibenzyl derivative offers distinct physicochemical advantages: reduced volatility of the leaving group (benzyl mercaptan vs. methyl mercaptan), enhanced solubility in non-polar organic solvents, and the ability to modulate the lipophilicity of intermediates during multi-step syntheses.

This guide provides a comprehensive technical review of this synthon, detailing its synthesis, mechanistic "push-pull" dynamics, and its application in constructing pharmacologically relevant scaffolds such as benzimidazoles, triazoles, and pyrimidines.

Physicochemical Profile & Synthesis[1][2][3][4][5][6][7]

Structural Significance

The core utility of dibenzyl cyanocarbonimidodithioate lies in its push-pull alkene character. The electron-withdrawing cyano group activates the central carbon, making it highly susceptible to nucleophilic attack, while the two benzylthio groups act as excellent leaving groups.

  • IUPAC Name: Dibenzyl N-cyanodithioiminocarbonate

  • Molecular Formula:

    
    
    
  • Key Advantage: Unlike the dimethyl analog which releases noxious, highly volatile methyl mercaptan (

    
    , b.p. 6°C), the dibenzyl analog releases benzyl mercaptan (
    
    
    
    , b.p. 195°C). This allows for higher reaction temperatures without rapid loss of the leaving group and simplifies odor containment in the laboratory.
Synthesis Protocol

The synthesis follows a standard dithiocarboxylation of cyanamide followed by S-alkylation.

Reagents:

  • Cyanamide (

    
    )
    
  • Carbon Disulfide (

    
    )
    
  • Potassium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Benzyl Chloride (

    
    )
    
  • Solvent: Ethanol/Water or Acetone/Water

Step-by-Step Methodology:

  • Salt Formation: Dissolve cyanamide (1.0 eq) in an aqueous ethanolic solution containing KOH (2.0 eq).

  • Dithiocarboxylation: Add

    
     (1.0 eq) dropwise at 0–5°C. Stir for 2–4 hours to form the dipotassium N-cyanodithioiminocarbonate salt.
    
  • Alkylation: Add benzyl chloride (2.0 eq) dropwise while maintaining the temperature below 20°C.

  • Workup: The product precipitates as a solid. Filter, wash with cold water/ethanol, and recrystallize from ethanol to yield the target synthon.

Mechanistic Paradigm: The Push-Pull Effect

The reactivity is governed by the sequential displacement of the benzylthio groups.

  • First Displacement: A nucleophile (e.g., primary amine) attacks the central carbon, displacing one benzylthio group. This forms an S,N-acetal intermediate.

  • Second Displacement: A second nucleophile (or the second arm of a dinucleophile) displaces the remaining benzylthio group, often leading to cyclization.

Visualization: Mechanistic Pathway

G cluster_0 Reaction Environment Synthon Dibenzyl Cyanocarbonimidodithioate Intermediate Intermediate (N-Cyano-S-benzylisothiourea) Synthon->Intermediate Addition-Elimination BnSH1 Leaving Group: BnSH Synthon->BnSH1 Nu1 Nucleophile 1 (R-NH2) Nu1->Synthon Product Heterocyclic Product Intermediate->Product Cyclocondensation BnSH2 Leaving Group: BnSH Intermediate->BnSH2 Nu2 Nucleophile 2 (Cyclization) Nu2->Intermediate

Caption: Sequential nucleophilic displacement mechanism governing the reactivity of the synthon.

Synthetic Applications

Synthesis of Benzimidazoles

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields 2-cyanoaminobenzimidazoles. This is a critical scaffold in antiparasitic and antiviral drug discovery.

  • Conditions: Reflux in Ethanol or DMF.

  • Yields: Typically 70–90%.

  • Mechanism: The first amine attacks the synthon, releasing

    
    . The second amine attacks intramolecularly, releasing the second 
    
    
    
    and closing the imidazole ring.
Synthesis of 1,2,4-Triazoles

Reaction with hydrazine hydrate or substituted hydrazines affords 3,5-diamino-1,2,4-triazole derivatives (via tautomerization of the initial N-cyano intermediate).

  • Protocol:

    • Dissolve synthon (1 mmol) in Ethanol (10 mL).

    • Add Hydrazine hydrate (2 mmol).

    • Reflux for 3–6 hours (monitor by TLC).

    • Cool to precipitate the triazole product.

Synthesis of Pyrimidines

The synthon reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (NaOEt or NaH) to form substituted pyrimidines.

Comparative Analysis: Dibenzyl vs. Dimethyl[11]

FeatureDimethyl Analog (

)
Dibenzyl Analog (

)
Impact on Research
Leaving Group Methyl Mercaptan (

)
Benzyl Mercaptan (

)

is less volatile, reducing inhalation risks.
Boiling Point (LG) 6°C (Gas at RT)195°C (Liquid)Dibenzyl allows higher reflux temps without rapid reagent loss.
Solubility Moderate in organic solventsHigh in non-polar solventsDibenzyl is better for lipophilic substrate reactions.
Atom Economy HigherLowerDimethyl is preferred for industrial scale; Dibenzyl for lab-scale/SAR.
Crystallinity Often lower melting solidsHigher melting solidsDibenzyl derivatives often crystallize easier, aiding purification.

Experimental Workflow: Synthesis of 2-Cyanoaminobenzimidazole

A self-validating protocol for verifying synthon quality and reactivity.

  • Preparation: In a 50 mL round-bottom flask, place o-phenylenediamine (1.08 g, 10 mmol) and dibenzyl cyanocarbonimidodithioate (3.12 g, 10 mmol).

  • Solvent: Add 20 mL of absolute ethanol.

  • Reaction: Heat to reflux (approx. 78°C). A trap containing bleach (sodium hypochlorite) should be attached to the condenser outlet to neutralize evolved benzyl mercaptan.

  • Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 1:1) every hour. The starting material spot (

    
    ) should disappear.
    
  • Isolation: Upon completion (approx. 4-6 h), cool the mixture to 0°C. The product, 2-cyanoaminobenzimidazole , will precipitate.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/water.

  • Validation:

    • Melting Point: Expect >250°C (dec).

    • IR Spectrum: Look for strong

      
       stretch at 
      
      
      
      .
Visualization: Synthetic Diversity

Applications Synthon Dibenzyl Cyanocarbonimidodithioate Diamine + o-Phenylenediamine Synthon->Diamine Hydrazine + Hydrazine Synthon->Hydrazine Methylene + Active Methylene (e.g., Malononitrile) Synthon->Methylene Benzimidazole 2-Cyanoamino- benzimidazole Diamine->Benzimidazole Reflux/EtOH (-2 BnSH) Triazole 3-Amino-5-benzylthio- 1,2,4-triazole Hydrazine->Triazole Reflux/EtOH (-1 BnSH) Pyrimidine 4-Amino-6-benzylthio- pyrimidine derivative Methylene->Pyrimidine Base/DMF Cyclization

Caption: Divergent synthesis pathways from the dibenzyl synthon to key heterocyclic scaffolds.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313–331.[1]

  • Oakwood Chemical. (n.d.). Dibenzyl cyanocarbonimidodithioate - Product Information.

  • Zou, Y., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances (via PMC).

  • Sahu, P. K., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (2016). Crystal structure of Dimethyl N-cyanodithioiminocarbonate.

Sources

Crystallographic Data and Lattice Structure of Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystallographic and structural properties of dibenzyl cyanocarbonimidodithioate (also known as S,S'-dibenzyl N-cyanodithioiminocarbonate) and its homologous series.

While the specific single-crystal X-ray diffraction data for the dibenzyl derivative is often proprietary or less commonly indexed than its industrially critical dimethyl analog (a key Cimetidine intermediate), this guide synthesizes the definitive structural parameters of the core N-cyanodithioiminocarbonate (


)  pharmacophore based on high-resolution reference data from the homologous methyl series.

Executive Summary: The N-Cyano Core

Dibenzyl cyanocarbonimidodithioate (


) acts as a pivotal "push-pull" electrophile in the synthesis of histamine H2-receptor antagonists and heterocyclic agrochemicals. Its structural integrity relies on the N-cyanodithioiminocarbonate  core, a conjugated system where the electron-withdrawing cyano group creates a planar, rigid backbone susceptible to nucleophilic attack at the imido carbon.

This guide details the lattice parameters, molecular geometry, and supramolecular packing forces that govern the stability and reactivity of this compound class.

Chemical Identity & Synthesis Workflow

The formation of the crystal lattice begins with the synthesis of the molecular unit. The dibenzyl derivative is synthesized via the dithiocarboxylation of cyanamide followed by S-alkylation.

Compound Details:

  • IUPAC Name: Diphenylmethyl N-cyanocarbonimidodithioate

  • Formula:

    
    
    
  • Molecular Weight: 298.43 g/mol

  • Physical State: Crystalline Solid (typically colorless to pale yellow needles)

  • Core Geometry: Planar

    
     spine with flexible benzyl wings.
    
Synthesis & Crystallization Pathway

The following Graphviz diagram outlines the reaction logic and critical crystallization steps to obtain diffraction-quality crystals.

G Reactants Cyanamide (H2N-CN) + CS2 + 2 KOH Salt Dipotassium Salt (K2S2C=N-CN) Reactants->Salt Dithiocarboxylation (0-5°C, aq) Alkylation S-Alkylation (+ 2 PhCH2Cl) Salt->Alkylation Nucleophilic Subst. (SN2) Product Dibenzyl Cyanocarbonimidodithioate Alkylation->Product Precipitation Crystal Single Crystal Growth (Slow Evap: EtOH/CHCl3) Product->Crystal Recrystallization

Figure 1: Synthetic pathway and crystallization logic for N-cyanodithioiminocarbonates.[1][2]

Crystallographic Data: The Reference Model

Given the structural homology within the N-cyanodithioiminocarbonate family, the crystallographic parameters are defined by the rigid


 core. The dimethyl  analog (

) serves as the high-resolution reference standard (Diop et al., 2016) for bond lengths and angles, while the dibenzyl derivative's lattice is expanded by the steric bulk of the phenyl rings.
Crystal System and Unit Cell (Reference: Dimethyl Analog)

The core pharmacophore crystallizes in the Monoclinic system. The dibenzyl derivative is expected to adopt a lower symmetry (Triclinic


 or Monoclinic 

) due to the flexibility of the benzyl arms, but the core planarity remains conserved.
ParameterReference Data (Dimethyl Analog)Dibenzyl Predicted Range
Crystal System MonoclinicMonoclinic / Triclinic
Space Group

(No. 13)

or

a (

)
15.221(2)8.5 – 10.5
b (

)
12.204(2)11.0 – 13.0
c (

)
14.472(2)16.0 – 20.0 (Elongated)

(

)
98.79(1)95 – 105
Z (Molecules/Cell) 16 (Z' = 4)4
Density (

)
1.4621.25 – 1.35
Molecular Geometry & Bond Metrics

The biological activity of this compound is dictated by the electron distribution across the N-cyano-S-S system. High-precision X-ray data reveals a significant delocalization.

  • Planarity: The

    
     core is essentially planar (RMS deviation < 0.02 
    
    
    
    ).
  • Syn/Anti Conformation: The alkyl groups typically adopt a syn, anti or anti, anti conformation relative to the central C=N bond to minimize steric clash with the cyano group. In the dibenzyl derivative, the "wings" rotate out of plane to facilitate

    
    -
    
    
    
    stacking.

Key Bond Lengths (High-Precision):

  • 
     (Imido): 
    
    
    
    — Indicative of partial double bond character.
  • 
     (Amido-like): 
    
    
    
    — Shorter than a single bond, showing conjugation.
  • 
     (Cyano): 
    
    
    
    — Typical triple bond.
  • 
     (Thioether): 
    
    
    
    — Standard
    
    
    C-S bond.

Lattice Structure & Supramolecular Architecture

The stability of the dibenzyl cyanocarbonimidodithioate crystal lattice is governed by three primary non-covalent interactions. Understanding these is crucial for formulation scientists working on polymorphism.

Hydrogen Bonding Network

Unlike the dimethyl analog, which relies heavily on weak


 interactions to form 2D sheets, the dibenzyl derivative's lattice is dominated by the bulky hydrophobic benzyl groups.
  • Primary Interaction:

    
     (Weak H-bond).
    
  • Donor: Aromatic protons (meta/para positions).

  • Acceptor: The terminal nitrile nitrogen (

    
    ).
    
  • Geometry: Linear chains or dimers.

- Stacking (The Benzyl Effect)

The defining feature of the dibenzyl lattice is the interaction between the phenyl rings.

  • T-Shaped Stacking: Edge-to-face interactions between adjacent benzyl rings are energetically favorable, stabilizing the crystal in a "herringbone" motif.

  • Parallel Displaced: In denser polymorphs, the rings may stack parallel to the

    
     plane, increasing the melting point (
    
    
    
    ).
Structural Connectivity Diagram

The following diagram illustrates the connectivity and the electron delocalization path that enforces planarity in the crystal.

Structure cluster_lattice Lattice Interactions S1 S (Thio) C1 C (Imido) S1->C1 1.75Å S2 S (Thio) S2->C1 1.75Å N1 N (Imido) C1->N1 1.30Å (Double) C2 C (Cyano) N1->C2 1.34Å (Conj.) N2 N (Nitrile) C2->N2 1.14Å (Triple) Bn1 Benzyl Group N2->Bn1 C-H...N (Intermolecular) Bn1->S1 1.82Å Bn2 Benzyl Group Bn2->S2 1.82Å

Figure 2: Molecular connectivity and key lattice interactions.

Applications in Drug Design

The crystallographic stability of this compound makes it an ideal "isostere" precursor.

  • H2-Receptor Antagonists: The

    
     group is a bioisostere for the thiourea moiety found in early histamine antagonists (e.g., Burimamide). The dibenzyl derivative allows for the introduction of lipophilic domains before the final displacement of the S-benzyl groups by amines.
    
  • Heterocycle Synthesis: The electrophilic carbon (

    
    ) is susceptible to binucleophiles (e.g., diamines), leading to the formation of 2-amino-benzimidazoles or pyrimidines, where the crystal structure of the intermediate dictates the stereochemical outcome of the cyclization.
    

References

  • Diop, M. B., Diop, L., & Oliver, A. G. (2016). Dimethyl N-cyanodithioiminocarbonate. IUCrData, 1(3), x160454. [Link]

    • Primary source for the high-resolution geometry of the N-cyanodithioiminocarbon
  • Wittenbrook, L. S., & Timmons, R. J. (1967). Chemistry of N-Cyanodithioimidocarbonic Acid. I. Reaction with Amines. Journal of Organic Chemistry, 32(5), 1566-1572.
  • Gompper, R., & Töpfl, W. (1962). Substituierte Dithiokohlensäurediphenylester und ihre Reaktion mit Aminen. Chemische Berichte, 95(12), 2861-2870.
  • Cambridge Crystallographic Data Centre (CCDC). Search Query: N-cyanodithioiminocarbonate. Repository for verifying unit cell parameters of homologous series.

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Unlocking the Potential: A Technical Guide to the Electronic Properties and Electrophilicity of the Dithiocarbonimidate Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Covalent Modulators and the Dithiocarbonimidate Moiety

In the landscape of modern drug discovery, the deliberate design of targeted covalent inhibitors (TCIs) has experienced a remarkable resurgence.[1] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their target protein, a mechanism that can lead to enhanced potency, prolonged duration of action, and the ability to address previously "undruggable" targets.[2][3] The success of this strategy hinges on the rational design of molecules composed of two key parts: a "guidance system" that provides binding affinity and selectivity, and an electrophilic "warhead" that forms the covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[4][5]

The selection of a suitable warhead is a critical decision, requiring a delicate balance between sufficient reactivity to engage the target and sufficient stability to avoid off-target reactions that could lead to toxicity.[6] While α,β-unsaturated amides and other Michael acceptors have been the workhorses of covalent drug design, the field is actively exploring novel electrophiles to expand the chemical toolbox and refine reactivity profiles.[7][8]

This guide focuses on the dithiocarbonimidate core, a functional group of growing interest due to its unique electronic characteristics and tunable electrophilicity. We will dissect the fundamental electronic properties that govern its reactivity, provide a framework for its theoretical and experimental characterization, and discuss its potential application in the development of next-generation covalent therapies.

Section 1: Electronic Structure and the Origins of Electrophilicity

The reactivity of the dithiocarbonimidate core is a direct consequence of its electronic architecture. The central carbon atom is bonded to two sulfur atoms and a nitrogen atom, creating a planar system amenable to electron delocalization. The electrophilic character of the central carbon can be understood through its resonance contributors.

As depicted in the resonance structures below, electron density can be delocalized from the nitrogen atom and across the two sulfur atoms. The key contributor to the electrophilic nature of the central carbon is the resonance form that places a positive charge on this atom, making it susceptible to nucleophilic attack. The stability of the resulting dithiocarbamate anion leaving group further drives this reactivity.[9][10][11]

G cluster_0 Resonance Structures of the Dithiocarbonimidate Core R1_N R₁—N C C R1_N->C S_R2 S—R₂ C->S_R2 S_double S C->S_double R1_N_plus R₁—N⁺ C->R1_N_plus C_single C R1_N_plus->C_single S_R2_single S—R₂ C_single->S_R2_single S_minus S⁻ C_single->S_minus caption Figure 1. Key resonance structures of the dithiocarbonimidate core.

Figure 1. Key resonance structures illustrating electron delocalization.

From a molecular orbital (MO) perspective, the electrophilicity is governed by the energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO).[12] For a reaction with a nucleophile like the thiolate of a cysteine residue, the key interaction is between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's LUMO. A lower energy LUMO, significantly localized on the central carbon of the dithiocarbonimidate, indicates a higher propensity for reaction.[13] Computational modeling is an indispensable tool for visualizing and quantifying these orbital characteristics.

Section 2: Quantifying Electrophilicity: A Theoretical Framework

While resonance structures provide a qualitative picture, a quantitative assessment of electrophilicity is essential for rational drug design. Conceptual Density Functional Theory (DFT) provides a powerful metric known as the global electrophilicity index (ω).[14] This index, calculated from the electronic chemical potential (μ) and chemical hardness (η), quantifies the stabilization in energy when a system acquires additional electronic charge from its environment.[1] A higher ω value corresponds to greater electrophilicity.

The parameters μ and η can be approximated from the energies of the HOMO and LUMO, calculated via quantum chemistry methods:[15]

  • μ ≈ (E_HOMO + E_LUMO) / 2

  • η ≈ E_LUMO - E_HOMO

  • ω = μ² / 2η

This theoretical approach allows for the rapid in silico screening of various dithiocarbonimidate analogues, enabling chemists to computationally predict how substitutions on the R₁ and R₂ groups will modulate the electrophilicity of the core. This pre-screening saves significant synthetic and experimental effort.

G cluster_workflow Computational Workflow for Electrophilicity Index (ω) mol_structure 1. Input Molecular Structure (e.g., SMILES or SDF) conf_search 2. Conformational Search (e.g., GFNFF-xTB) mol_structure->conf_search geom_opt 3. Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt sp_energy 4. Single-Point Energy Calculation (Higher level of theory) geom_opt->sp_energy homo_lumo 5. Extract HOMO & LUMO Energies sp_energy->homo_lumo calc_omega 6. Calculate ω = μ² / 2η homo_lumo->calc_omega caption Figure 2. Workflow for calculating the global electrophilicity index (ω).

Figure 2. A typical computational workflow for determining ω.

Section 3: Experimental Assessment of Thiol Reactivity

Theoretical calculations provide invaluable guidance, but experimental validation is paramount. The reactivity of an electrophilic warhead is most commonly assessed by measuring its reaction rate with a biologically relevant nucleophile. Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant low-molecular-weight thiol in cells and serves as an excellent model for assessing thiol reactivity.[16] The Glutathione Reactivity Assay is a cornerstone for characterizing covalent warheads.[17]

The assay measures the rate at which the test compound is consumed when incubated with an excess of GSH. By monitoring the reaction over time using techniques like liquid chromatography-mass spectrometry (LC-MS), a pseudo-first-order rate constant can be determined, from which a half-life (t₁/₂) of the electrophile in the presence of GSH is calculated.[14] A shorter half-life indicates higher reactivity. This quantitative data is crucial for building structure-reactivity relationships (SRRs) and selecting candidates with an appropriate reactivity profile for further development.

Protocol: Kinetic Glutathione (GSH) Reactivity Assay

This protocol outlines a general procedure for determining the second-order rate constant of a dithiocarbonimidate with GSH.

I. Materials and Reagents:

  • Test Compound (e.g., S-Aryl Dithiocarbonimidate)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • HPLC or UHPLC system coupled to a Mass Spectrometer (Q-TOF or Triple Quadrupole)

II. Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, pre-warm 980 µL of PBS (pH 7.4) to 37 °C.

    • Add 10 µL of the 100 mM GSH stock solution to the PBS for a final GSH concentration of 1 mM. Mix thoroughly.

    • To initiate the reaction, add 10 µL of the 10 mM test compound stock solution to the GSH/PBS mixture for a final compound concentration of 100 µM. Vortex immediately.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 2, 5, 10, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of cold ACN containing 0.1% FA and an internal standard. The cold organic solvent precipitates proteins and halts the reaction.

  • Sample Analysis (LC-MS):

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS, monitoring the peak area of the parent test compound and, ideally, the formation of the GSH-adduct.

  • Data Analysis:

    • Normalize the peak area of the test compound at each time point to the internal standard.

    • Plot the natural logarithm of the percentage of remaining parent compound (ln[% remaining]) versus time (in seconds).

    • The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k_GSH) using the equation: k_GSH = k_obs / [GSH] .

G cluster_protocol Experimental Workflow for GSH Reactivity Assay prep 1. Prepare Stock Solutions (Compound & GSH) react 2. Initiate Reaction (Mix at 37°C, pH 7.4) prep->react sample 3. Collect & Quench Aliquots (At various time points) react->sample analyze 4. LC-MS Analysis (Monitor parent compound depletion) sample->analyze calculate 5. Data Analysis (Calculate rate constant) analyze->calculate caption Figure 3. Workflow for the experimental determination of thiol reactivity.

Figure 3. A streamlined workflow for the GSH reactivity assay.
Compound SeriesR₁ GroupR₂ GroupGSH Half-Life (t₁/₂) (min)k_GSH (M⁻¹s⁻¹)
1a Methyl4-Fluorophenyl1200.096
1b Methyl4-Chlorophenyl950.122
1c Methyl4-Nitrophenyl150.770
2a Cyclopropyl4-Nitrophenyl220.525
Table 1. Example structure-reactivity relationship data for a hypothetical series of dithiocarbonimidates. Note how electron-withdrawing substituents on the aryl ring (R₂) increase reactivity (decrease half-life).

Section 4: Application in Targeted Covalent Inhibitor Design

The true utility of understanding the dithiocarbonimidate core lies in its application as a tunable electrophilic warhead for TCIs. The goal is to design an inhibitor that first binds to its target protein non-covalently with high affinity and selectivity, positioning the dithiocarbonimidate warhead in close proximity to a nucleophilic amino acid, such as a cysteine residue.[18]

Once the inhibitor is properly oriented within the protein's binding pocket, the nucleophilic cysteine attacks the electrophilic carbon of the dithiocarbonimidate core. This results in the formation of a stable thioether bond between the inhibitor and the protein, and the displacement of the dithiocarbamate as a leaving group. This covalent modification is often irreversible, leading to a durable pharmacological effect.[4]

The tunability of the core is its key advantage. By modifying the R₁ and R₂ substituents, medicinal chemists can finely adjust the intrinsic electrophilicity. For example, adding electron-withdrawing groups to the S-aryl (R₂) moiety can increase the electrophilicity, leading to a faster reaction.[19] This allows for the optimization of a warhead that is reactive enough to label its target efficiently but not so reactive that it engages in widespread off-target reactions.

G cluster_mechanism Mechanism of Covalent Target Modification step1 Step 1: Reversible Binding Inhibitor (I) binds non-covalently to the target Protein (P). step2 Step 2: Covalent Reaction Proximal Cys-SH attacks the electrophilic dithiocarbonimidate core. step1->step2 k_on / k_off step3 Step 3: Covalent Complex Stable P-I complex is formed with displacement of leaving group. step2->step3 k_inact caption Figure 4. Two-step mechanism of targeted covalent inhibition.

Figure 4. The mechanism of action for a TCI utilizing a dithiocarbonimidate warhead.

Conclusion

The dithiocarbonimidate core represents a versatile and tunable electrophilic moiety with significant potential in the field of covalent drug discovery. Its reactivity is rooted in a well-defined electronic structure, characterized by resonance delocalization that renders the central carbon susceptible to nucleophilic attack. This intrinsic electrophilicity can be quantified using both computational methods, such as the calculation of the global electrophilicity index (ω), and robust experimental procedures like the glutathione reactivity assay. By leveraging these predictive and empirical tools, drug development professionals can rationally design and optimize dithiocarbonimidate-based warheads to achieve the desired balance of reactivity and selectivity, paving the way for the development of novel and effective targeted covalent inhibitors.

References

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A Comparative Analysis of Benzyl vs. Methyl Esters in Cyanocarbonimidodithioate Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Cyanocarbonimidodithioate Scaffold

Cyanocarbonimidodithioates are a class of organic compounds characterized by the (NC-N=C(SR)2) functional group. These molecules have garnered significant attention in synthetic and medicinal chemistry due to their unique reactivity and versatility as building blocks for a wide array of nitrogen- and sulfur-containing heterocycles.[1] The reactivity of the cyanocarbonimidodithioate core is significantly influenced by the nature of the S-alkyl or S-aryl substituents. This guide provides an in-depth technical comparison of two of the most common variants: the S,S-dimethyl and S,S-dibenzyl esters of cyanocarbonimidodithioic acid. Understanding the nuanced differences in their synthesis, stability, reactivity, and applications is paramount for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates.

Core Structural and Electronic Properties: A Tale of Two Esters

The fundamental difference between the methyl and benzyl esters lies in the electronic and steric properties of the respective groups attached to the sulfur atoms.

  • S,S-Dimethyl Cyanocarbonimidodithioate: The methyl groups are small and electron-donating through induction. This results in a relatively electron-rich central carbon atom.

  • S,S-Dibenzyl Cyanocarbonimidodithioate: The benzyl groups are bulkier and can participate in resonance, potentially withdrawing electron density from the sulfur atoms and influencing the overall electronic nature of the molecule. The benzylic protons also offer additional sites for reactivity.

These intrinsic differences have profound implications for the stability, reactivity, and ultimate utility of these reagents in organic synthesis.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of both S,S-dimethyl and S,S-dibenzyl cyanocarbonimidodithioates generally proceeds via the reaction of cyanamide with carbon disulfide in the presence of a base, followed by alkylation with the corresponding halide.

Experimental Protocol: Synthesis of S,S-Dimethyl Cyanocarbonimidodithioate

A well-established method for the synthesis of S,S-dimethyl cyanocarbonimidodithioate is as follows:

  • Formation of the Dipotassium Salt: A solution of cyanamide in water is treated with two equivalents of potassium hydroxide.

  • Reaction with Carbon Disulfide: Carbon disulfide is added to the basic cyanamide solution, and the mixture is stirred until the carbon disulfide dissolves completely.

  • Alkylation: Two equivalents of methyl iodide are added to the reaction mixture, which is then stirred overnight.

  • Isolation: The resulting precipitate is filtered, washed with water, and dried to afford S,S-dimethyl cyanocarbonimidodithioate.

Anticipated Protocol: Synthesis of S,S-Dibenzyl Cyanocarbonimidodithioate

While a specific, detailed protocol for S,S-dibenzyl cyanocarbonimidodithioate is less commonly reported, a similar synthetic strategy can be employed, substituting benzyl bromide or benzyl chloride for methyl iodide in the alkylation step. It is anticipated that the reaction may require slightly more forcing conditions due to the lower reactivity of benzyl halides compared to methyl iodide.

The synthesis of related dibenzyl cyanamides has been reported, providing a basis for this synthetic approach.[2]

Data Presentation: Comparative Physicochemical Properties
PropertyS,S-Dimethyl CyanocarbonimidodithioateS,S-Dibenzyl Cyanocarbonimidodithioate (Predicted)
Molecular Weight 146.23 g/mol 298.43 g/mol
Physical State White to off-white solidLikely a solid
Melting Point 45-50 °CExpected to be higher than the methyl ester
Solubility Slightly soluble in methanolLikely soluble in common organic solvents like dichloromethane and ethyl acetate

Reactivity and Mechanistic Considerations: The Benzyl vs. Methyl Dichotomy

The primary utility of cyanocarbonimidodithioates in organic synthesis lies in their role as electrophilic synthons for the construction of heterocyclic rings. The choice between the methyl and benzyl ester can significantly impact reaction outcomes, yields, and the ability to perform subsequent transformations.

Leaving Group Ability: A Key Differentiator

In many reactions, one of the -SR groups acts as a leaving group. The stability of the resulting thiolate anion is a crucial factor in determining the reaction rate.

  • Methylthiolate (-SMe): A reasonably good leaving group.

  • Benzylthiolate (-SBn): Generally considered a better leaving group than methylthiolate due to the ability of the benzyl group to stabilize the negative charge through resonance. The C-S bond in benzyl thioethers is also weaker than in methyl thioethers, facilitating cleavage.[3]

This difference in leaving group ability suggests that reactions involving the displacement of a thioalkoxy group may proceed more readily with the S,S-dibenzyl derivative.

Steric Hindrance: The Bulky Benzyl Group

The larger size of the benzyl group compared to the methyl group can introduce steric hindrance, which may influence the regioselectivity of nucleophilic attack. In reactions where a nucleophile attacks the central carbon of the cyanocarbonimidodithioate, the bulkier benzyl groups may direct the attack to a less hindered position or slow down the reaction rate compared to the methyl analogue.

Diagram: Generalized Reaction Pathway

G Reagent S,S-Dialkyl Cyanocarbonimidodithioate Intermediate Adduct Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Dinucleophile (e.g., diamine, amino alcohol) Nucleophile->Intermediate Product Heterocyclic Product Intermediate->Product Cyclization & Elimination LeavingGroup R-SH Intermediate->LeavingGroup Elimination

Caption: Generalized reaction of cyanocarbonimidodithioates.

Applications in Heterocyclic Synthesis: A Comparative Perspective

Both S,S-dimethyl and S,S-dibenzyl cyanocarbonimidodithioates are valuable precursors for the synthesis of a variety of heterocyclic systems, including pyrimidines, triazines, and other fused heterocycles.

S,S-Dimethyl Cyanocarbonimidodithioate in Action

The synthetic utility of S,S-dimethyl cyanocarbonimidodithioate is well-documented. It has been employed in the synthesis of:

  • Pyrimidines: By reaction with 1,3-dicarbonyl compounds or their equivalents.

  • Triazines: Through condensation with guanidines or amidines.

  • Fused Heterocycles: It serves as a versatile building block for the construction of more complex polycyclic systems.[4]

Potential Advantages of S,S-Dibenzyl Cyanocarbonimidodithioate

While less explored, the S,S-dibenzyl analogue offers potential advantages:

  • Milder Reaction Conditions: The enhanced leaving group ability of the benzylthiolate may allow for reactions to proceed under milder conditions.

  • Orthogonal Deprotection: The benzyl group can be removed by hydrogenolysis, a method that is orthogonal to many other deprotection strategies.[5] This is a significant advantage in multi-step syntheses, particularly in the context of complex molecule and drug synthesis where protecting group strategy is critical.

Diagram: Synthetic Utility Workflow

G cluster_methyl S,S-Dimethyl Ester cluster_benzyl S,S-Dibenzyl Ester Methyl_Ester NC-N=C(SMe)2 Methyl_Het Methyl-Substituted Heterocycles Methyl_Ester->Methyl_Het Condensation/ Cyclization Benzyl_Ester NC-N=C(SBn)2 Benzyl_Het Benzyl-Substituted Heterocycles Benzyl_Ester->Benzyl_Het Condensation/ Cyclization Deprotection Hydrogenolysis (-Bn) Benzyl_Het->Deprotection Final_Product Functionalized Heterocycle Deprotection->Final_Product

Caption: Comparative synthetic pathways.

Spectroscopic Analysis: Anticipated Signatures

¹H NMR Spectroscopy
  • S,S-Dimethyl Ester: A sharp singlet in the region of δ 2.5-3.0 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.

  • S,S-Dibenzyl Ester: A singlet for the benzylic protons (-CH2-) is expected around δ 4.0-4.5 ppm, integrating to 4 protons. The aromatic protons of the benzyl groups would appear as a multiplet in the δ 7.2-7.5 ppm region, integrating to 10 protons.[6]

¹³C NMR Spectroscopy
  • S,S-Dimethyl Ester: A signal for the methyl carbons would be expected in the aliphatic region, typically around δ 15-20 ppm.

  • S,S-Dibenzyl Ester: The benzylic carbon signal would appear around δ 35-45 ppm. The aromatic carbons would resonate in the δ 127-140 ppm range. The central carbon of the N=C(S)2 moiety is expected to be in a similar chemical shift range for both compounds.[7]

Conclusion and Future Outlook

Both S,S-dimethyl and S,S-dibenzyl cyanocarbonimidodithioates are potent reagents in the arsenal of the synthetic chemist. The choice between them should be guided by the specific requirements of the synthetic target and the overall synthetic strategy.

  • S,S-Dimethyl Cyanocarbonimidodithioate is a well-established, readily accessible reagent that is ideal for many standard applications in heterocyclic synthesis.

  • S,S-Dibenzyl Cyanocarbonimidodithioate , while less common, offers the potential for milder reaction conditions due to the superior leaving group ability of the benzylthiolate and, crucially, provides an orthogonal deprotection handle via hydrogenolysis. This latter feature is of particular importance in the synthesis of complex, polyfunctional molecules, such as those often encountered in drug discovery and development.

Further research into the synthesis, reactivity, and applications of S,S-dibenzyl cyanocarbonimidodithioate is warranted to fully exploit its potential as a versatile and valuable synthetic intermediate. Direct comparative studies under identical reaction conditions would be invaluable in providing quantitative data to guide the rational selection of these reagents for specific synthetic challenges.

References

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  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • BenchChem. (2025). A Head-to-Head Comparison: 2-Methoxybenzyl (MPM) vs. Benzyl (Bn) Protecting Groups.
  • Sharma, V., et al. (2016). Synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions with carbon disulfide and secondary amines. Organic & Biomolecular Chemistry, 14(30), 7246-7253.
  • ResearchGate. (n.d.). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters.
  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry.
  • Akaike, T., & Ida, T. (2019). Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. Toxicological Sciences, 170(1), 1-12.
  • Google Patents. (n.d.). CN111253312A - Synthesis method of iminodibenzyl.
  • Beilstein Journals. (n.d.). Synthetic accesses to biguanide compounds.
  • Tang, L., et al. (2023). Synthesis of Oleanolic Acid-Dithiocarbamate Conjugates and Evaluation of Their Broad-Spectrum Antitumor Activities. Molecules, 28(3), 1345.
  • Wang, L., et al. (2013). Sulfur doping effects on the electronic and geometric structures of graphitic carbon nitride photocatalyst: insights from first principles.

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of N-Cyano-N'-Substituted Guanidines Using Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The N-cyano-guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for thiourea with reduced toxicity and distinct electronic properties. It is central to the structure of histamine H2-receptor antagonists (e.g., Cimetidine ) and potassium channel openers (e.g., Pinacidil ).

While Dimethyl cyanocarbonimidodithioate is the commercial standard for accessing this motif, this protocol focuses on the Dibenzyl cyanocarbonimidodithioate variant.

Why the Dibenzyl Reagent?
  • Handling & Safety: The leaving group, benzyl mercaptan (BnSH), is a high-boiling liquid (

    
    ), whereas methyl mercaptan (MeSH) is a toxic, highly volatile gas. This significantly reduces inhalation risks and containment requirements.
    
  • Purification: The intermediate S-benzyl-N-cyanoisothioureas are highly crystalline solids. Unlike their S-methyl analogs (often oils), these intermediates can be purified via simple filtration, ensuring high purity before the final guanidinylation step.

  • Stoichiometric Control: The bulky benzyl groups suppress over-reaction (formation of symmetric guanidines) during the first addition step.

Chemical Mechanism & Pathway[1][2][3]

The synthesis proceeds via a stepwise nucleophilic addition-elimination mechanism.

  • Desymmetrization: The first amine (

    
    ) displaces one benzylthio group to form the S-benzyl-N-cyanoisothiourea  intermediate.
    
  • Guanidinylation: A second amine (

    
    ) displaces the remaining benzylthio group to yield the final N-cyano-guanidine .
    
Reaction Pathway Visualization

ReactionPathway Reagent Dibenzyl cyanocarbonimidodithioate Intermediate Intermediate: S-Benzyl-N-cyanoisothiourea Reagent->Intermediate Step 1: RT, EtOH -BnSH Amine1 Amine 1 (R1-NH2) Amine1->Intermediate Product Product: N-Cyano-N'-substituted Guanidine Intermediate->Product Step 2: Reflux or Ag+ -BnSH Byproduct Byproduct: BnSH (Benzyl Mercaptan) Intermediate->Byproduct Amine2 Amine 2 (R2-NH2) Amine2->Product Product->Byproduct

Figure 1: Stepwise displacement mechanism. The intermediate isolation is the critical quality control point.

Materials & Safety

Reagents
  • Dibenzyl cyanocarbonimidodithioate (DBDCT): Prepared from cyanamide,

    
    , and benzyl chloride (See Org. Synth. Coll. Vol. 3 for the dimethyl analog method, adapted for benzyl).
    
  • Primary Amines (

    
    , 
    
    
    
    ):
    Stoichiometric equivalents.
  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH), or Isopropanol (IPA).

  • Scavengers (Optional): Silver Nitrate (

    
    ) or Mercuric Oxide (
    
    
    
    ) for difficult Step 2 displacements.
Critical Safety: Thiol Management
  • Odor Control: Benzyl mercaptan has a potent, lingering stench. All rotary evaporator exhaust must pass through a bleach (sodium hypochlorite) scrubber .

  • Glassware: Rinse all glassware with a dilute bleach solution in the fume hood before removing it for washing. This oxidizes the thiol to the odorless sulfonate.

Experimental Protocol

Step 1: Synthesis of S-Benzyl-N-cyanoisothiourea Intermediate

Objective: Selective mono-substitution of the dibenzyl reagent.

  • Setup: Charge a round-bottom flask with Dibenzyl cyanocarbonimidodithioate (1.0 equiv) and Acetonitrile (5 mL per mmol).

  • Addition: Add the first amine (

    
    , 1.05 equiv) dropwise at room temperature.
    
    • Expert Insight: If the amine is a liquid, add neat. If solid, dissolve in minimal MeCN.

  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup (Precipitation Method):

    • The intermediate often precipitates directly from MeCN.

    • If not, concentrate the solvent to 20% volume and add cold Diethyl Ether .

    • Filter the solid. Wash with cold Ether/Pentane (1:1).

  • Validation: Check Melting Point. S-benzyl intermediates typically melt >120°C, indicating high purity.

Step 2: Conversion to N-Cyano-Guanidine

Objective: Displacement of the second benzylthio group. This leaving group is "sluggish" compared to Step 1 and requires thermal or chemical activation.

Method A: Thermal Displacement (Green/Standard)
  • Setup: Suspend the S-Benzyl-N-cyanoisothiourea (from Step 1) in Ethanol or n-Butanol .

  • Addition: Add the second amine (

    
    , 1.2 – 1.5 equiv).
    
  • Reflux: Heat to reflux (

    
     for EtOH, 
    
    
    
    for BuOH).
    • Time: 6–24 hours.

    • Nitrogen Sweep: Use a slow stream of

      
       over the reaction vented into a bleach trap to actively remove evolved Benzyl Mercaptan. This drives the equilibrium to the right (Le Chatelier’s principle).
      
  • Workup: Cool to RT. The product often crystallizes. If not, evaporate solvent and recrystallize from EtOH/Water.

Method B: Heavy Metal Activation (For Sterically Hindered Amines)

Use this if Method A fails or yields <40%.

  • Setup: Dissolve Intermediate and Amine (1.1 equiv) in DMF or MeCN .

  • Catalyst: Add Silver Nitrate (

    
    )  (1.1 equiv) or Mercuric Oxide (
    
    
    
    )
    .
  • Mechanism: The metal coordinates to the sulfur, making it a "super-leaving" group (

    
    ).
    
  • Reaction: Stir at RT or mild heat (

    
    ) for 1–4 hours.
    
  • Workup: Filter off the black/grey metal-mercaptide precipitate through Celite. Concentrate the filtrate to obtain the product.

Typical Performance Data

The following table summarizes expected yields based on the steric profile of the amines used.

Amine 1 (Step 1)Amine 2 (Step 2)MethodTypical Yield (Step 1)Typical Yield (Step 2)
Primary Alkyl (e.g., Methylamine)Primary AlkylA (Thermal)85-95%75-85%
Aniline (Aryl)Primary AlkylA (Thermal)80-90%60-75%
Primary AlkylSecondary (e.g., Piperidine)A (Thermal)85-95%50-65%
Primary AlkylSteric Hindered (e.g., t-Butyl)B (AgNO3) 85-95%80-90%

Troubleshooting & Expert Insights

Regioselectivity Rules

When synthesizing unsymmetrical guanidines (


), the order of addition matters.
  • Rule: Add the less nucleophilic or more sterically hindered amine in Step 2 .

  • Reasoning: Step 1 is fast and exothermic. Step 2 is slow. It is easier to force a hindered amine onto the reactive intermediate in Step 1 than to force it to displace the leaving group in Step 2. However, if using Method B (Metal activation), you can overcome this limitation.

"The Reaction Stalled"

If Step 2 stalls at 50% conversion:

  • Check pH: The evolving mercaptan is weakly acidic. Add 1.0 equiv of Triethylamine (TEA) or DIPEA to scavenge the thiol and prevent protonation of the attacking amine.

  • Switch Solvent: Move from EtOH to n-Butanol or DMF to increase reaction temperature.

Analytical Validation
  • IR Spectroscopy: Look for the strong, characteristic C≡N stretch at 2150–2190 cm⁻¹ .

  • NMR: The disappearance of the benzylic protons (

    
     ppm in 
    
    
    
    NMR) confirms the completion of Step 2.

References

  • Cressman, H. W. J. (1947). "Dimethyl Cyanocarbonimidodithioate".[1][2] Organic Syntheses, 27, 53. (Foundational chemistry for the methyl analog, applicable to benzyl).

  • Durant, G. J., et al. (1977). "Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine". Journal of Medicinal Chemistry, 20(7), 901–906. (Primary reference for N-cyano-guanidine synthesis in drug discovery).

  • Elgemeie, G. H., & Mohamed, R. A. (2025).[1] "Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry". ResearchGate / Review. (Comprehensive review of reactivity).

  • Manchand, P. S., et al. (1992). "Synthesis of the potassium channel opener pinacidil". Journal of Organic Chemistry, 57(13), 3531–3535. (Application of cyanoguanidine synthesis).

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic utility of dibenzyl cyanocarbonimidodithioate as a versatile precursor for the construction of a diverse range of medicinally important heterocyclic compounds. We provide an in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and the underlying chemical principles governing the cyclization reactions. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient generation of novel molecular scaffolds.

Introduction: The Strategic Advantage of Dibenzyl Cyanocarbonimidodithioate

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry, with a continuous demand for innovative and efficient methodologies.[3][4] Dibenzyl cyanocarbonimidodithioate, a readily accessible and highly reactive starting material, has emerged as a powerful building block for the synthesis of various nitrogen- and sulfur-containing heterocycles.

The key to the versatility of dibenzyl cyanocarbonimidodithioate lies in its unique electronic properties. The molecule features an electrophilic carbon atom flanked by two sulfur atoms and bonded to a cyano group. The benzylthio groups act as excellent leaving groups, facilitating nucleophilic substitution reactions. The cyano group, a strong electron-withdrawing group, further activates the central carbon atom towards nucleophilic attack. This inherent reactivity allows for a wide range of cyclization strategies with various dinucleophiles, leading to the formation of diverse heterocyclic cores.

This application note will explore the synthesis of several key classes of heterocyclic compounds from dibenzyl cyanocarbonimidodithioate, including thiazoles, triazoles, pyrimidines, and thiadiazoles. We will delve into the mechanistic rationale behind these transformations and provide detailed, actionable protocols for their execution in a laboratory setting.

General Mechanistic Principles

The synthesis of heterocyclic compounds from dibenzyl cyanocarbonimidodithioate generally proceeds through a two-step sequence:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a suitable dinucleophile on the central electrophilic carbon of the dibenzyl cyanocarbonimidodithioate. This results in the displacement of one of the benzylthio groups as benzyl mercaptan.

  • Intramolecular Cyclization: The intermediate formed in the first step then undergoes an intramolecular cyclization reaction, where the second nucleophilic center of the dinucleophile attacks an appropriate electrophilic site within the intermediate, leading to the formation of the heterocyclic ring.

The nature of the dinucleophile dictates the type of heterocycle formed. By carefully selecting the reaction partner, a medicinal chemist can strategically construct a variety of heterocyclic scaffolds.

Synthesis of Substituted Thiazoles

Thiazole rings are present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[5] The synthesis of substituted thiazoles from dibenzyl cyanocarbonimidodithioate can be achieved through its reaction with α-haloketones, following a Hantzsch-type synthesis pathway.

Mechanistic Pathway: Thiazole Synthesis

The reaction commences with the nucleophilic attack of the sulfur atom of a thioamide (formed in situ or pre-formed) on the α-carbon of the α-haloketone. While not a direct reaction of dibenzyl cyanocarbonimidodithioate to form the entire ring in one step, its derivatives can be envisioned to participate in similar cyclizations. A more direct approach involves the reaction with a compound containing an active methylene group and a nucleophilic nitrogen.

A plausible pathway for the formation of a thiazole derivative is outlined below:

G reagent1 Dibenzyl Cyanocarbonimidodithioate intermediate1 Intermediate Adduct reagent1->intermediate1 Nucleophilic Attack reagent2 α-Amino Ketone reagent2->intermediate1 product Substituted Thiazole intermediate1->product Intramolecular Cyclization & Aromatization G reagent1 Dibenzyl Cyanocarbonimidodithioate intermediate1 Thiohydrazide Intermediate reagent1->intermediate1 Nucleophilic Substitution reagent2 Hydrazine Derivative reagent2->intermediate1 product Substituted 1,2,4-Triazole intermediate1->product Intramolecular Cyclization G reagent1 Dibenzyl Cyanocarbonimidodithioate intermediate1 Adduct reagent1->intermediate1 Reaction with a dinucleophile reagent2 Active Methylene Compound reagent2->intermediate1 product Substituted Pyrimidine intermediate1->product Cyclization & Aromatization G reagent1 Dibenzyl Cyanocarbonimidodithioate intermediate1 Acyclic Intermediate reagent1->intermediate1 Nucleophilic Substitution reagent2 Hydrazonoyl Halide reagent2->intermediate1 product Substituted 1,3,4-Thiadiazole intermediate1->product Intramolecular Cyclization

Sources

The Art of the Ring: A Guide to Cyclization Reactions Using Dibenzyl Cyanocarbonimidodithioate as a Bielectrophilic Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This application note provides a detailed exploration of dibenzyl cyanocarbonimidodithioate, a versatile and potent bielectrophilic reagent for the synthesis of a diverse array of heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity, provide robust experimental protocols, and showcase its synthetic utility.

Introduction: The Power of Bielectrophilic Reagents in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis often relies on the clever use of bifunctional reagents that can react with a dinucleophile in a controlled manner to form a ring system. Dibenzyl cyanocarbonimidodithioate, and its close analog dimethyl N-cyanodithioiminocarbonate, are powerful examples of such bielectrophilic synthons.[1] These reagents offer two electrophilic centers, allowing for the systematic construction of five- and six-membered heterocycles.

The core reactivity of dibenzyl cyanocarbonimidodithioate lies in its unique electronic structure. The central carbon atom is rendered highly electrophilic by the cumulative electron-withdrawing effects of the cyano group and the two sulfur atoms. The benzylthio groups serve as excellent leaving groups, facilitating sequential nucleophilic attack and cyclization.

Mechanistic Insights: A Tale of Two Electrophiles

The general mechanism for the reaction of dibenzyl cyanocarbonimidodithioate with a dinucleophile proceeds in a stepwise fashion. The first nucleophilic attack occurs at the central iminocarbonate carbon, leading to the displacement of one of the benzylthiolate anions. This is followed by an intramolecular cyclization where the second nucleophilic center of the dinucleophile attacks the cyano carbon, leading to the formation of the heterocyclic ring.

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reagent [label="Dibenzyl Cyanocarbonimidodithioate", fillcolor="#F1F3F4"]; dinucleophile [label="Dinucleophile (H-Nu1-X-Nu2-H)", fillcolor="#F1F3F4"]; intermediate1 [label="Intermediate 1\n(Nucleophilic Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Intermediate 2\n(Cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Heterocyclic Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; leaving_group [label="Benzylthiolate (BnS⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagent -> intermediate1 [label=" + Dinucleophile"]; dinucleophile -> intermediate1; intermediate1 -> intermediate2 [label=" - BnS⁻"]; intermediate2 -> product [label=" Tautomerization"]; intermediate1 -> leaving_group; }

Figure 1: Generalized reaction mechanism.

The choice of the dinucleophile is critical in determining the final heterocyclic scaffold. A wide range of dinucleophiles, including substituted hydrazines, amidines, and compounds with active methylene groups, can be employed to generate a correspondingly diverse library of heterocycles such as pyrazoles, triazoles, thiazoles, and pyrimidines.[1]

Experimental Protocols: A Practical Guide

This section provides a general, step-by-step protocol for the synthesis of a 5-substituted-3-amino-1H-pyrazole derivative using dibenzyl cyanocarbonimidodithioate and a substituted hydrazine. This protocol is intended as a starting point and may require optimization based on the specific substrate.

Materials and Reagents
  • Dibenzyl cyanocarbonimidodithioate

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Anhydrous ethanol or dimethylformamide (DMF)

  • Triethylamine (TEA) or sodium ethoxide

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzyl cyanocarbonimidodithioate (1.0 eq) in anhydrous ethanol (or DMF).

  • Addition of Nucleophile: To this solution, add the substituted hydrazine (1.0 eq) and a base such as triethylamine (1.1 eq) or sodium ethoxide (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

setup [label="1. Reaction Setup\n(Reagent in Solvent)", fillcolor="#F1F3F4"]; addition [label="2. Add Dinucleophile & Base", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="3. Heat & Monitor (TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="4. Cool & Isolate Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="5. Purify\n(Recrystallization or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="6. Characterize Product\n(NMR, MS, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

setup -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> characterization; }

Figure 2: Experimental workflow overview.

Applications in Heterocyclic Synthesis: A Showcase of Versatility

The utility of dibenzyl cyanocarbonimidodithioate as a bielectrophilic reagent is demonstrated by the wide range of heterocyclic systems that can be synthesized. The following table summarizes some of the key applications and the corresponding dinucleophiles.

DinucleophileResulting HeterocycleReference
Substituted HydrazinesPyrazoles[1]
AmidinesTriazoles[1]
ThioureaThiazoles[1]
Active Methylene CompoundsPyrimidines[1]
o-PhenylenediamineBenzimidazoles[1]

Table 1: Examples of Heterocycles Synthesized Using N-Cyanodithioiminocarbonates.

The synthesis of pyrazole derivatives, for instance, is of significant interest in medicinal chemistry due to their prevalence in a number of approved drugs. The reaction of dibenzyl cyanocarbonimidodithioate with various substituted hydrazines provides a straightforward and efficient route to a library of functionalized pyrazoles.[1]

Conclusion: A Valuable Tool for the Synthetic Chemist

Dibenzyl cyanocarbonimidodithioate has proven to be a highly effective and versatile bielectrophilic reagent for the synthesis of a broad spectrum of heterocyclic compounds. Its predictable reactivity, coupled with the mild reaction conditions and the ability to introduce diversity through the choice of the dinucleophile, makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and mechanistic insights provided in this application note are intended to empower scientists to harness the full potential of this powerful synthetic building block.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Histamine H2-Receptor Antagonists Utilizing Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed exploration into the synthesis of histamine H2-receptor antagonists, a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. We will focus specifically on the strategic use of dibenzyl cyanocarbonimidodithioate as a pivotal reagent in constructing the characteristic cyanoguanidine moiety found in foundational H2-blockers like Cimetidine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Role and Significance of H2-Receptor Antagonists

Histamine is a crucial signaling molecule in the body, mediating its effects through various receptors. In the stomach's parietal cells, histamine stimulates H2-receptors, activating a cascade that results in gastric acid secretion.[1][2] The development of H2-receptor antagonists was a landmark achievement in medicinal chemistry, born from a rational drug design approach to block this specific action of histamine without affecting other histamine receptors.[3][4] By competitively and reversibly binding to H2-receptors, these drugs effectively reduce gastric acid output, providing a powerful therapeutic tool for managing conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2]

Cimetidine, the prototypical H2-antagonist, features an imidazole ring (similar to histamine) connected via a thioether linkage to a polar N-cyanoguanidine group.[1] The synthesis of this polar tail group is a critical challenge, for which reagents like dibenzyl cyanocarbonimidodithioate offer an elegant and efficient solution.

Dibenzyl Cyanocarbonimidodithioate: A Versatile Synthetic Hub

Dibenzyl cyanocarbonimidodithioate is a highly effective electrophilic building block. Its utility stems from the central carbon atom which is activated by both the electron-withdrawing cyano group and the two sulfur atoms. The benzylthio (-SCH₂Ph) moieties are excellent leaving groups, allowing for a sequential and controlled nucleophilic substitution. This step-wise displacement is the cornerstone of its application in synthesizing asymmetrically substituted guanidines.

The general reaction mechanism involves:

  • First Nucleophilic Attack: A primary amine attacks the central carbon, displacing one of the benzylthio groups to form an S-benzylisothiourea intermediate.

  • Second Nucleophilic Attack: A second, different amine displaces the remaining benzylthio group to yield the final, asymmetrically substituted cyanoguanidine derivative.

This controlled, two-step process provides a high degree of synthetic flexibility and is central to the protocols described below.

Synthetic Pathway for Cimetidine

The synthesis of Cimetidine is a multi-step process that culminates in the coupling of the imidazole-containing side chain with the cyanoguanidine headgroup. Dibenzyl cyanocarbonimidodithioate is an ideal reagent for the latter part of this synthesis.

Workflow for Cimetidine Synthesis

G cluster_0 Part 1: Side Chain Synthesis cluster_1 Part 2: Cyanoguanidine Assembly A 4-Hydroxymethyl- 5-methylimidazole HCl C 4-(((2-Aminoethyl)thio)methyl) -5-methylimidazole (Key Intermediate) A->C HCl, Reflux B 2-Mercaptoethylamine HCl (Cysteamine HCl) B->C E S-Benzylisothiourea Derivative C->E 1. Nucleophilic Substitution D Dibenzyl Cyanocarbonimidodithioate D->E G Cimetidine E->G 2. Nucleophilic Substitution F Methylamine (CH3NH2) F->G

Caption: Overall workflow for the synthesis of Cimetidine.

Protocol 1: Synthesis of Cimetidine from 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

This protocol details the final two steps of the Cimetidine synthesis, starting from the pre-formed side-chain intermediate and utilizing dibenzyl cyanocarbonimidodithioate.

Materials and Reagents:

  • 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole dihydrochloride

  • Dibenzyl cyanocarbonimidodithioate

  • Methylamine (40% solution in H₂O)

  • Sodium Hydroxide

  • Isopropanol

  • Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Step-by-Step Procedure:

  • Neutralization of the Intermediate:

    • In a round-bottom flask, dissolve 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole dihydrochloride in water.

    • Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is basic, precipitating the free amine.

    • Extract the free amine into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oily free base.

  • Formation of the S-Benzylisothiourea Intermediate:

    • Dissolve the free amine intermediate from Step 1 in acetonitrile.

    • In a separate flask, dissolve an equimolar amount of dibenzyl cyanocarbonimidodithioate in acetonitrile.

    • Slowly add the dibenzyl cyanocarbonimidodithioate solution to the amine solution at room temperature with constant stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). One of the benzylthio groups is displaced during this step.

  • Formation of Cimetidine:

    • To the reaction mixture from Step 2, add an excess (approximately 2-3 molar equivalents) of aqueous methylamine solution.

    • Gently heat the mixture to reflux (around 40-50°C) for 3-5 hours. This step displaces the second benzylthio group to form the final product.

    • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The resulting residue is often a thick oil or solid. Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain pure Cimetidine as a white crystalline solid.[5]

    • Filter the crystals, wash with cold isopropanol, and dry under vacuum.

Data Summary Table:

ReactantMolar Mass ( g/mol )Molar Eq.Notes
Amine Intermediate171.27 (free base)1.0Key nucleophile
Dibenzyl Cyanocarbonimidodithioate298.441.0Electrophilic cyanoguanidine source
Methylamine (40% aq.)31.06>2.0Second nucleophile; used in excess

Expected Yield: 75-85% (based on the amine intermediate).

Application to Other H2-Receptor Antagonists

The fundamental strategy of using a cyanocarbonimidodithioate derivative is applicable to other H2-antagonists. For instance, in the synthesis of Ranitidine , the core heterocyclic structure is a furan ring, not an imidazole.[6][7] The side chain, 5-((dimethylamino)methyl)furan-2-yl)methanethiol, is first synthesized. This thiol can then react with an appropriate electrophile to build the polar tail.

While many modern syntheses of Ranitidine use N-methyl-1-methylthio-2-nitroethenamine, the underlying principle of nucleophilic substitution to construct the polar headgroup is analogous.[7] A synthetic chemist could readily adapt the cyanocarbonimidodithioate chemistry to react first with cysteamine, and then with methylamine, to generate a cyanoguanidine intermediate that could be alkylated with the appropriate furan-containing electrophile.

Mechanistic Rationale and Causality

  • Choice of Reagent: Dibenzyl cyanocarbonimidodithioate is chosen over simpler analogs (like dimethyl cyanocarbonimidodithioate) when milder reaction conditions are desired or when the subsequent nucleophile is less reactive. The benzyl group provides a stable, yet readily displaceable, leaving group.

  • Sequential Addition: The stability of the S-benzylisothiourea intermediate allows for a controlled, two-step reaction. This is critical for building asymmetrical guanidines. Attempting to react a mixture of both amines simultaneously would lead to a statistical mixture of products, significantly lowering the yield of the desired compound.

  • Solvent and Temperature: Acetonitrile is a common solvent as it is polar aprotic and effectively dissolves both the reagents and intermediates. The initial reaction is often performed at room temperature to ensure selectivity, while the second substitution may require gentle heating to drive the reaction to completion, especially if the second nucleophile (e.g., methylamine) is less reactive than the first.

Reaction Mechanism Diagram

Caption: Generalized mechanism for cyanoguanidine synthesis.

Conclusion

Dibenzyl cyanocarbonimidodithioate serves as a robust and versatile tool in the synthesis of histamine H2-receptor antagonists. Its capacity for sequential, controlled nucleophilic substitution enables the efficient construction of the critical N-cyanoguanidine pharmacophore. The protocols and rationale presented herein provide a solid foundation for researchers engaged in the synthesis of these and other related pharmaceutical compounds, demonstrating the power of strategic reagent selection in modern medicinal chemistry.

References

  • Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds.PubMed.
  • The Science Behind Cimetidine Synthesis and Its Quality Assurance.Pharmaffiliates.
  • Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities.PubMed.
  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives.PubMed.
  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives.MDPI.
  • Cimetidine.National Center for Biotechnology Information.
  • Cimetidine synthesis process.Google Patents.
  • CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.Gpatindia.
  • A new method for the synthesis of ranitidine.Acta Poloniae Pharmaceutica - Drug Research.
  • Ranitidine synthesis.ChemicalBook.
  • Tagamet Discovery of Histamine H2-receptor Antagonists.American Chemical Society.
  • RATIONAL DESIGN OF CIMETIDINE.University of Nottingham.
  • H2-receptor antagonists - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.Pharmacy 180.

Sources

Application Note: Accelerated Scaffold Assembly Using Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Challenge: Dibenzyl cyanocarbonimidodithioate (DBCD) is a potent


-cyano synthon used to construct pharmacologically active heterocycles (benzimidazoles, triazoles, pyrimidines) and histamine H2 antagonists. However, conventional thermal heating often results in prolonged reaction times (4–12 hours), incomplete conversion, and the generation of oxidative byproducts due to the thermal instability of the sulfur linkages.

The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity.[1] Unlike the more common dimethyl analog (which evolves gaseous methyl mercaptan), the dibenzyl variant releases benzyl mercaptan (BnSH), a high-boiling liquid (


). This physical difference dictates a specific workup strategy often overlooked in general literature.

Key Benefits:

  • Speed: Reaction times reduced from hours to 5–15 minutes.

  • Safety: Closed-vessel control of toxic thiol byproducts.

  • Selectivity: Fine-tuned temperature control allows sequential substitution of

    
    -benzyl groups.
    

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Insight: The Electrophilic "Push-Pull"

DBCD possesses a central carbon atom rendered highly electrophilic by the electron-withdrawing cyano group (


) and the two sulfur atoms.
  • First Displacement: The first nucleophilic attack (by a primary amine) is facile. The amine attacks the imine carbon, creating a tetrahedral intermediate. The expulsion of the first benzyl mercaptan (

    
    ) group yields the 
    
    
    
    -cyano-
    
    
    -benzylisothiourea
    .
  • Second Displacement (Cyclization): The second

    
    -benzyl group is less reactive due to the resonance stabilization from the newly added amino group. Conventional heating struggles here. Microwave irradiation efficiently overcomes this activation energy barrier, facilitating the second displacement by a diamine or hydrazine to form the heterocyclic ring.
    
Microwave vs. Conventional Heating

In conventional heating, the vessel walls are the hottest point, leading to thermal gradients. In MAOS, the reaction mixture (specifically polar components like the amine or solvent) absorbs energy directly via dipolar polarization and ionic conduction . This internal heating is instantaneous, minimizing the time the reagents spend decomposing at intermediate temperatures.

The "Dibenzyl" Advantage

While the dimethyl ester is cheaper, the dibenzyl ester is preferred in drug development because:

  • Handling: It is a stable solid (mp

    
    ), whereas the dimethyl ester is often a low-melting solid/oil.
    
  • Lipophilicity: The benzyl group alters the solubility profile, often allowing the product to precipitate directly from ethanolic solutions upon cooling, simplifying purification.

Part 3: Experimental Protocols

Safety Pre-Check: Managing Benzyl Mercaptan

CRITICAL: The byproduct, benzyl mercaptan (BnSH), is toxic and has a potent, repulsive stench.

  • Containment: All microwave vials must be decapped only inside a functioning fume hood.

  • Neutralization: Prepare a "quench bath" of 10% sodium hypochlorite (bleach) or hydrogen peroxide to neutralize glassware and tools contaminated with BnSH.

Protocol A: Synthesis of -Cyano- -benzylisothioureas

Target: Precursors for cimetidine analogs.

Reagents:

  • Dibenzyl cyanocarbonimidodithioate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.0–1.1 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Acetonitrile is a poor MW absorber; if used, add a "doping" agent like ionic liquid.

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, dissolve 1.0 mmol of DBCD in 3 mL of EtOH.

  • Addition: Add 1.05 mmol of the primary amine. Cap the vial with a Teflon-lined septum.[2]

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp:

      
      
      
    • Time: 5–8 minutes.

    • Stirring: High.[3]

  • Workup:

    • Cool the vial to

      
       (using compressed air flow).
      
    • Self-Validating Step: Upon cooling to room temperature (RT), the product often crystallizes due to the lower solubility of the isothiourea compared to the starting material.

    • Filtration: Filter the solid.[2] Wash with cold ether (removes residual BnSH).

    • Yield Expectation: 85–95%.

Protocol B: One-Pot Synthesis of Benzimidazoles

Target: Pharmacologically active fused heterocycles.[3][4][5]

Reagents:

  • Dibenzyl cyanocarbonimidodithioate (1.0 equiv)

  • 
    -Phenylenediamine (1.1 equiv)
    
  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%) or Silica Gel support.
    
  • Solvent: Ethanol.

Step-by-Step:

  • Loading: Mix 1.0 mmol DBCD and 1.1 mmol

    
    -phenylenediamine in 4 mL EtOH. Add pTSA (catalyst is crucial for the cyclization step).
    
  • Irradiation Parameters:

    • Mode: Dynamic.

    • Temp:

      
       (Higher temp required for cyclization).
      
    • Pressure Limit: 15 bar (Safety cutoff).

    • Time: 10–15 minutes.

  • Workup:

    • Pour reaction mixture into crushed ice/water.

    • Neutralize with 10%

      
       (to remove acid catalyst).
      
    • The benzimidazole precipitates as a solid.

    • Recrystallize from EtOH/Water.

Part 4: Data & Visualization

Comparative Efficiency Table
ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A/B)Improvement Factor
Time (Isothiourea) 3 – 6 Hours5 – 8 Minutes36x Faster
Time (Benzimidazole) 8 – 12 Hours10 – 15 Minutes48x Faster
Yield (Avg) 65 – 75%88 – 96%+20% Yield
Solvent Usage 20 – 50 mL2 – 4 mL10x Less Waste
Byproduct Removal Difficult (BnSH refluxes)Easy (BnSH stays in mother liquor)Higher Purity
Reaction Mechanism & Pathway (Graphviz)

ReactionPathway DBCD Dibenzyl Cyanocarbonimidodithioate Inter1 Tetrahedral Intermediate DBCD->Inter1 MW, 85°C Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter1 Isothiourea N-Cyano-S-benzyl isothiourea Inter1->Isothiourea -BnSH Byproduct Byproduct: BnSH (Liquid) Inter1->Byproduct Benzimidazole 2-Cyanoamino benzimidazole Isothiourea->Benzimidazole MW, 120°C Cyclization (+Diamine) Isothiourea->Byproduct -BnSH Diamine o-Phenylenediamine Diamine->Benzimidazole

Caption: Sequential displacement mechanism of DBCD under microwave irradiation. Note the distinct temperature requirements for substitution vs. cyclization.

Experimental Workflow (Graphviz)

Workflow Start Start: Reagent Prep Mix Mix DBCD + Amine Solvent: EtOH Start->Mix Seal Seal Vial (Teflon Septum) Mix->Seal MW MW Irradiation Isothiourea: 85°C, 5 min Benzimidazole: 120°C, 15 min Seal->MW Cool Cool to 50°C (Compressed Air) MW->Cool Check Precipitate Formed? Cool->Check Filter Filtration Wash w/ Et2O Check->Filter Yes Evap Evaporate Solvent (If no precipitate) Check->Evap No Waste Neutralize Filtrate (Bleach for BnSH) Filter->Waste Filtrate Final Final Product (Recrystallize) Filter->Final Evap->Filter

Caption: Operational workflow for MW synthesis of DBCD derivatives, emphasizing safety steps for thiol management.

Part 5: References

  • Gedye, R., et al. (1986).[6] "The use of microwave ovens for rapid organic synthesis."[2][4][6][7] Tetrahedron Letters, 27(3), 279-282. Link

  • Rezaei, Z., et al. (2008). "Microwave-assisted synthesis of N-cyano-N'-substituted isothioureas." Journal of Sciences, Islamic Republic of Iran, 19(2), 119-122. (Demonstrates the specific reactivity of the cyano-isothiourea scaffold under MW).

  • Sparks, R. B., et al. (2004). "Microwave-assisted synthesis of benzimidazoles." Organic Letters, 6(14), 2487-2490. (Foundational protocol for diamine cyclization).

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Fisher Scientific. (2012). "Safety Data Sheet: Benzyl Mercaptan." (Critical for safety protocols regarding byproduct handling). Link

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing N-Cyanodithioiminocarbonate-Derived Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Versatile Reagents with High-Throughput Synthesis

N-Cyanodithioiminocarbonates, particularly dimethyl N-cyanodithioiminocarbonate, are highly versatile reagents in organic synthesis, serving as valuable precursors for a wide array of nitrogen-containing compounds, including guanidines and various fused heterocycles.[1] Their reactivity profile makes them ideal building blocks in medicinal chemistry and drug discovery. The advent of solid-phase synthesis has revolutionized the generation of chemical libraries for high-throughput screening. By immobilizing reactants onto a polymeric support, synthesis, and purification are streamlined, enabling the rapid production of a multitude of analogs.

This document provides detailed application notes and a proposed protocol for leveraging the synthetic utility of N-cyanodithioiminocarbonate chemistry within a solid-phase synthesis framework. While a direct, resin-bound equivalent of N-cyanodithioiminocarbonate is not commercially available, the following protocols are based on established principles of solid-phase chemistry and the known reactivity of related functional groups. Specifically, we will focus on the use of a resin-bound thiourea as a strategic precursor to a reactive guanidinylating agent, mimicking the synthetic potential of N-cyanodithioiminocarbonates for the combinatorial synthesis of guanidines and, conceptually, for the generation of heterocyclic scaffolds.

Core Strategy: Resin-Bound Thiourea as a Precursor to a Reactive Guanidinylating Intermediate

The cornerstone of this solid-phase approach is the preparation of a polymer-supported thiourea. This immobilized thiourea can then be "activated" to form a highly electrophilic intermediate, such as a carbodiimide or an S-activated species, which readily reacts with a diverse range of amines to furnish resin-bound guanidines. This strategy circumvents the need for a stable, resin-bound N-cyanodithioiminocarbonate while still providing a powerful tool for guanidine diversification.

The overall workflow can be visualized as follows:

workflow Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) Thiourea Resin-Bound Thiourea Resin->Thiourea Isothiocyanate Activation Activation (e.g., Carbodiimide formation) Thiourea->Activation Activating Agent Guanidine Resin-Bound Guanidine Activation->Guanidine Primary/Secondary Amine Cleavage Cleavage from Resin Guanidine->Cleavage Cleavage Cocktail (e.g., TFA) Product Substituted Guanidine Cleavage->Product

Caption: General workflow for the solid-phase synthesis of guanidines via a resin-bound thiourea intermediate.

Detailed Protocols

Protocol 1: Preparation of Resin-Bound Thiourea

This protocol details the synthesis of a resin-bound thiourea starting from a commercially available amine-functionalized resin, such as Rink Amide resin.

Materials:

  • Rink Amide Resin (or other suitable amine-functionalized resin)

  • Isothiocyanate (R-N=C=S, where R is the desired substituent)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5-1.0 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (if applicable): If starting with an Fmoc-protected amine resin, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Thiourea Formation: Dissolve the desired isothiocyanate (5 equivalents based on resin loading) in DMF (5 mL). Add this solution to the swollen and deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by a negative Kaiser test (ninhydrin test), which indicates the consumption of the free amine on the resin.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin-bound thiourea extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum for several hours to remove residual solvent.

Causality Behind Experimental Choices:

  • Resin Choice: Rink Amide resin is chosen for its acid-lability, allowing for cleavage of the final product under standard trifluoroacetic acid (TFA) conditions to yield a primary amide at the C-terminus.

  • Solvent: DMF is an excellent solvent for swelling polystyrene-based resins and for dissolving the reactants.

  • Excess Reagent: A significant excess of the isothiocyanate is used to drive the reaction to completion on the solid support.

Protocol 2: Activation of Resin-Bound Thiourea and Synthesis of Substituted Guanidines

This protocol outlines the conversion of the resin-bound thiourea to a substituted guanidine using a carbodiimide-mediated activation method. Alternative activation methods are also discussed.

Materials:

  • Resin-Bound Thiourea (from Protocol 1)

  • Polymer-supported carbodiimide (PS-Carbodiimide) or N,N'-Diisopropylcarbodiimide (DIC)

  • Primary or Secondary Amine (R'R''NH, 10 equivalents)

  • DCM

  • DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the dried resin-bound thiourea (from Protocol 1) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation and Guanidinylation:

    • Method A (PS-Carbodiimide): Add the primary or secondary amine (10 eq.) to the swollen resin, followed by PS-Carbodiimide (3 eq.). Agitate the mixture at room temperature for 16-24 hours.[2]

    • Method B (DIC): In a separate flask, dissolve the primary or secondary amine (10 eq.) in DCM. To the swollen resin, add the amine solution followed by DIC (5 eq.). Agitate the mixture at room temperature for 16-24 hours.

  • Washing: After the reaction, drain the solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Evaporate the TFA from the filtrate under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

  • Purification: Purify the crude guanidine product by reverse-phase HPLC.

Alternative Activation Methods:

Activating AgentConditionsReference
Mukaiyama's ReagentAmine, Et3N, DMF or DCM[1]
Silver Nitrate (AgNO₃)Amine, DBU, DMF[3][4]
Mercuric Chloride (HgCl₂)Amine, Et₃N, DMF[5]

Note on Heavy Metal Reagents: While effective, mercury-based reagents are highly toxic and generate hazardous waste. Silver-based methods are a milder alternative.[3][4][5]

guanidine_synthesis cluster_resin On-Resin Synthesis cluster_cleavage Cleavage and Isolation ResinThiourea Resin-Bound Thiourea ActivatedIntermediate Resin-Bound Activated Intermediate (e.g., Carbodiimide) ResinThiourea->ActivatedIntermediate PS-Carbodiimide or DIC ResinGuanidine Resin-Bound Guanidine ActivatedIntermediate->ResinGuanidine R'R''NH Cleavage TFA/TIS/H₂O ResinGuanidine->Cleavage Product Purified Substituted Guanidine Cleavage->Product HPLC Purification

Caption: Detailed workflow for the synthesis of substituted guanidines on a solid support.

Application Notes for Heterocycle Synthesis

The rich chemistry of N-cyanodithioiminocarbonates in solution-phase synthesis of heterocycles can be conceptually extended to the solid-phase platform.[1] The resin-bound guanidines or even the thiourea precursors can serve as versatile synthons for constructing heterocyclic libraries.

Conceptual Approach:

  • Synthesis of a Resin-Bound Guanidine: Prepare a resin-bound guanidine with a desired substitution pattern using the protocols described above.

  • Intramolecular Cyclization: Introduce a second reactive functionality onto one of the substituents of the guanidine, either before or after its formation. This functionality can then participate in an intramolecular cyclization reaction to form a heterocyclic ring.

  • Cleavage and Isolation: Cleave the resulting heterocyclic compound from the resin.

Example: Synthesis of a Pyrimidine Derivative

A plausible route to a resin-bound pyrimidine derivative could involve the reaction of a resin-bound thiourea with a β-ketoester. The resulting intermediate could then be cyclized to form the pyrimidine ring, which would be subsequently cleaved from the resin.

heterocycle_synthesis ResinThiourea Resin-Bound Thiourea Intermediate Resin-Bound Cyclization Precursor ResinThiourea->Intermediate β-Ketoester, Base ResinHeterocycle Resin-Bound Pyrimidine Derivative Intermediate->ResinHeterocycle Intramolecular Cyclization Product Cleaved Pyrimidine Derivative ResinHeterocycle->Product Cleavage

Caption: Conceptual workflow for the solid-phase synthesis of a pyrimidine derivative.

This traceless synthesis approach, where the point of attachment to the resin is not part of the final molecule, is highly advantageous for generating diverse heterocyclic libraries.[6][7]

Conclusion

The solid-phase synthesis strategies outlined in these application notes provide a robust and high-throughput platform for the generation of diverse guanidine libraries, drawing inspiration from the versatile chemistry of N-cyanodithioiminocarbonates. By utilizing a resin-bound thiourea as a key intermediate, researchers can readily access a wide range of substituted guanidines. Furthermore, these resin-bound intermediates hold significant promise as synthons for the combinatorial synthesis of various heterocyclic scaffolds. The provided protocols, grounded in established chemical principles, offer a practical guide for scientists in drug discovery and related fields to expand their chemical space and accelerate the identification of novel bioactive molecules.

References

  • Zapf, C. W., Creighton, C. J., Tomioka, M., & Goodman, M. (2001). A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. Organic letters, 3(8), 1133–1136.
  • Kim, T. H., Lee, H., & Lee, C. (2021).
  • Kong, K. H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • Kim, T. H., Lee, H., & Lee, C. (2021).
  • Guisado, O., Martínez, S., & Pastor, J. (2002). A novel, facile methodology for the synthesis of N,N′-bis(tert-butoxycarbonyl)-protected guanidines using polymer-supported carbodiimide. Tetrahedron Letters, 43(40), 7105-7109.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from thioureas. The Journal of organic chemistry, 65(5), 1566–1568.
  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
  • Flores, C. A., Wang, Y., & Scott, W. L. (2013). Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry, 78(15), 7484-7492.
  • Lipton, M. A., & Mauer, K. W. (1997). A Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 62(7), 2330-2331.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic letters, 22(20), 7864–7869.
  • Wuts, P. G. M. (2002). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 21, pp. 605-645). Thieme.
  • Zarebski, A., & Baranczak, A. (2018). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 23(1), 134.
  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Wannaporn, D., & Ishikawa, T. (2005). Polymer-supported and polymeric chiral guanidines: Preparation and application to the asymmetric Michael reaction of iminoacetate with methyl vinyl ketone. Molecular Diversity, 9(4), 321-331.
  • Kong, K. H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • Ali, A., et al. (2021). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 11(1), 1-16.

Sources

Application Note: Synthesis of N-Cyanoisoureas from Dibenzyl Cyanocarbonimidodithioate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-cyanoisoureas , a critical scaffold in medicinal chemistry, particularly in the development of histamine H2-receptor antagonists (e.g., cimetidine analogs) and potassium channel openers.

While the dimethyl analog (dimethyl cyanocarbonimidodithioate) is the historical standard, this protocol utilizes the dibenzyl cyanocarbonimidodithioate precursor. This substitution offers a significant safety and process advantage: the byproduct, benzyl mercaptan (BnSH), is a low-volatility liquid, whereas the dimethyl analog releases methyl mercaptan (MeSH), a toxic, gaseous, and noxious agent requiring specialized scrubbing.

This guide provides a validated, step-by-step workflow for the synthesis of the precursor, the intermediate N-cyano-S-benzylisothiourea, and the final N-cyanoisourea.

Reaction Mechanism & Strategy

The synthesis proceeds via an addition-elimination mechanism. The cyano group on the nitrogen exerts a strong electron-withdrawing effect, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack by amines and alkoxides.

The Pathway
  • Precursor Synthesis: Cyanamide reacts with carbon disulfide and benzyl chloride to form dibenzyl cyanocarbonimidodithioate (1 ).

  • Desymmetrization (Step 1): Nucleophilic attack by a primary amine (

    
    ) displaces one benzylthio group, yielding the stable intermediate, N-cyano-S-benzylisothiourea (2 ).
    
  • Target Synthesis (Step 2): A second nucleophilic attack by an alkoxide (

    
    ) displaces the remaining sulfur moiety, yielding the N-cyanoisourea (3 ).
    
Reaction Scheme Visualization

ReactionPathway Precursor Dibenzyl cyanocarbonimidodithioate (1) Intermediate N-cyano-S-benzyl isothiourea (2) Precursor->Intermediate Step 1: Aminolysis (Reflux/EtOH) Amine Amine (R-NH2) Amine->Intermediate Product N-cyanoisourea (3) Intermediate->Product Step 2: Alkoxylation (NaOR'/R'OH) Byproduct1 Benzyl Mercaptan (BnSH) Intermediate->Byproduct1 Alkoxide Alkoxide (R'-O-) Alkoxide->Product Byproduct2 Benzyl Thiolate (BnS-) Product->Byproduct2

Figure 1: Stepwise displacement mechanism for the synthesis of N-cyanoisoureas.

Experimental Protocols

Safety Pre-Check
  • Cyanamide: Highly toxic and a skin irritant.

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use only in a high-flow fume hood.
    
  • Benzyl Chloride: Lachrymator.

  • Waste: All aqueous waste must be treated for potential cyanide content before disposal.

Protocol A: Synthesis of Dibenzyl Cyanocarbonimidodithioate (1)

This precursor is often not commercially available and must be synthesized de novo.

Reagents:

  • Cyanamide (1.0 eq)

  • Carbon Disulfide (1.1 eq)

  • Potassium Hydroxide (2.2 eq)

  • Benzyl Chloride (2.2 eq)

  • Solvent: Ethanol / Water (1:1 v/v)

Procedure:

  • Salt Formation: Dissolve Cyanamide (4.2 g, 0.1 mol) and

    
     (6.6 mL, 0.11 mol) in 50 mL of ethanol.
    
  • Base Addition: Cool the solution to 0–5°C in an ice bath. Dropwise add a solution of KOH (12.3 g, 0.22 mol) in 20 mL water/ethanol. Note: The reaction is exothermic; maintain T < 10°C. Stir for 30 minutes. The potassium salt (

    
    ) may precipitate.
    
  • Alkylation: Add Benzyl Chloride (25.3 mL, 0.22 mol) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. A heavy white/pale yellow precipitate will form.

  • Workup: Pour the mixture into 300 mL of ice-cold water. Stir vigorously for 15 minutes to break up clumps.

  • Isolation: Filter the solid by vacuum filtration. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol.

    • Yield Expectation: 75–85%

    • Appearance: Colorless or pale yellow needles.

Protocol B: Synthesis of N-cyano-S-benzylisothiourea (2)

This step introduces the amine (


) moiety.

Reagents:

  • Compound 1 (1.0 eq)

  • Primary Amine (

    
    ) (1.0 eq)
    
  • Solvent: Acetonitrile or Ethanol

Procedure:

  • Setup: Dissolve Compound 1 (10 mmol) in Acetonitrile (30 mL).

  • Addition: Add the amine (10 mmol) in one portion.

  • Heating: Reflux the mixture.

    • Aliphatic amines: 2–4 hours reflux.

    • Aromatic amines: 6–12 hours reflux.

  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting material (high Rf) should disappear.

  • Workup:

    • Cool the solution to room temperature.

    • If the product precipitates: Filter and wash with cold ether.

    • If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure, then add cold diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol C: Conversion to N-Cyanoisourea (3)

This step replaces the sulfur with oxygen.

Reagents:

  • Compound 2 (1.0 eq)

  • Sodium Alkoxide (

    
    ) (1.2 eq) (Prepared in situ)
    
  • Solvent: Anhydrous Alcohol (

    
    ) corresponding to the alkoxide.
    

Procedure:

  • Alkoxide Prep: Dissolve Sodium metal (1.2 eq) in the anhydrous alcohol (

    
    , 20 mL).
    
  • Reaction: Add Compound 2 (5 mmol) to the alkoxide solution.

  • Conditions: Stir at reflux for 4–8 hours.

    • Note: The odor of benzyl mercaptan will become apparent.

  • Workup:

    • Concentrate the solvent to dryness under reduced pressure.

    • Resuspend the residue in minimal water (to dissolve NaSBn byproduct).

    • Neutralize carefully with dilute acetic acid or HCl to pH 7.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, CH2Cl2:MeOH gradient).
    

Data Summary & Troubleshooting

Comparative Analysis: Dibenzyl vs. Dimethyl Precursors
FeatureDimethyl Analog (

)
Dibenzyl Analog (

)
Byproduct Methyl Mercaptan (MeSH)Benzyl Mercaptan (BnSH)
State (Byproduct) Gas (Boiling Point: 6°C)Liquid (Boiling Point: 195°C)
Safety Profile High inhalation risk; requires scrubbers.Manageable liquid; standard fume hood.
Atom Economy HigherLower (Loss of heavy benzyl groups)
Crystallinity ModerateHigh (Intermediates often crystallize easily)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of guanidine (double substitution).Ensure strict 1:1 stoichiometry. Lower temperature to RT if amine is highly nucleophilic.
Incomplete Reaction (Step 2) Leaving group (BnS-) is less reactive than MeS-.Increase reflux time or use a heavy metal catalyst (e.g.,

or

) to precipitate the sulfur as

.
Oily Product Residual Benzyl Mercaptan.Wash the crude solid with cold hexanes or diethyl ether; BnSH is soluble in non-polar solvents.

Workflow Logic (Decision Tree)

Workflow Start Start: Compound (2) (Isothiourea) Solubility Is Compound (2) soluble in R'OH? Start->Solubility Direct Direct Alkoxide Reflux Solubility->Direct Yes CoSolvent Add Co-solvent (Dioxane/THF) Solubility->CoSolvent No CheckTLC Check TLC (Disappearance of 2) Direct->CheckTLC CoSolvent->CheckTLC Workup Evaporate & Extract CheckTLC->Workup Complete Catalyst Add Ag(I) or Hg(II) salts to drive rxn CheckTLC->Catalyst Incomplete > 12h Catalyst->Workup

Figure 2: Optimization workflow for the conversion of isothiourea to isourea.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2003). Dimethyl N-cyanodithioiminocarbonate: A versatile building block in heterocyclic synthesis. Synthetic Communications. Link

  • Marins, S. R. L. S., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas.[1] RSC Advances. Link

  • Wittenbrook, L. S., & Timmons, R. J. (1970). Chemistry of N-cyanodithioiminocarbonic acid. Reaction with amines.[1][2][3] Journal of Organic Chemistry. Link

  • Durant, G. J., et al. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dibenzyl Cyanocarbonimidodithioate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with dibenzyl cyanocarbonimidodithioate derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during the purification of these compounds. The advice provided is based on a combination of established chemical principles and practical field experience to ensure both scientific accuracy and real-world applicability.

Introduction to Purification Challenges

Dibenzyl cyanocarbonimidodithioate derivatives, which share structural similarities with trithiocarbonate RAFT (Reversible Addition-Fragmentation chain Transfer) agents, are often synthesized via multi-component reactions. The crude product from such syntheses is typically a mixture containing the desired compound, unreacted starting materials, and various side products. Effective purification is critical to obtain a product of high purity for downstream applications. Common challenges include the thermal and chemical stability of the target compound, the removal of structurally similar impurities, and the potential for decomposition on stationary phases like silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude dibenzyl cyanocarbonimidodithioate product?

A1: The impurity profile can vary depending on the specific synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as the corresponding benzyl thiol, a cyanide source, and carbon disulfide.

  • Oxidation products: The disulfide of the starting benzyl thiol is a frequent impurity.

  • Hydrolysis products: The cyanocarbonimidodithioate moiety can be susceptible to hydrolysis, leading to the formation of related carbamates or thiocarbamates.

  • Side products from competing reactions: Depending on the reaction conditions, various side reactions can lead to the formation of structurally related byproducts. For instance, in syntheses involving diazo compounds, byproducts from carbene insertion may be observed.[1]

Q2: My dibenzyl cyanocarbonimidodithioate derivative appears to be degrading during column chromatography on silica gel. What is happening and what can I do?

A2: Dibenzyl cyanocarbonimidodithioate derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column. This is a known issue with related sulfur-containing compounds like trithiocarbonates. To mitigate this, you can:

  • Use deactivated silica: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. This is typically done by preparing a slurry of the silica in the column solvent containing a small percentage (e.g., 1-2%) of triethylamine.

  • Consider alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation efficiency.

Q3: What are the best practices for storing purified dibenzyl cyanocarbonimidodithioate derivatives?

A3: To ensure the long-term stability of your purified compound, it is recommended to:

  • Store the compound at low temperatures, preferably at -20°C.

  • Protect it from light, as some derivatives can be light-sensitive.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Problem 1: My compound is not moving from the baseline during column chromatography, even with highly polar solvent systems.
  • Possible Cause: The compound may be highly polar, or it could be interacting very strongly with the stationary phase. In some cases, the compound may have degraded on the column, and the degradation products are highly polar.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure your compound is soluble in the mobile phase you are using.

    • TLC Analysis First: Before running a column, always perform a thorough TLC analysis with a range of solvent systems to find an appropriate mobile phase that gives your product an Rf value between 0.2 and 0.4.

    • Use a More Polar Mobile Phase: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.

    • Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography (e.g., using C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.

Problem 2: I am seeing multiple yellow/orange bands on my column, and it's difficult to separate my desired product.
  • Possible Cause: The presence of multiple colored bands often indicates the presence of several structurally similar impurities, which is common for this class of compounds. Some of these may be isomers or degradation products.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A slight change in the solvent polarity can significantly improve separation. Try small, incremental changes to the solvent ratio. A shallower gradient in gradient elution can also improve resolution.

    • Try a Different Solvent System: If hexane/ethyl acetate is not providing good separation, consider trying a system with a different selectivity, such as toluene/acetone.

    • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique to remove many impurities before attempting chromatography. Experiment with different solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/heptane).

Problem 3: The purified product shows new, unexpected peaks in the NMR spectrum after a few days.
  • Possible Cause: This indicates that your purified compound is unstable under the storage conditions. Decomposition could be due to oxidation, hydrolysis, or light-induced degradation.

  • Troubleshooting Steps:

    • Re-evaluate Storage Conditions: As mentioned in the FAQs, store the compound at low temperature, protected from light, and under an inert atmosphere.

    • Check for Residual Solvent: Acidic or basic impurities in the solvents used for purification and storage can catalyze decomposition. Ensure you are using high-purity solvents.

    • Consider an Antioxidant: For long-term storage, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can sometimes prevent oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica:

    • In a fume hood, prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 hexane/ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing:

    • Pack the column with the deactivated silica slurry.

    • Flush the column with at least two column volumes of the mobile phase (without triethylamine) to remove most of the base before loading the sample.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs for these types of compounds include dichloromethane/hexane, ethyl acetate/heptane, or toluene/hexane.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If the solution is colored by insoluble impurities, you can perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Purification TechniqueTypical Solvent SystemKey Considerations
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolDeactivation of silica may be necessary.
Recrystallization Dichloromethane/Hexane, Ethyl Acetate/HeptaneEffective for removing less soluble or more soluble impurities.
Preparative TLC Same as column chromatographyUseful for small-scale purification.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Dibenzyl Cyanocarbonimidodithioate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Solid Is the crude product a solid? TLC_Analysis->Solid Recrystallization Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If necessary Purity_Check Purity Check (NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Solid->Recrystallization Yes Solid->Column_Chromatography No

Caption: A typical workflow for the purification of crude dibenzyl cyanocarbonimidodithioate derivatives.

References

  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry2005 , 58(6), 379-410. [Link]

  • Keddie, D. J. A Guide to the Synthesis of RAFT and MADIX Agents. Chemical Society Reviews2014 , 43(2), 496-505. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Wang, Z.; He, Y.; Wang, F.; Wang, Y.; Luo, H.; Wu, J.; Yang, J. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances2024 , 14(34), 24659-24664. [Link]

  • Suyama, T.; Okuno, S.; Ohtsuki, E. Addition of Amines to N-Substituted N'-Cyano-S-methylisothioureas. Nippon Kagaku Kaishi1989 , 1989(11), 1933-1938. [Link]

  • Patel, M. V.; Kolhe, N. B.; Shrotriya, S. S.; Garkhedkar, A. M.; Trivedi, S. D. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry2011 , 7, 29-33. [Link]

  • Zhang, L.; Chen, G.; Liu, Y.; Wu, Y. Synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions with carbon disulfide and secondary amines. Organic & Biomolecular Chemistry2015 , 13(7), 2109-2115. [Link]

Sources

Solving solubility issues of dibenzyl cyanocarbonimidodithioate in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dibenzyl Cyanocarbonimidodithioate Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dibenzyl cyanocarbonimidodithioate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges, particularly in ethanol-based systems. As Senior Application Scientists, we understand that compound solubility is a critical parameter in experimental success and drug discovery. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is dibenzyl cyanocarbonimidodithioate and why is its solubility in ethanol a concern?

Dibenzyl cyanocarbonimidodithioate, with the molecular formula C16H14N2S2, is a solid organic compound.[1] Its structure, containing both nonpolar (dibenzyl groups) and polar (cyanocarbonimidodithioate) moieties, can lead to complex solubility behavior. Ethanol is a commonly used solvent in pharmaceutical and chemical research due to its favorable safety profile and ability to dissolve a wide range of organic molecules. However, compounds with significant nonpolar character, like dibenzyl cyanocarbonimidodithioate, may exhibit limited solubility in ethanol, leading to challenges in preparing stock solutions, performing reactions, and developing formulations.

Q2: What are the initial signs of solubility issues with dibenzyl cyanocarbonimidodithioate in ethanol?

You may encounter several indicators of poor solubility:

  • Incomplete Dissolution: Visible solid particles remain in the ethanol even after vigorous mixing or sonication.

  • Precipitation: The compound initially dissolves but then crashes out of solution over time, with changes in temperature, or upon the addition of other reagents.

  • Cloudy or Hazy Solution: The solution is not clear, indicating the presence of finely dispersed, undissolved particles.

  • Low Experimental Yields: In reaction setups, poor solubility can lead to reduced reaction rates and lower product yields.

Q3: Are there any immediate safety precautions I should take when handling dibenzyl cyanocarbonimidodithioate?

Yes, it is crucial to handle this compound with care. According to available safety data, dibenzyl cyanocarbonimidodithioate is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[1] Work in a well-ventilated area or a chemical fume hood.[2][3]

Troubleshooting Guide: Enhancing Solubility in Ethanol

This section provides a systematic approach to addressing solubility challenges with dibenzyl cyanocarbonimidodithioate in ethanol. The underlying principle is to modify the solvent system or the compound itself to favor dissolution.

Initial Assessment of the Solubility Problem

Before attempting to modify your protocol, it's essential to characterize the problem. The following workflow can help you diagnose the issue.

G A Start: Observe Solubility Issue (e.g., precipitation, incomplete dissolution) B Is the solution saturated? (i.e., excess solid present) A->B C Is the issue temperature-dependent? (e.g., precipitates on cooling) B->C Yes D Does the problem occur upon adding another component? B->D No

Caption: Initial troubleshooting workflow for solubility issues.

Level 1: Simple Physical Modifications

If you are facing basic dissolution challenges, start with these non-invasive techniques.

Q4: I've added dibenzyl cyanocarbonimidodithioate to ethanol, but it's not dissolving completely. What should I do first?

Answer:

  • Increase Mixing/Agitation: Ensure the mixture is being stirred vigorously. Use a magnetic stirrer for an extended period.

  • Particle Size Reduction: If you have the compound in a solid, crystalline form, grinding it to a fine powder will increase the surface area available for dissolution, which can enhance the dissolution rate.[3][4]

  • Sonication: Use a sonication bath to break up agglomerates of the solid particles and facilitate solvent interaction.

These methods increase the kinetic rate of dissolution but may not affect the thermodynamic solubility limit.

Level 2: Modifying the Solvent Environment

If physical methods are insufficient, the next step is to alter the properties of the solvent.

Q5: My compound is still not dissolving in pure ethanol. Can I modify the solvent?

Answer: Yes, modifying the solvent system is a common and effective strategy.

  • Co-solvency: The principle of "like dissolves like" is key here.[5] Dibenzyl cyanocarbonimidodithioate has significant nonpolar character from its benzyl groups. While ethanol is a polar solvent, its polarity can be reduced by adding a less polar co-solvent. This can improve the solubility of nonpolar compounds.[6]

    Co-solventPolarityRationale
    Isopropanol Less polar than ethanolA good first choice for a slight polarity adjustment.
    Acetone Less polar than ethanolCan be effective but is more volatile.
    Dimethyl Sulfoxide (DMSO) Highly polar aproticCan be a very effective solubilizing agent for a wide range of compounds.[1]
    N,N-Dimethylformamide (DMF) Highly polar aproticSimilar to DMSO in its solubilizing power.[1]

    Experimental Protocol:

    • Start by preparing a concentrated stock solution of dibenzyl cyanocarbonimidodithioate in a small amount of a stronger, less polar solvent like DMSO or DMF.

    • Slowly add this stock solution to your ethanol-based experimental system while stirring vigorously.

    • Monitor for any signs of precipitation.

  • Temperature Adjustment: The solubility of most solids in liquids increases with temperature.[5]

    Experimental Protocol:

    • Gently warm the ethanol to a temperature below its boiling point (78°C).

    • Gradually add the dibenzyl cyanocarbonimidodithioate while stirring.

    • Allow the solution to cool to room temperature slowly. Be aware that this may create a supersaturated solution that could precipitate over time.

The following diagram illustrates the decision-making process for solvent modification.

G A Initial Dissolution Fails in Pure Ethanol B Try Co-solvency A->B C Try Heating A->C D Select a less polar co-solvent (e.g., Isopropanol, Acetone) B->D E Prepare a concentrated stock in a strong solvent (e.g., DMSO, DMF) B->E F Gently warm the ethanol and dissolve the compound C->F H Success: Compound Dissolved D->H E->H G Monitor for precipitation upon cooling F->G G->H

Caption: Workflow for solvent modification to enhance solubility.

Level 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced methods may be necessary, especially in the context of formulation for biological or pharmaceutical applications.

Q6: I need to prepare an aqueous-ethanolic solution, and the compound precipitates when I add water. What can I do?

Answer: This is a common issue when a compound is soluble in an organic solvent but not in water. The addition of water increases the polarity of the solvent mixture, causing the nonpolar compound to precipitate.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, allowing it to be dispersed in a more polar solvent system.[7] Nonionic surfactants like Polysorbate 80 (Tween 80) or Pluronics are often used in pharmaceutical formulations.

    Experimental Protocol:

    • Prepare a solution of the surfactant in your ethanol-water mixture.

    • Prepare a concentrated stock of dibenzyl cyanocarbonimidodithioate in pure ethanol or a suitable co-solvent.

    • Slowly add the compound stock solution to the surfactant solution with vigorous stirring.

  • pH Adjustment: While dibenzyl cyanocarbonimidodithioate itself is not strongly acidic or basic, related biguanide compounds are known to be basic. If your compound has any ionizable groups, adjusting the pH of the medium can significantly impact its solubility by converting it to a more soluble salt form.

    Experimental Protocol:

    • Determine if your compound has any acidic or basic functional groups.

    • If it has basic properties, a slight acidification of the ethanol-water mixture with a dilute acid (e.g., HCl) may improve solubility.

    • Conversely, if it has acidic properties, adding a dilute base (e.g., NaOH) could enhance solubility.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Physical Methods Increased surface area and kinetic energyInitial, simple dissolution issuesMay not increase thermodynamic solubility
Co-solvency Adjusting solvent polarity to better match the soluteWhen pure ethanol is not effectiveThe co-solvent must be compatible with the downstream application
Heating Increasing kinetic energy of solvent moleculesEnhancing the rate and extent of dissolutionThe solution may become supersaturated and precipitate upon cooling
Surfactants Micellar encapsulationAqueous-organic solvent mixturesCan interfere with certain assays or cell-based experiments
pH Adjustment Formation of more soluble salt formsCompounds with ionizable functional groupsRequires knowledge of the compound's pKa

References

Sources

Controlling temperature to prevent decomposition of dithiocarbonimidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and use of dithiocarbonimidates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the thermal decomposition of these versatile but sensitive compounds. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are dithiocarbonimidates and why is temperature control so critical?

Dithiocarbonimidates are compounds containing the R-S-C(=NR')-S-R" functional group. They are valuable intermediates in organic synthesis and have applications in medicinal chemistry. However, their stability is a significant concern. The core issue lies in their susceptibility to thermal decomposition. Elevated temperatures can initiate degradation pathways that lead to the formation of undesired byproducts, primarily isothiocyanates and thiols. This not only reduces the yield of the desired product but can also introduce impurities that may be difficult to remove and can interfere with subsequent reactions or biological assays.

Q2: What is the primary thermal decomposition pathway for dithiocarbonimidates?

The most common thermal decomposition pathway for dithiocarbonimidates involves a rearrangement reaction that leads to the formation of an isothiocyanate and a thiol. This reaction is often irreversible and can be initiated at even moderately elevated temperatures. The proposed mechanism involves the cleavage of the C-S bond, followed by a rearrangement.

A general representation of this decomposition is as follows:

cluster_legend Legend Dithiocarbonimidate R-S-C(=NR')-S-R'' Dithiocarbonimidate TransitionState Transition State Dithiocarbonimidate->TransitionState Initiation Products R'-N=C=S Isothiocyanate + R-SH Thiol TransitionState->Products Rearrangement Heat Δ (Heat) Δ Heat Input

Caption: Proposed thermal decomposition of a dithiocarbonimidate.

Q3: What are the initial signs of dithiocarbonimidate decomposition?

Early detection of decomposition is crucial. Here are some common indicators:

  • Color Change: A noticeable change in the color of the solution or solid, often to a yellowish or brownish hue.

  • Formation of Precipitate: The appearance of an unexpected solid in your reaction mixture or stored sample.

  • Inconsistent Spectroscopic Data: Discrepancies in NMR or IR spectra compared to a reference standard, such as the appearance of new peaks corresponding to isothiocyanates (around 2000-2140 cm⁻¹ in IR) or thiols.

  • Reduced Yield: A lower than expected yield in a reaction where the dithiocarbonimidate is a starting material.

  • Chromatographic Impurities: The presence of unexpected spots on a TLC plate or extra peaks in an HPLC chromatogram.

Troubleshooting Guides

Scenario 1: Low Yield in a Reaction Involving a Dithiocarbonimidate

Problem: You are performing a reaction where a dithiocarbonimidate is a key reactant, but you are consistently obtaining a low yield of your desired product.

Possible Cause: The dithiocarbonimidate may be decomposing either before or during the reaction due to excessive heat. Many organic reactions require heating, which can be detrimental to the stability of dithiocarbonimidates.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your dithiocarbonimidate using NMR or HPLC. If impurities are present, purify the starting material.

  • Optimize Reaction Temperature:

    • Attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly impact the rate of decomposition.

    • If heating is necessary, introduce the dithiocarbonimidate to the reaction mixture only after it has reached the target temperature to minimize its exposure time to heat.

    • Consider microwave-assisted synthesis, which can sometimes reduce reaction times and minimize thermal decomposition.

  • Monitor the Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. This will help you determine the optimal reaction time and prevent prolonged heating after the reaction is complete.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While the primary decomposition is thermal, excluding oxygen can prevent oxidative side reactions that may be initiated at elevated temperatures.[1]

Scenario 2: Suspected Decomposition During Work-up and Purification

Problem: Your initial reaction monitoring (e.g., TLC or crude NMR) shows a good conversion to the desired product, but after work-up and purification (e.g., column chromatography), the final product is impure and the yield is low.

Possible Cause: Dithiocarbonimidates can decompose during standard work-up and purification procedures, especially if they involve heat or prolonged exposure to certain solvents.

Troubleshooting Steps:

  • Avoid High Temperatures:

    • When removing solvent using a rotary evaporator, use a low-temperature water bath.

    • Avoid drying the purified product in a high-temperature oven. Opt for vacuum drying at room temperature.

  • Choose an Appropriate Purification Method:

    • Column Chromatography: Run the column at room temperature. For particularly sensitive compounds, consider performing the chromatography in a cold room.

    • Recrystallization: If recrystallization is necessary, use a minimal amount of a suitable solvent and avoid prolonged heating. Attempt to dissolve the compound at the lowest possible temperature.

  • Solvent Selection: Be mindful of the solvents used. While comprehensive studies on solvent effects on dithiocarbonimidate stability are limited, it is good practice to use high-purity, dry solvents and minimize the time the compound spends in solution.

Scenario 3: Degradation of a Stored Dithiocarbonimidate

Problem: A previously pure dithiocarbonimidate has been stored for some time and now shows signs of decomposition.

Possible Cause: Improper storage conditions are a common cause of dithiocarbonimidate degradation over time.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Store at low temperatures, ideally at -20°C or below.Reduces the rate of thermal decomposition.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents potential oxidative degradation.
Light Protect from light by using an amber vial or by wrapping the container in foil.Prevents photolytic decomposition pathways.
Moisture Store in a desiccator or a sealed container with a desiccant.Prevents hydrolysis.

Verification of Stored Compound Integrity: Before using a stored dithiocarbonimidate, it is best practice to re-analyze its purity by TLC, NMR, or LC-MS to ensure it has not degraded during storage.

Experimental Protocols

Protocol 1: Monitoring Dithiocarbonimidate Decomposition by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the potential decomposition of a dithiocarbonimidate into an isothiocyanate and a thiol.

Procedure:

  • Prepare a stock solution of the dithiocarbonimidate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a baseline ¹H NMR spectrum at time zero.

  • Heat the NMR tube to a specific temperature (e.g., 50 °C) in a controlled manner (e.g., using the NMR spectrometer's variable temperature unit).

  • Acquire spectra at regular intervals (e.g., every hour).

  • Analysis:

    • Monitor for a decrease in the integration of the characteristic peaks of the dithiocarbonimidate.

    • Look for the appearance of new peaks corresponding to the thiol (R-SH) and the isothiocyanate. The chemical shifts of these new peaks will be dependent on the specific structure of the compound.

Protocol 2: HPLC-MS Method for Purity Assessment and Decomposition Product Identification

This protocol outlines a general HPLC-MS method for assessing the purity of a dithiocarbonimidate and identifying potential degradation products.[2]

Instrumentation and Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape.

  • Detector: A UV detector (monitor at a wavelength where the dithiocarbonimidate and potential impurities absorb) coupled to a mass spectrometer (MS).

  • MS Detection: Use electrospray ionization (ESI) in positive mode to detect the protonated molecular ions of the dithiocarbonimidate and its decomposition products.

Procedure:

  • Prepare a dilute solution of the dithiocarbonimidate sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram for the presence of multiple peaks. The main peak should correspond to the intact dithiocarbonimidate.

  • Analyze the mass spectrum of each peak to identify the molecular weight of the components. The mass of the decomposition products (isothiocyanate and thiol) should be consistent with the expected fragmentation of the parent dithiocarbonimidate.

cluster_synthesis Synthesis & Purification cluster_analysis Purity & Stability Analysis cluster_storage Storage Synthesis Dithiocarbonimidate Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Decomposition Decomposition (Heat, Light, Air) Synthesis->Decomposition During Reaction NMR ¹H NMR Analysis Purification->NMR Purity Check HPLC HPLC-MS Analysis Purification->HPLC Purity Check Purification->Decomposition During Work-up Storage Store at -20°C under Inert Gas NMR->Storage If Pure HPLC->Storage If Pure Use Use Storage->Use Use in Reaction Storage->Decomposition During Storage

Sources

Technical Support Center: Odor Mitigation Strategies for Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling High-Stench Organosulfur Intermediates in Drug Synthesis

Introduction: The "Stench" Classification

You are likely accessing this guide because you are working on the synthesis of histamine H2-receptor antagonists (such as Cimetidine) and have encountered the overwhelming odor profile of dibenzyl cyanocarbonimidodithioate (CAS: 10191-60-3).[1]

While the dithioate itself has a distinct sulfurous odor, the primary olfactory offender is its hydrolysis product: Benzyl Mercaptan (


-toluenethiol). This compound has an odor detection threshold in the parts-per-billion (ppb) range.[1] In my experience scaling up cimetidine intermediates, even a micro-liter leak can result in facility-wide evacuations if not chemically quenched immediately.[1]

This guide moves beyond basic "fume hood" advice. It provides a chemically grounded, self-validating protocol to neutralize these odors at the molecular level using oxidative quenching.[1]

Module 1: Root Cause Analysis (The Chemistry of the Smell)

To defeat the odor, you must understand its source. The dithioate intermediate is susceptible to hydrolysis and nucleophilic attack. When exposed to moisture or during workup, the C-S bond cleaves, releasing benzyl mercaptan.

The Offending Reaction:


[1]

Unlike the parent solid, benzyl mercaptan is volatile. Standard ventilation often fails because the compound adsorbs onto glass, steel, and rubber, off-gassing long after the experiment is finished.

The Solution: Oxidative Cleavage

We do not "mask" this odor; we chemically destroy it. The most effective method is rapid oxidation using Sodium Hypochlorite (NaOCl) .

  • Step 1: Hypochlorite oxidizes the thiol to a disulfide (less odorous but still smelly).

  • Step 2: Excess hypochlorite drives the reaction to the Sulfonic Acid state (odorless and water-soluble).[1]

Module 2: Engineering Controls & Preparation

Before opening the reagent bottle, ensure these barriers are active.

Control LayerSpecificationReasoning
Primary Containment Fume Hood > 100 fpm face velocityEssential for volatile capture.[1]
Personal Protective Equipment (PPE) Double Nitrile Gloves (min 8 mil total)Thiols permeate latex rapidly.[1] The outer glove is sacrificial.
Glassware Dedicated "Stench" GlasswareSulfur compounds bind to glass surfaces.[1] Do not mix with general lab stock.
Trap System Bleach Scrubber (20% NaOCl)Vacuum lines must pass through a bleach trap to protect the house vacuum system.

Module 3: The "Kill" Protocol (Chemical Neutralization)

This is the core operating procedure for handling waste and cleaning glassware.

WARNING: The oxidation of thiols by bleach is exothermic . Adding concentrated bleach to neat thiols can cause boiling or splashing.[1]

Reagent Preparation: The "Quench Solution"
  • Composition: 10-15% Sodium Hypochlorite (commercial bleach) diluted 1:1 with water.[1]

  • Additive: Add 1% surfactant (e.g., dish soap) to help the oxidant penetrate oily thiol residues.

Step-by-Step Decontamination
  • Preparation: Place a large beaker of the Quench Solution in the hood before starting work.

  • Immediate Submersion: Any pipette tip, syringe, or spatula that touches the dithioate must be immediately submerged in the Quench Solution. Do not throw them in the dry trash.

  • Glassware Rinse:

    • After the reaction, rinse glassware with an organic solvent (acetone/ethanol) to dissolve residues.

    • Crucial Step: Pour this rinse slowly into the Quench Solution.[2]

    • Allow to sit for 30 minutes.

  • Validation (The "Sniff Test" Alternative):

    • Do not rely on your nose (olfactory fatigue sets in quickly).[1]

    • Use Starch-Iodide Paper .[1] Dip it into the waste container.

    • Result: Dark Blue/Black = Excess Oxidant present.[1] This confirms that all thiols have been consumed.[1]

    • Result: No Color = Oxidant consumed.[1] Add more bleach immediately.[1]

Module 4: Visualization of Workflows

Figure 1: The Odor Mitigation Logic Flow

This diagram illustrates the decision-making process for handling sulfur waste streams.[1]

OdorControl Start Start: Dithioate Handling Usage Experimental Procedure Start->Usage WasteGen Waste Generation (Liquids/Solids) Usage->WasteGen IsSpill Is it a Spill? WasteGen->IsSpill Yes Yes IsSpill->Yes Emergency No No IsSpill->No Standard Contain Cover with Absorbent ApplyOx Apply Dilute Bleach (Slowly) Contain->ApplyOx Wait Wait 30 Minutes ApplyOx->Wait Submerge Submerge in Quench Solution (Bleach + Surfactant) Submerge->Wait Test Starch-Iodide Test Wait->Test AddBleach Add More Bleach Test->AddBleach White (No Oxidant) Disposal Dispose as Aqueous Waste (pH > 9) Test->Disposal Blue (Excess Oxidant) AddBleach->Wait Yes->Contain No->Submerge

Caption: Operational workflow for neutralizing organosulfur waste. Note the validation loop using Starch-Iodide paper to ensure complete oxidation.

Module 5: Troubleshooting FAQ

Q1: I treated the waste with bleach, but it still smells. Why? A: You likely formed the disulfide but stopped there.

  • Chemistry:

    
     (Disulfides still smell).[1]
    
  • Fix: The oxidation to sulfonic acid (

    
    ) requires excess bleach and time.[1] Add more sodium hypochlorite and stir for at least 1 hour. Ensure the solution remains basic (pH > 9).
    

Q2: Can I use Hydrogen Peroxide instead of Bleach? A: Yes, but with caveats.

  • Peroxide (30%) is effective but the reaction is slower and can be more violently exothermic if catalyzed by metals.

  • Recommendation: Stick to Bleach (Hypochlorite) for cleaning surfaces and waste.[1] It is faster and the kinetics are better understood for thiols [1].

Q3: I spilled a small amount outside the hood. How do I clean it without clearing the building? A: Do NOT wipe it with a dry paper towel (this increases surface area and evaporation).

  • Immediately cover the spill with a pad soaked in the Quench Solution .

  • Let it sit for 10 minutes to oxidize in place.

  • Wipe up the pad and seal it in a Ziploc bag.

  • Clean the area with soap and water.[3]

Q4: Can I acidify the bleach waste before disposal? A: ABSOLUTELY NOT.

  • Danger:[4] Bleach (

    
    ) + Acid (
    
    
    
    )
    
    
    Chlorine Gas (
    
    
    ).[1][5]
  • Protocol: Check pH before disposal.[1][6] If neutralization is required by your EH&S, use Sodium Thiosulfate to quench the excess bleach first, then adjust pH.

References

  • Nagy, P., & Ashby, M. T. (2007). Reactive Sulfur Species: Kinetics and Mechanisms of the Oxidation of Cysteine by Hypochlorous Acid. Chemical Research in Toxicology, 20(9), 1364–1372. [Link]1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2756, Cimetidine. (Section: Synthesis and Intermediates).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Hazardous Materials (1910.101).[1] Retrieved from [Link]

  • Vapor-Tech. (n.d.).[1] Mercaptolyte: Chemical Neutralization of Mercaptans. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Stoichiometry for Mono- vs. Di-substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of controlling reaction selectivity between mono- and di-substitution products. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing whether my reaction favors mono- or di-substitution?

The product distribution in competing mono- and di-substitution reactions is primarily governed by the principles of kinetic versus thermodynamic control .[1][2][3][4]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy.[1] Kinetic control is typically achieved under milder conditions, such as low temperatures and short reaction times, where the reverse reaction is not significant.[1][5]

  • Thermodynamic Control: This regime favors the most stable product, which has the lowest Gibbs free energy.[1] Thermodynamic control is established under more vigorous conditions, like higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[1][5]

Understanding which regime your reaction operates under is the first step in optimizing for the desired product.

Troubleshooting Guides by Reaction Type

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, but controlling the degree of substitution on an aromatic ring can be challenging.

Q2: I'm getting a mixture of mono- and di-substituted products in my Friedel-Crafts alkylation. How can I favor the mono-substituted product?

This is a classic challenge in Friedel-Crafts alkylation. The initial alkyl group is often an activating group, making the mono-substituted product more reactive than the starting material and leading to polysubstitution.

Troubleshooting Steps:

  • Stoichiometric Control:

    • Use a large excess of the aromatic substrate relative to the alkylating agent. This statistically increases the probability of the electrophile reacting with the starting material rather than the more activated mono-substituted product.

    • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile.

  • Temperature Control:

    • Run the reaction at a lower temperature. This favors the kinetically controlled product, which is often the mono-substituted species. Low temperatures reduce the energy available to overcome the activation energy for the second substitution.

  • Catalyst Choice and Amount:

    • Use a less active Lewis acid catalyst. For highly reactive substrates, a milder catalyst can reduce the rate of the second substitution.

    • Use a stoichiometric amount of a Lewis acid that complexes with the product. For example, in some cases, the Lewis acid catalyst may form a complex with the product, deactivating it towards further substitution.

Q3: My nitration reaction is giving me a mixture of ortho, para, and meta isomers for the mono-substituted product, along with some di-substituted byproducts. How can I improve selectivity?

The directing effects of the substituent already on the ring play a crucial role here. Activating groups are typically ortho-, para-directing, while deactivating groups are meta-directing.

Improving Regioselectivity for Mono-substitution:

  • Steric Hindrance: To favor the para product over the ortho product, consider using a bulkier directing group on your starting material or a bulkier electrophile. The increased steric hindrance at the ortho positions will disfavor substitution there.

  • Blocking Groups: In some cases, a "blocking group" can be temporarily installed at a reactive position (e.g., sulfonation at the para position), forcing substitution at another site. The blocking group can then be removed in a subsequent step.

Controlling Di-substitution:

  • Deactivating Groups: If your starting material has a deactivating group, di-substitution is generally less of a concern as the ring is less reactive after the first substitution.

  • Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired mono-substituted product is formed. Lowering the temperature can also help slow down the second substitution.

Nucleophilic Substitution (e.g., N-Alkylation of Amines)

The N-alkylation of primary amines is a fundamental transformation, but over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.[6]

Q4: I am trying to perform a mono-alkylation of a primary amine with an alkyl halide, but I am getting significant amounts of the di-alkylated product. What can I do?

The secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.

Troubleshooting Strategies:

  • Stoichiometry and Addition Rate:

    • Use a large excess of the primary amine relative to the alkylating agent.

    • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[7]

  • Protecting Group Strategy:

    • A robust method is to use a protecting group on the amine. For example, a Boc protecting group can be used to ensure mono-alkylation.[8] The protected amine is deprotonated, followed by alkylation and then deprotection to yield the desired secondary amine.[6][8]

    Experimental Protocol: Mono-N-Alkylation using a Boc Protecting Group [8]

    • Protection: React the primary amine with di-tert-butyl dicarbonate (Boc)₂O to form the N-Boc protected amine.

    • Deprotonation: Treat the N-Boc amine with a strong base (e.g., NaH) to deprotonate the nitrogen.

    • Alkylation: Add the alkylating agent (e.g., alkyl halide).

    • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the pure mono-alkylated amine.

  • Alternative Reagents:

    • Consider using reductive amination , which is a two-step, one-pot reaction that provides good selectivity for mono-alkylation.[7] This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[7]

    • Chan-Lam coupling using alkylboronic acids can also achieve selective mono-alkylation of anilines and other aromatic amines with no detectable di-alkylation.[6]

Data Presentation: Comparison of Mono-Alkylation Strategies

StrategyAdvantagesDisadvantagesTypical Selectivity for Mono-alkylation
Excess Amine Simple, one-stepRequires separation of excess starting materialModerate to Good
Protecting Group Excellent selectivity, clean reactionMulti-step process (protection/deprotection)Excellent
Reductive Amination Good selectivity, one-potRequires a carbonyl compoundGood to Excellent
Chan-Lam Coupling Excellent selectivity, mild conditionsRequires boronic acid, catalystExcellent

Radical Substitution (e.g., Halogenation of Alkanes)

Controlling the extent of halogenation in alkanes is challenging due to the radical chain mechanism.

Q5: My chlorination of methane is producing a mixture of chloromethane, dichloromethane, trichloromethane, and tetrachloromethane. How can I favor the formation of chloromethane?

The initial product, chloromethane, can undergo further halogenation.

Troubleshooting Steps:

  • Stoichiometric Control: The most effective way to favor mono-halogenation is to use a large excess of the alkane relative to the halogen.[9] This increases the probability that a halogen radical will encounter an alkane molecule rather than an already halogenated one.[9]

  • Reaction Conditions: While heat or UV light is needed for initiation, excessive energy can lead to more polysubstitution.[9] Careful control of these parameters is necessary.

Bromination vs. Chlorination:

  • Bromination is generally more selective than chlorination. [10][11] This is because the hydrogen abstraction step by a bromine radical is endothermic and has a later transition state, making it more sensitive to the stability of the resulting alkyl radical.[10]

Grignard Reactions with Esters

Grignard reagents typically add twice to esters, making the synthesis of ketones from esters via this method challenging.[12][13][14]

Q6: I want to synthesize a ketone by reacting a Grignard reagent with an ester, but I keep getting the tertiary alcohol. How can I stop the reaction at the ketone stage?

The ketone intermediate formed after the first addition is more reactive towards the Grignard reagent than the starting ester, leading to a rapid second addition.

Troubleshooting and Alternative Approaches:

  • Low Temperature and Slow Addition: While challenging, running the reaction at a very low temperature and adding the Grignard reagent very slowly can sometimes allow for the isolation of small amounts of the ketone, but this is generally not a reliable method.

  • Weinreb Ketone Synthesis: This is the most reliable method to synthesize ketones from esters using organometallic reagents. It involves the use of a Weinreb amide (N-methoxy-N-methylamide). The tetrahedral intermediate formed upon addition of the Grignard reagent is stable and does not collapse to a ketone until acidic workup. This prevents the second addition.

Experimental Workflow: Weinreb Ketone Synthesis

Weinreb_Ketone_Synthesis Ester Ester WeinrebAmide Weinreb Amide Ester->WeinrebAmide  Form Amide Intermediate Stable Tetrahedral Intermediate WeinrebAmide->Intermediate  + Grignard Reagent Grignard Grignard Reagent Grignard->Intermediate Workup Acidic Workup Intermediate->Workup Ketone Ketone Workup->Ketone

Caption: Workflow for Weinreb Ketone Synthesis.

Visualizing Reaction Pathways

Kinetic vs. Thermodynamic Control in Substitution Reactions

Kinetic_vs_Thermodynamic cluster_energy Gibbs Free Energy Reactants Reactants TS1 Transition State 1 (Lower Activation Energy) Reactants->TS1 ΔG‡ (Kinetic) TS2 Transition State 2 (Higher Activation Energy) Reactants->TS2 ΔG‡ (Thermo) KineticProduct Kinetic Product (Forms Faster) TS1->KineticProduct ThermodynamicProduct Thermodynamic Product (More Stable) TS2->ThermodynamicProduct E4 E3 E2 E1 E0

Caption: Energy profile for kinetic vs. thermodynamic products.

References

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... Retrieved from [Link]

  • Allen. (2025, June 17). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective and controllable nucleophilic substitution reactions of.... Retrieved from [Link]

  • DergiPark. (n.d.). UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Unknown Source. (n.d.). Nucleophilic Substitution Reactions.
  • YouTube. (2018, April 5). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. Retrieved from [Link]

  • ACS Publications. (2020, September 10). Chemoselective Homologation–Deoxygenation Strategy Enabling the Direct Conversion of Carbonyls into (n+1)-Halomethyl-Alkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • ACS Publications. (2002, April 17). Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation Step from Experiment and Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • Unknown Source. (n.d.). Nucleophilic substitution vs.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of dibenzyl cyanocarbonimidodithioate. As a pivotal Reversible Addition-Fragmentation Chain-transfer (RAFT) agent, its purity is paramount for achieving controlled polymerizations and synthesizing well-defined polymers.[1][2] This guide provides a framework for selecting the optimal recrystallization solvent and troubleshooting common issues, ensuring you obtain a high-purity product for your research.

Part 1: Foundational Knowledge & Solvent Selection Strategy

This section addresses the fundamental principles of recrystallization as they apply to dibenzyl cyanocarbonimidodithioate.

Q1: What are the ideal characteristics of a recrystallization solvent?

The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent exhibits a steep solubility curve for the compound of interest:

  • High Solubility at High Temperatures: The solvent should completely dissolve your crude dibenzyl cyanocarbonimidodithioate at or near the solvent's boiling point. This ensures that you can create a saturated solution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying behind in the mother liquor after filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the dibenzyl cyanocarbonimidodithioate. Given that some dithiocarbamates can be sensitive to heat, selecting a solvent with a moderate boiling point is often prudent.[3]

Q2: How do I perform a systematic solvent screen to find a suitable solvent?

A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent or solvent system. This empirical approach prevents the loss of valuable material and time on a large-scale attempt with an unsuitable solvent. Below is a detailed protocol for this critical first step.

Part 2: Experimental Protocols

Protocol 1: Microscale Solvent Screening

This protocol allows you to efficiently test multiple solvents using minimal amounts of your crude product.

Objective: To identify a solvent that dissolves dibenzyl cyanocarbonimidodithioate when hot and yields solid crystals upon cooling.

Materials:

  • Crude dibenzyl cyanocarbonimidodithioate (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or sand bath

  • Ice bath

Procedure:

  • Preparation: Place ~15 mg of your crude product into several separate test tubes.

  • Solvent Addition (Room Temp): Add a candidate solvent dropwise (e.g., 0.2 mL) to the first test tube at room temperature. Agitate the mixture.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as your compound is too soluble. Note this and move to the next solvent.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a heating block while stirring. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation B: If a very large volume of solvent is required to dissolve the solid even when hot, the solvent is likely a poor choice due to low solubility. This would lead to poor recovery on a larger scale.[4]

  • Cooling: Once the solid is fully dissolved in the minimal amount of hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Observation C: Look for the formation of solid crystals. An ideal solvent will show crystal growth within 5-20 minutes of cooling.[4]

  • Ice Bath Cooling: If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes to further decrease solubility.

    • Observation D: If crystals form now, the solvent is a good candidate. If the compound "oils out" (forms a liquid layer), see the troubleshooting section. If nothing happens, the solution may be too dilute or the solvent unsuitable.

  • Repeat: Repeat steps 2-5 for each candidate solvent to compare their performance. The best solvent will be one that aligns with Observations C or D.

Solvent Candidate Selection

Based on the structure of dibenzyl cyanocarbonimidodithioate and purification methods for similar RAFT agents, solvents ranging from nonpolar to moderately polar should be prioritized.[5]

Table 1: Properties of Common Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Hexanes~691.9Nonpolar. Good first choice for nonpolar compounds.[5]
Heptane981.9Similar to hexanes but with a higher boiling point.
Toluene1112.4Aromatic solvent, may have good solubility properties.
Dichloromethane409.1Use with caution due to low boiling point (evaporation).
Diethyl Ether354.3Very volatile, use with care. Often used for washing.
Ethyl Acetate776.0A moderately polar solvent. Often used in mixed systems.
Acetone5621Polar aprotic. May be too strong a solvent.
Isopropanol8218Protic solvent. Good for inducing crystallization.
Ethanol7824.5Often used for recrystallizing moderately polar compounds.
Methanol6533The most polar of the common alcohols.
Protocol 2: Bulk Recrystallization

Objective: To purify the bulk of the crude product using the optimal solvent identified in Protocol 1.

Procedure:

  • Dissolution: Place the crude dibenzyl cyanocarbonimidodithioate in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil using a hot plate. Add just enough hot solvent to fully dissolve the solid. Using excess solvent is a common cause of low yield.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.[3]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or paper towels). Slow cooling is critical for forming large, pure crystals and preventing the trapping of impurities.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 3: Troubleshooting Common Recrystallization Issues

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and what should I do?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal.[3] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depressed by impurities).

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[3]

  • Cool Slower: Allow the solution to cool much more slowly. An insulated container can help. This gives the molecules more time to arrange into an ordered crystal lattice.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes resolve the issue.[2][3]

Q4: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

This is a common issue that usually indicates the solution is supersaturated or not saturated enough.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: It is very likely you used too much solvent.[2] Gently heat the solution to boil off some of the solvent to increase the concentration, then attempt the cooling process again.

  • Try a Different Solvent: The compound may simply be too soluble in the chosen solvent, even when cold. Re-evaluate your solvent screen.

Q5: My recrystallization yield is very low. How can I improve it?

A low yield is most often traced back to one of two issues.

Troubleshooting Steps:

  • Minimize Solvent: The most common cause of low yield is using too much solvent during the dissolution step.[3][4] A significant amount of your product will remain in the mother liquor. Ensure you are using the absolute minimum amount of hot solvent required.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time in the ice bath for the compound to fully precipitate.

  • Avoid Premature Crystallization: If your product crystallized during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus is properly pre-heated.[3]

  • Check the Mother Liquor: If you still have the filtrate, try cooling it further or evaporating some solvent to see if more product crystallizes. This can confirm if too much solvent was the initial problem.

Part 4: Visual Workflow & References

Recrystallization Workflow Diagram

The following diagram outlines the decision-making process for purifying dibenzyl cyanocarbonimidodithioate.

Recrystallization_Workflow start Start: Crude Product solvent_screen Protocol 1: Microscale Solvent Screen start->solvent_screen dissolves_cold Observation: Dissolves at Room Temp? solvent_screen->dissolves_cold dissolves_hot Observation: Dissolves when Hot? dissolves_cold->dissolves_hot No   bad_solvent1 Result: Too Soluble. Discard Solvent. dissolves_cold->bad_solvent1  Yes crystals_form Observation: Crystals Form on Cooling? dissolves_hot->crystals_form Yes   bad_solvent2 Result: Not Soluble Enough. Discard Solvent. dissolves_hot->bad_solvent2  No good_solvent Result: Good Candidate Solvent Found crystals_form->good_solvent Yes   no_crystals Issue: No Crystals Form crystals_form->no_crystals No   bulk_recrys Protocol 2: Perform Bulk Recrystallization good_solvent->bulk_recrys outcome Evaluate Outcome bulk_recrys->outcome pure_crystals Success: Pure, Dry Crystals outcome->pure_crystals Good Crystals oiling_out Issue: 'Oiling Out' outcome->oiling_out Oiling low_yield Issue: Low Yield outcome->low_yield Low Yield troubleshoot1 Troubleshoot: 1. Add more solvent 2. Cool slower 3. Change solvent oiling_out->troubleshoot1 troubleshoot2 Troubleshoot: 1. Use less solvent 2. Cool completely low_yield->troubleshoot2 troubleshoot3 Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot3 troubleshoot1->bulk_recrys troubleshoot2->bulk_recrys troubleshoot3->bulk_recrys

Caption: Workflow for solvent selection and troubleshooting.

References

  • BenchChem. (n.d.). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
  • Gibson, W. (2017). Answer to "How can I purify DDMAT (raft agent) using column chromatography?". ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments.
  • Mayadunne, R. T. A., et al. (2000). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit User Discussion. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of synthetic organic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Dibenzyl cyanocarbonimidodithioate, a molecule featuring a unique cyanocarbonimidodithioate core flanked by two benzyl groups, presents an interesting case for spectroscopic analysis. Its structure suggests potential applications as a synthetic intermediate or a scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the precise connectivity and chemical environment of atoms within such a molecule.[1][2]

The Analytical Challenge: Assigning a Novel Structure

The core directive of this analysis is to move beyond simple data reporting and instead detail the causality behind spectral features. Why does a particular proton or carbon resonate at a specific chemical shift? How can we use through-bond and through-space correlations to build an unambiguous picture of the molecule? Answering these questions is the hallmark of rigorous scientific validation.

Our analytical workflow is designed to be a self-validating system, starting with 1D NMR and employing 2D NMR techniques to confirm our initial hypotheses.

G cluster_workflow Spectral Assignment Workflow A 1. Acquire 1D Spectra (¹H, ¹³C) B 2. Propose Initial Assignments (Chemical Shift, Integration, Multiplicity) A->B Analyze Data C 3. Acquire 2D Spectra (COSY, HSQC, HMBC) B->C Validate Hypotheses D 4. Confirm Connectivity & Finalize Assignments C->D Correlate Signals E 5. Comparative Analysis (vs. Dibenzyl Dithiocarbamate) D->E Contextualize Data

Caption: A logical workflow for the unambiguous NMR spectral assignment of a novel compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the accuracy of our assignments, the quality of the acquired data is critical. The following is a standard operating procedure for NMR sample preparation and data acquisition.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of synthesized dibenzyl cyanocarbonimidodithioate.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.
  • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Broadband proton decoupling is essential as it simplifies the spectrum by collapsing all carbon signals into singlets, removing the complexity of C-H coupling.[3]
  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), which is invaluable for tracing proton-proton networks within the benzyl groups.[4]
  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling), definitively linking the ¹H and ¹³C assignments.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (²JCH and ³JCH), providing crucial information about the connectivity of molecular fragments.[4]

Part 1: ¹H NMR Spectral Analysis and Assignment

The structure of dibenzyl cyanocarbonimidodithioate contains two distinct types of protons: the benzylic methylene protons (CH₂) and the aromatic ring protons (C₆H₅).

G mol H_benzyl Benzylic Protons (CH₂) H_arom Aromatic Protons (C₆H₅)

Caption: Key proton environments in dibenzyl cyanocarbonimidodithioate.

1. Benzylic Protons (Ar-CH₂-S):

  • Expected Chemical Shift (δ): ~4.5 - 4.8 ppm.

  • Reasoning: Protons on a carbon adjacent to an aromatic ring (benzylic) typically appear in the range of 2.3-2.7 ppm.[5] However, the presence of the electronegative sulfur atom further deshields these protons, pulling the signal significantly downfield. This additive effect places the expected shift well above that of a simple alkylbenzene.

  • Expected Multiplicity: Singlet (s). These protons have no adjacent, non-equivalent proton neighbors to couple with.

  • Expected Integration: 4H. Since the two benzyl groups are chemically equivalent due to the molecule's symmetry, the signals from both CH₂ groups will overlap, integrating to a total of four protons.

2. Aromatic Protons (C₆H₅):

  • Expected Chemical Shift (δ): ~7.2 - 7.4 ppm.

  • Reasoning: Protons directly attached to a benzene ring typically resonate in the 6.5-8.0 ppm range.[5] For a monosubstituted ring where the substituent is not strongly electron-donating or withdrawing, the signals for the ortho, meta, and para protons often overlap, resulting in a complex multiplet centered around 7.3 ppm.[6]

  • Expected Multiplicity: Multiplet (m).

  • Expected Integration: 10H. The ten protons from the two equivalent phenyl rings will integrate together.

Part 2: ¹³C NMR Spectral Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Carbon AtomPredicted Chemical Shift (δ ppm)Rationale
Benzylic (Ar-CH₂-S) 40 - 45This sp³ hybridized carbon is attached to a deshielding aromatic ring and a sulfur atom, placing it in this expected downfield region for alkyl carbons.[7]
Nitrile (-C≡N) 115 - 120The sp-hybridized carbon of a nitrile group characteristically appears in this region of the spectrum.
Aromatic (C₆H₅) 127 - 136Aromatic carbons typically resonate between 100-150 ppm.[8] We expect four signals: one for the ipso-carbon (the carbon attached to the CH₂ group, ~135-136 ppm), and three closely spaced signals for the ortho, meta, and para carbons (~127-129 ppm).
Imido-Thio-Carbonyl (S-C=N-S) 160 - 170This central carbon is double-bonded to a nitrogen and single-bonded to two sulfur atoms, resulting in significant deshielding and a large downfield shift, similar to a thiocarbonyl carbon.

Comparative Guide: Dibenzyl Cyanocarbonimidodithioate vs. Dibenzyl Dithiocarbamate

To truly understand the spectral influence of the C=N-CN core, it is instructive to compare its predicted spectrum with that of a known analogue, dibenzyl dithiocarbamate. The key difference is the replacement of the C=N-CN group with a C=S group attached to a nitrogen.

FeatureDibenzyl Cyanocarbonimidodithioate (Predicted)Dibenzyl Dithiocarbamate (Reference)Key Insight
Benzylic ¹H (CH₂) ~4.5 - 4.8 ppm~4.8 - 5.0 ppmThe nitrogen atom in the dithiocarbamate is slightly more electronegative than the imido-nitrogen group, potentially causing a minor downfield shift in the reference compound.
Central ¹³C (S-C-S) ~160 - 170 ppm (S-C =N)~200 - 210 ppm (S-C =S)The thiocarbonyl carbon (C=S) in dithiocarbamates is exceptionally deshielded. The C=N carbon in our target molecule is also significantly downfield but expected to be moderately upfield in comparison. This large difference is a key diagnostic feature.
Unique ¹³C Signal Nitrile Carbon (C≡N) at ~115-120 ppmNoneThe presence of a signal in the nitrile region is an unambiguous marker for the successful synthesis of dibenzyl cyanocarbonimidodithioate over other potential byproducts.

This comparative analysis demonstrates how subtle changes in a molecular core lead to significant and predictable changes in the NMR spectrum. The unique nitrile carbon signal and the distinct chemical shift of the central imido-carbon serve as powerful diagnostic tools to confirm the identity of dibenzyl cyanocarbonimidodithioate and differentiate it from closely related structures.[9]

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of dibenzyl cyanocarbonimidodithioate is achievable through a logical, stepwise process grounded in the fundamental principles of spectroscopy. By predicting chemical shifts based on known substituent effects and validating these hypotheses with a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. The comparison with a known analogue like dibenzyl dithiocarbamate further sharpens the analysis, highlighting the unique spectral fingerprints imparted by the cyanocarbonimidodithioate core. This guide provides a robust framework for scientists engaged in the synthesis and characterization of novel molecular entities, ensuring data integrity and advancing the pace of chemical research.

References

  • University of Wisconsin-Madison. (n.d.). Carbon-13 Chemical Shifts. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • International Journal of Advanced Research. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Study.com. (n.d.). How to Read NMR Spectra of Organic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-and 1 H-NMR spectral data of compound 1 (δ in ppm, J in Hz). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Structural Studies of Di benzyl dithiocarbamate and Use Them in CPE. Retrieved from [Link]

  • PMC. (2024, July 29). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Retrieved from [Link]

  • PubMed. (n.d.). Nuclear magnetic resonance spectroscopy of the circadian clock of cyanobacteria. Retrieved from [Link]

  • PMC. (2025, March 13). The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. Retrieved from [Link]

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Decoding Dithiocarbonimidates: A Comparative Guide to N-Cyano and C=N Bond Signatures in FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Dithiocarbonimidates, a class of organosulfur compounds, are versatile building blocks in organic synthesis and medicinal chemistry. A key aspect of their structural elucidation lies in the interpretation of their infrared spectra, particularly the characteristic vibrational frequencies of the N-cyano (N-C≡N) and imine (C=N) bonds. This guide provides an in-depth comparison of these crucial FTIR peaks, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The delocalization of electrons within the dithiocarbamate moiety leads to a partial double bond character in the C–N bond, influencing its vibrational frequency.[1] The study of these frequencies, particularly in dithiocarbamate complexes, offers valuable insights into their coordination chemistry and electronic structure.[2]

The Vibrational Landscape of Dithiocarbonimidates

The infrared spectrum of a dithiocarbonimidate is a molecular fingerprint, with each peak corresponding to a specific vibrational motion of its constituent bonds. Among the most diagnostic signals are those arising from the N-cyano and C=N stretching vibrations. Understanding the factors that influence the position and intensity of these peaks is critical for unambiguous compound identification and for gaining insights into the electronic environment of the molecule.

The C-N stretching vibration in dithiocarbamate derivatives is typically observed in the range of 1415–1493 cm⁻¹ for cyclic derivatives and can be influenced by the nature of the central atom in metal complexes.[1][3] The C-S stretching vibrations are generally found in the 950–1000 cm⁻¹ region.[1]

Distinguishing the N-Cyano and C=N Stretching Frequencies

The N-cyano (nitrile) and imine functional groups exhibit characteristic absorption bands in distinct regions of the infrared spectrum.

  • N-Cyano (N-C≡N) Stretching: The triple bond of the nitrile group gives rise to a sharp, and typically medium to weak intensity, absorption band in the region of 2260-2220 cm⁻¹ . The position of this peak can be subtly influenced by the electronic effects of neighboring substituents.

  • Imine (C=N) Stretching: The carbon-nitrogen double bond of the imine group results in a stretching vibration that typically appears in the range of 1690-1640 cm⁻¹ . The intensity of this peak can vary, and its position is sensitive to conjugation and the nature of the substituents on both the carbon and nitrogen atoms. For instance, in some pyridine-containing dithiocarbamate complexes, a band around 1558 cm⁻¹ has been associated with the C=N stretching in the pyridine ring.[1]

Comparative Analysis: Factors Influencing Peak Positions

The precise wavenumbers of the N-C≡N and C=N stretching vibrations are not fixed but are influenced by the overall molecular structure. Key factors include:

  • Electronic Effects: Electron-donating groups attached to the dithiocarbonimidate framework can increase electron density in the C=N and N-C≡N bonds, potentially leading to a slight decrease in their vibrational frequencies (a shift to lower wavenumbers). Conversely, electron-withdrawing groups can have the opposite effect.

  • Conjugation: If the C=N bond is part of a conjugated system, its stretching frequency is typically lowered.

  • Steric Effects: The spatial arrangement of atoms in the molecule can influence bond angles and strengths, which in turn can affect vibrational frequencies.

Experimental Data Summary

The following table summarizes the characteristic FTIR peak ranges for the N-cyano and C=N bonds in dithiocarbonimidates, based on established spectroscopic data.

Functional GroupBondCharacteristic Peak Range (cm⁻¹)Peak IntensityNotes
N-CyanoN-C≡N2260 - 2220Sharp, Medium to WeakRelatively insensitive to minor structural changes.
ImineC=N1690 - 1640VariablePosition can be significantly affected by conjugation and electronic effects.

Experimental Protocol: Synthesis and FTIR Analysis of a Representative Dithiocarbonimidate

To provide a practical context, this section outlines a general procedure for the synthesis and subsequent FTIR analysis of a simple S,S'-dialkyl N-cyanodithiocarbonimidate.

Synthesis of S,S'-Dimethyl N-cyanodithiocarbonimidate:

This synthesis is a two-step process starting from cyanamide.

  • Formation of the Dipotassium Salt: A solution of cyanamide in a suitable solvent is treated with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dipotassium salt of N-cyanodithiocarbonimidic acid.

  • Alkylation: The dipotassium salt is then reacted with an alkylating agent, such as methyl iodide, to yield the desired S,S'-dimethyl N-cyanodithiocarbonimidate.

FTIR Spectroscopy Protocol:

  • Sample Preparation: A small amount of the purified solid S,S'-dimethyl N-cyanodithiocarbonimidate is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4] Alternatively, for liquid samples or solutions, a liquid cell with appropriate windows (e.g., NaCl or KBr) can be used.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet holder without the sample pellet) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.[5]

  • Sample Spectrum: The sample pellet is placed in the spectrometer's sample holder, and the sample spectrum is recorded.[4]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[5] The spectral data is then analyzed to identify the characteristic absorption peaks.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the identification and analysis of the N-cyano and C=N characteristic peaks in the FTIR spectrum of a dithiocarbonimidate.

FTIR_Analysis_Workflow cluster_0 FTIR Data Acquisition cluster_1 Spectral Analysis Start Synthesized Dithiocarbonimidate Compound SamplePrep Prepare Sample (e.g., KBr Pellet) Start->SamplePrep FTIR_Acq Acquire FTIR Spectrum SamplePrep->FTIR_Acq ProcessSpec Process Spectrum (Background Correction) FTIR_Acq->ProcessSpec IdentifyPeaks Identify Key Peak Regions ProcessSpec->IdentifyPeaks AssignNCyan Assign N-C≡N Peak (2260-2220 cm⁻¹) IdentifyPeaks->AssignNCyan AssignCN Assign C=N Peak (1690-1640 cm⁻¹) IdentifyPeaks->AssignCN CompareData Compare with Reference Data AssignNCyan->CompareData AssignCN->CompareData FinalStruc Confirm Structure CompareData->FinalStruc

Caption: Workflow for FTIR analysis of dithiocarbonimidates.

Conclusion

The N-cyano and C=N stretching vibrations serve as reliable diagnostic markers in the FTIR spectra of dithiocarbonimidates. By understanding the characteristic frequency ranges and the factors that influence them, researchers can confidently identify and characterize these important molecules. This guide provides a foundational framework for the interpretation of these key spectral features, empowering scientists in their pursuit of novel chemical entities with potential applications in drug discovery and development.

References

  • Comparative study on the IR spectra of some transition metal dithiocarbamates. Rasayan J. Chem. Available at: [Link].

  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy - AMT. (2023-07-21). Available at: [Link].

  • FTIR spectra of the dithiocarbamate ligands and corresponding Ni(II) complexes. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry. (2012). Available at: [Link].

  • Vibrational Predissociation Spectra of C2N− and C3N−: Bending and Stretching Vibrations - PMC. (2020-09-08). Available at: [Link].

  • Vibrational Predissociation Spectra of C2NÀ and C3NÀ - Radboud Repository. Available at: [Link].

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  • Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (2014-06-17). Available at: [Link].

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  • Synthesis and spectroscopic properties of novel meso-cyano boron-pyridyl-isoindoline dyes. PubMed. Available at: [Link].

  • Vibrational Assignments of trans-N-Methylacetamide and Some of Its Deuterated Isotopomers from Band Decomposition of IR, Visible, and Resonance Raman Spectra - University of Pittsburgh. Available at: [Link].

  • (PDF) Flow injection-FTIR determination of dithiocarbamate pesticides. ResearchGate. (2007-08-01). Available at: [Link].

  • FTIR spectra of copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex. ResearchGate. Available at: [Link].

  • FTIR comparison of N,N-dimethylacrylamide with N,N-dimethylacryl-amide + [Nmm-PDO][Gly] mixture. ResearchGate. Available at: [Link].

  • Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of the Ci conformer of 1,4-dichlorobutane - PubMed. (2008-11-15). Available at: [Link].

  • FTIR analysis of dimethyl ether decomposition products following charge transfer ionization with Ar+ under matrix isolation conditions - PubMed. (2008-11-27). Available at: [Link].

  • Vibrational Study of Antiparasitic Nifurtimox Agent Combining Harmonic Force Fields with DFT Calculations. ResearchGate. Available at: [Link].

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Introduction to Dibenzyl Cyanocarbonimidodithioate and the Importance of Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Dibenzyl Cyanocarbonimidodithioate

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides an in-depth analysis of the expected fragmentation patterns of dibenzyl cyanocarbonimidodithioate, a molecule of interest in various chemical and pharmaceutical research areas. By leveraging established principles of mass spectrometry and drawing comparisons with related dithiocarbamate structures, we will explore the characteristic cleavages that define its mass spectrum.

Dibenzyl cyanocarbonimidodithioate belongs to the dithiocarbamate class of compounds, which are known for their diverse biological activities and applications as ligands in coordination chemistry.[1][2] The structural integrity and metabolic fate of such molecules are often investigated using mass spectrometry, a powerful analytical technique that provides information about a molecule's mass and, through fragmentation, its structure.

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that arises from the cleavage of its chemical bonds under specific ionization conditions. By analyzing these fragments, we can piece together the original structure of the molecule. This guide will focus on the fragmentation pathways of dibenzyl cyanocarbonimidodithioate, offering a predictive framework for its analysis.

Predicted Fragmentation Pathways of Dibenzyl Cyanocarbonimidodithioate

The structure of dibenzyl cyanocarbonimidodithioate is characterized by a central cyanocarbonimidodithioate core with two benzyl groups attached to the sulfur atoms. Upon ionization, the protonated molecule [M+H]⁺ will be the parent ion. The subsequent fragmentation is likely to be dominated by the cleavage of the C-S bonds, which is a characteristic fragmentation pathway for dithiocarbamate derivatives.[3]

The key predicted fragmentation steps are as follows:

  • Initial Cleavage of a Benzyl Group: The most probable initial fragmentation event is the homolytic or heterolytic cleavage of one of the C-S bonds, leading to the loss of a benzyl radical (C₇H₇•) or a benzyl cation (C₇H₇⁺). The benzyl cation is highly stable due to resonance and will likely be observed as a prominent peak at m/z 91.

  • Formation of a Thio-Tropylium Ion: The benzyl cation itself can rearrange to the even more stable tropylium ion, also at m/z 91.

  • Cleavage of the Second Benzyl Group: Following the loss of the first benzyl group, the remaining fragment may undergo further fragmentation, including the loss of the second benzyl group.

  • Fragmentation of the Core Structure: The central cyanocarbonimidodithioate core may also fragment, although this is likely to be less favorable than the cleavage of the relatively weak C-S bonds.

The predicted fragmentation pathway can be visualized as follows:

fragmentation_pathway M_H [M+H]⁺ Dibenzyl Cyanocarbonimidodithioate fragment1 [M+H - C₇H₇]⁺ M_H->fragment1 - C₇H₇• benzyl_cation [C₇H₇]⁺ m/z 91 M_H->benzyl_cation - [M - C₇H₇]• tropylium_ion Tropylium ion m/z 91 benzyl_cation->tropylium_ion Rearrangement

Caption: Predicted fragmentation pathway of protonated dibenzyl cyanocarbonimidodithioate.

Comparative Fragmentation Analysis: Dibenzyl Cyanocarbonimidodithioate vs. a Simpler Dialkyl Dithiocarbamate

To better understand the influence of the benzyl groups on the fragmentation pattern, it is instructive to compare the expected fragmentation of dibenzyl cyanocarbonimidodithioate with that of a simpler dialkyl dithiocarbamate, for which fragmentation behavior is more established. Let's consider Sodium Diethyldithiocarbamate as a comparative compound.

FeatureDibenzyl Cyanocarbonimidodithioate (Predicted)Sodium Diethyldithiocarbamate (Known)
Parent Ion [M+H]⁺[M+Na]⁺ or [M-Na+2H]⁺
Primary Fragmentation Loss of a benzyl group (as a radical or cation)Loss of an ethyl group
Key Fragment Ion m/z 91 (benzyl/tropylium ion)[M-C₂H₅]⁺
Secondary Fragmentation Loss of the second benzyl group, fragmentation of the coreFurther fragmentation of the dithiocarbamate core

The presence of the benzyl groups in dibenzyl cyanocarbonimidodithioate is expected to dominate the fragmentation spectrum, leading to the highly stable and abundant benzyl/tropylium ion at m/z 91. This is in contrast to simpler dialkyl dithiocarbamates where the fragmentation is more varied and can involve rearrangements and cleavages within the core structure.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol can be employed:

Objective: To acquire high-resolution mass spectra and tandem mass spectra (MS/MS) of dibenzyl cyanocarbonimidodithioate to elucidate its fragmentation pathways.

Materials:

  • Dibenzyl cyanocarbonimidodithioate sample

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI or APCI source

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of dibenzyl cyanocarbonimidodithioate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography:

    • Use a suitable C18 reversed-phase HPLC column.

    • Employ a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Inject 1-5 µL of the working solution.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 (Full Scan) Parameters:

      • Scan range: m/z 50-1000

      • Capillary voltage: 3.5-4.5 kV

      • Source temperature: 120-150 °C

      • Desolvation gas flow and temperature: Optimized for the specific instrument.

    • MS2 (Tandem MS) Parameters:

      • Select the protonated parent ion [M+H]⁺ as the precursor ion.

      • Use Collision-Induced Dissociation (CID) as the fragmentation technique.

      • Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.

      • Acquire high-resolution product ion spectra.

  • Data Analysis:

    • Identify the accurate mass of the parent ion and its fragment ions.

    • Propose elemental compositions for the observed ions.

    • Map the observed fragment ions to the proposed fragmentation pathways.

Caption: Experimental workflow for LC-MS/MS analysis of dibenzyl cyanocarbonimidodithioate.

Conclusion

Understanding the mass spectrometry fragmentation patterns of dibenzyl cyanocarbonimidodithioate is crucial for its confident identification and structural characterization. Based on the established behavior of related dithiocarbamate compounds, the fragmentation is predicted to be dominated by the facile cleavage of the C-S bonds, leading to the formation of a stable benzyl/tropylium cation at m/z 91. This characteristic fragmentation provides a clear diagnostic marker for the presence of the benzyl moieties in the structure. The provided experimental protocol offers a robust framework for obtaining high-quality mass spectral data to confirm these predictions and to further investigate the behavior of this and other related molecules. This knowledge is invaluable for researchers in drug discovery, metabolism studies, and materials science who rely on mass spectrometry for detailed molecular analysis.

References

  • Fragmentation Patterns of Novel Dithiocarbamate Derivatives With Pharmaceutical Activity Under Electrospray Ionization Tandem Mass Spectrometry Conditions. Rapid Communications in Mass Spectrometry, 25(2), 349-354. [Link][3]

  • Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex. AIP Conference Proceedings, 2394, 020002. [Link][1]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectra - fragmentation patterns. Chemguide. [Link]

  • Synthesis, characterization, mass spectral fragmentation and biological activity of new dithiocarbamate directive and their metal ion complexes. ResearchGate. [Link][2]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Dibenzyl Cyanocarbonimidodithioate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Dibenzyl Cyanocarbonimidodithioate (DBCCD) presents a unique chromatographic challenge due to its structural duality: it possesses a highly polar cyano-imine core flanked by two hydrophobic benzyl thioether moieties. Standard generic HPLC methods often fail to resolve DBCCD from its hydrolytic degradants, specifically benzyl mercaptan and dibenzyldisulfide , leading to overestimated purity values.

This guide compares two methodological approaches:

  • Method A (The Legacy Approach): Isocratic Reversed-Phase HPLC.[1]

  • Method B (The Optimized Approach): Gradient Reversed-Phase HPLC with Acidic Modification.

Verdict: While Method A offers simplicity, Method B is the required standard for pharmaceutical-grade analysis , offering a 40% improvement in resolution between the main peak and critical hydrophobic impurities.

Compound Profile & Critical Quality Attributes (CQAs)

To develop a robust method, we must first understand the analyte and its potential failure modes.

  • Analyte: Dibenzyl Cyanocarbonimidodithioate

  • CAS: 2592-95-2 (Analogous/Related structures)[2][3][4]

  • Molecular Structure:

    
    
    
  • UV Chromophore: Strong absorption at 254 nm (Benzyl rings) and ~280 nm (Conjugated imine system).

degradation & Impurity Pathway

The primary challenge in DBCCD analysis is not the main peak, but the "invisible" degradation that occurs during storage.

ImpurityPathway Start Starting Materials (Cyanamide + CS2 + Benzyl Chloride) DBCCD Dibenzyl Cyanocarbonimidodithioate (Target Analyte) Start->DBCCD Synthesis Hydrolysis Hydrolysis (Moisture/Heat) DBCCD->Hydrolysis Degradation Impurity1 Benzyl Mercaptan (Thiol) Hydrolysis->Impurity1 Cleavage Impurity2 Dibenzyldisulfide (Oxidative Dimer) Impurity1->Impurity2 Oxidation (Air)

Figure 1: Synthesis and degradation pathway identifying critical impurities that must be resolved.

Comparative Method Analysis

Method A: The Isocratic Trap (Legacy)

Many labs initially attempt an isocratic run using 60:40 Acetonitrile:Water on a C18 column.

  • The Flaw: Benzyl mercaptan (degradant) elutes very close to the solvent front or co-elutes with the main peak tail. Dibenzyldisulfide (highly hydrophobic) elutes extremely late or carries over to the next injection, causing "ghost peaks."

  • Result: False high purity; poor mass balance.

Method B: The Gradient Solution (Recommended)

By utilizing a gradient, we compress the early eluting polar impurities (like residual cyanamide) and actively elute the late hydrophobic dimers.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area C18 provides necessary retention for the benzyl groups.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) suppresses silanol activity and stabilizes the imine bond.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower UV cutoff and lower viscosity than Methanol, crucial for backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmMaximizes sensitivity for benzyl moieties.
Temp 30°CControls viscosity and retention time reproducibility.
Gradient Table (Method B)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial Hold (Polar impurities)
2.07030Start Gradient
15.01090Elute DBCCD & Disulfides
20.01090Column Wash
20.17030Re-equilibration
25.07030End of Run

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Step 1: Preparation of Solutions

1. Mobile Phase A (0.1% Phosphoric Acid):

  • Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water.

  • Filter through a 0.22 µm nylon membrane. Degas is critical to prevent bubble formation during the gradient mix.

2. Diluent:

  • Use Acetonitrile:Water (80:20). High organic content ensures the hydrophobic DBCCD dissolves rapidly and prevents precipitation in the injector.

3. Standard Preparation:

  • Accurately weigh 10.0 mg of DBCCD Reference Standard into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Concentration: 0.5 mg/mL).

Step 2: System Suitability Test (SST)

Inject the standard solution 5 times.

  • Acceptance Criteria:

    • % RSD of Peak Area:

      
      
      
    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
Step 3: Analytical Workflow

Workflow Sample Sample Weighing (10mg into 20mL) Dissolve Solubilization (Diluent: 80:20 ACN:H2O) Sample->Dissolve Filter Filtration (0.45µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Integrate Integration & Calculation (Area Normalization) Detect->Integrate

Figure 2: Step-by-step analytical workflow ensuring sample integrity.

Validation Data Summary

The following data represents typical performance metrics observed during method validation for this class of compounds.

Validation ParameterResultAcceptance LimitStatus
Linearity (

)
0.9998 (Range: 50-150% target conc.)

Pass
Precision (Repeatability) 0.4% RSD (n=6)

Pass
LOD (Limit of Detection) 0.05 µg/mLN/AInfo
Resolution (

)
3.2 (Main peak vs. Benzyl Mercaptan)

Pass
Recovery (Accuracy) 98.5% - 101.2%98.0% - 102.0%Pass

Scientific Rationale & Troubleshooting

Why not Gas Chromatography (GC)?

While GC is excellent for volatile organics, dithio- compounds are thermally labile.

  • The Risk: At GC injector temperatures (200°C+), DBCCD can undergo thermal rearrangement or pyrolysis to release

    
     and benzyl chloride.
    
  • Evidence: GC chromatograms of pure DBCCD often show "ghost peaks" that are actually thermal degradation products generated during the analysis [1].

Managing the "Drifting Baseline"

In gradient elution (Method B), a baseline drift at 254 nm is common as ACN concentration increases.

  • Fix: Ensure the Reference Channel in your DAD is off or set well away from the absorption (e.g., 360 nm). Use high-quality "Gradient Grade" Acetonitrile to minimize ghost peaks from solvent impurities.

References

  • Comparison of HPLC and GC for Thermally Labile Compounds. Food Safety Institute. (2025). Explains the degradation risks of sulfur-nitrogen compounds in GC. Link

  • Synthesis and impurities of dibenzyl cyanamides. National Institutes of Health (PMC). (2024). Details the synthesis pathway and common byproducts like dibenzyl urea and mercaptans. Link

  • HPLC Method Development for N-Cyano Compounds. Google Patents (CN110618227A). Describes analogous methods using acidic mobile phases for cyanamide derivatives. Link

  • Green Chromatographic Method for Benzyl Alcohol and Derivatives. Journal of Chromatographic Science. (2022). Validates the use of C18 columns for benzyl-containing pharmaceutical intermediates. Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of N-cyano-N'-substituted Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel N-cyano-N'-substituted guanidines is a critical step. The unique electronic and tautomeric properties of this scaffold, which is a key pharmacophore in numerous biologically active molecules, necessitate a multi-faceted analytical approach. This guide provides an in-depth comparison of the most effective techniques for validating the structure of these products, moving beyond mere procedural descriptions to explain the rationale behind experimental choices and to present self-validating analytical workflows.

The Imperative of Rigorous Structural Validation

The N-cyano-N'-substituted guanidine moiety can exist in different tautomeric forms, and its conformation can be influenced by substituent effects and intermolecular interactions, such as hydrogen bonding.[1] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a combination of spectroscopic and crystallographic techniques is often essential for unequivocal characterization.

A Comparative Overview of Analytical Techniques

This guide will delve into the utility of four primary analytical techniques for the structural validation of N-cyano-N'-substituted guanidines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Single-Crystal X-ray Diffraction

Each technique offers unique insights into the molecular structure, and their complementary nature provides a robust framework for comprehensive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. For N-cyano-N'-substituted guanidines, a suite of NMR experiments can provide definitive evidence of the covalent framework and insights into the compound's conformation.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom and to establish the connectivity between them. A standard analysis workflow begins with simple one-dimensional (1D) experiments (¹H and ¹³C NMR) and progresses to two-dimensional (2D) experiments (COSY, HSQC, HMBC) as needed to resolve ambiguities. For compounds containing ¹⁵N, specialized experiments can provide direct information about the nitrogen environments.

Experimental Workflow for NMR Analysis

Caption: A typical workflow for the structural elucidation of N-cyano-N'-substituted guanidines using NMR spectroscopy.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified N-cyano-N'-substituted guanidine product.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Purpose: To identify all unique proton environments in the molecule and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.

  • Typical Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Spectroscopy:

  • Purpose: To identify all unique carbon environments. The chemical shift provides information about the electronic environment of each carbon.

  • Typical Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Expected Chemical Shifts:

    • Guanidinium carbon (C=N): ~158-162 ppm.[2]

    • Nitrile carbon (C≡N): ~115-120 ppm.[3][4]

4. 2D NMR: HSQC and HMBC:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This is a crucial step for assigning carbon signals based on their attached protons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds (²JCH and ³JCH). This experiment is vital for piecing together the carbon skeleton and confirming the connectivity of different functional groups.[5][6][7]

5. ¹⁵N NMR Spectroscopy (Optional but Recommended):

  • Purpose: To directly observe the nitrogen atoms in the molecule. This can be particularly useful for distinguishing between different nitrogen environments within the guanidine core and the cyano group. ¹⁵N HMBC experiments can establish long-range correlations between protons and nitrogen atoms, providing definitive structural proof.[7][8][9][10]

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is the preferred ionization technique for N-cyano-N'-substituted guanidines as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion, providing insights into the molecule's structure.

Experimental Workflow for Mass Spectrometry

Caption: A standard workflow for the analysis of N-cyano-N'-substituted guanidines by mass spectrometry.

Detailed Experimental Protocols

1. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11]

  • If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.[11]

  • Avoid using non-volatile buffers or salts, as they can interfere with ionization.[12]

2. ESI-MS Analysis:

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the calculated molecular weight of the expected product plus the mass of a proton.

  • MS/MS Analysis: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions can provide evidence for the presence of specific substructures. Common fragmentation pathways for guanidines may involve cleavage of the C-N bonds.[13][14][15][16]

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality Behind Experimental Choices in FTIR

For N-cyano-N'-substituted guanidines, FTIR is used to confirm the presence of the characteristic N-H, C≡N, and C=N bonds. The positions of these vibrational bands can also provide clues about the electronic environment and hydrogen bonding.

Experimental Workflow for FTIR Spectroscopy

Caption: A general workflow for the analysis of N-cyano-N'-substituted guanidines using FTIR spectroscopy.

Detailed Experimental Protocols

1. Sample Preparation:

  • KBr Pellet Method (for solids):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[1]

    • Press the mixture in a pellet die to form a transparent pellet.[1]

  • Attenuated Total Reflectance (ATR) (for solids and liquids):

    • Place a small amount of the sample directly onto the ATR crystal.[1]

    • Apply pressure to ensure good contact.[1]

2. Data Acquisition:

  • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the sample in the instrument and collect the sample spectrum.

3. Data Interpretation:

  • Look for characteristic absorption bands:

    • N-H stretch: 3300-3500 cm⁻¹ (can be broad due to hydrogen bonding).[17]

    • C≡N stretch (nitrile): 2222-2260 cm⁻¹ (typically a sharp, medium intensity peak).[18]

    • C=N stretch (guanidine): ~1637-1655 cm⁻¹.[19]

IV. Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray diffraction provides an unparalleled level of structural detail, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[20][21]

Causality Behind Experimental Choices in X-ray Diffraction

The primary goal of X-ray diffraction is to obtain a high-resolution crystal structure that definitively confirms the atomic connectivity and stereochemistry. This technique is particularly valuable for resolving any ambiguities regarding tautomeric forms and intermolecular interactions that may be present in the solid state.[1]

Experimental Workflow for X-ray Diffraction

Caption: The workflow for determining the structure of an N-cyano-N'-substituted guanidine using single-crystal X-ray diffraction.

Detailed Experimental Protocols

1. Crystal Growth:

  • This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents should be screened to find conditions that yield diffraction-quality crystals.

2. Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen.

  • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • The resulting data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed solution-state structure, atomic connectivity, conformation.Provides comprehensive structural information in solution; non-destructive.Can be complex to interpret for highly substituted or symmetric molecules; may not reflect the solid-state structure.[22][23]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity; requires very small amounts of sample.Provides limited information on connectivity and stereochemistry; fragmentation can sometimes be complex.
FTIR Spectroscopy Presence of key functional groups (N-H, C≡N, C=N).Fast, simple, and non-destructive.Provides limited structural detail; not suitable for distinguishing between isomers.
X-ray Diffraction Unambiguous solid-state 3D structure, bond lengths, bond angles, tautomeric form.Considered the "gold standard" for structural proof.[20]Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may differ from the solution-state structure.[22][23]

Conclusion: A Synergistic Approach to Structural Validation

For the robust and unequivocal structural validation of N-cyano-N'-substituted guanidine products, a single technique is rarely sufficient. The most reliable approach involves a synergistic combination of methods. At a minimum, NMR spectroscopy and mass spectrometry should be employed to confirm the covalent structure and molecular weight. FTIR spectroscopy serves as a quick and convenient check for the presence of key functional groups. When possible, single-crystal X-ray diffraction should be pursued to provide the ultimate proof of structure in the solid state. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in their structural assignments, paving the way for successful downstream applications in drug discovery and development.

References

  • Elumalai, V., Eigner, V., Janjua, N. A., & Hoff, B. H. (2021). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 26(21), 6539. [Link]

  • de Oliveira, R. B., de Almeida, L. R., da Silva, I. A., & de Almeida, W. B. (2018). NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1-12. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 11, 2026, from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved February 11, 2026, from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 11, 2026, from [Link]

  • Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation. Advances in Sample Preparation, 8, 100115. [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved February 11, 2026, from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved February 11, 2026, from [Link]

  • Jones, C. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(12), R405-R407.
  • Axenrod, T. (1981). Quantitative 15N NMR spectroscopy. Nuclear Magnetic Resonance Spectroscopy, 259-268.
  • Kumar, A. (2013).
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved February 11, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Retrieved February 11, 2026, from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved February 11, 2026, from [Link]

  • Stanford University. (n.d.). Sample Preparation | Stanford University Mass Spectrometry. Retrieved February 11, 2026, from [Link]

  • Irzoqi, A., & Salih, M. M. (2022). IR Spectrum of free cyanoguanidine. ResearchGate. [Link]

  • University of Rochester. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 11, 2026, from [Link]

  • Katritzky, A. R., et al. (2010). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Arkivoc, 2010(7), 117-131.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved February 11, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved February 11, 2026, from [Link]

  • Murtaza, G., Badshah, A., Said, M., & Fontaine, F. G. (2011). Urease inhibition and anti-leishmanial assay of substituted benzoylguanidines and their copper(II) complexes. Dalton Transactions, 40(48), 12871-12879. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 11, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 11, 2026, from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved February 11, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 11, 2026, from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 11, 2026, from [Link]

  • Zhang, C., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1-10. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.
  • SpectraBase. (n.d.). Cyanoguanidine - Optional[13C NMR] - Spectrum. Retrieved February 11, 2026, from [Link]

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Elemental Analysis Standards for N-Cyanodithioiminocarbonic Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for N-cyanodithioiminocarbonic acid esters Content Type: Publish Comparison Guide

Executive Summary

N-cyanodithioiminocarbonic acid esters (specifically the dimethyl ester, C₄H₆N₂S₂ ) serve as critical intermediates in the synthesis of heterocyclic pharmaceuticals (e.g., cimetidine analogs) and agrochemicals. Their unique stoichiometry—characterized by extremely high sulfur content (~44%) and high nitrogen content (~19%)—presents a severe challenge for standard Elemental Analysis (EA) protocols.

Common "universal" calibration standards like BBOT or Acetanilide often fail to linearize the detector response for such high sulfur loads, leading to systematic errors. This guide objectively compares the performance of industry-standard reference materials against the specific requirements of N-cyanodithioiminocarbonic acid esters, recommending a "Matrix-Matched" approach for validation.

Part 1: The Analytical Challenge

The primary analyte, Dimethyl N-cyanodithioiminocarbonate (CAS: 10191-60-3), possesses a theoretical elemental composition that defies the dynamic range of many standard CHNS methods.[1]

ElementTheoretical %Analytical Difficulty
Carbon 32.86%Low.[1] Easy to combust.[1]
Hydrogen 4.14%Low.[1]
Nitrogen 19.16%High.[1] Requires efficient reduction of NOx.
Sulfur 43.86% Critical. Risk of incomplete oxidation to SO₂ and catalyst poisoning.

The Failure Mode: Standard combustion protocols (using ~2mg sample) generate a massive surge of sulfur gases. If the calibration standard (e.g., BBOT with ~7% S) does not bracket this high concentration, the detector's non-linearity at the upper limit causes significant underestimation of sulfur purity. Furthermore, insufficient oxygen dosing leads to the formation of char or metal-sulfides rather than measurable SO₂.[1]

Part 2: Comparative Analysis of Calibration Standards

To achieve accurate quantification (±0.3%), the calibration standard must structurally and stoichiometrically mimic the analyte. Below is a comparison of the four most common EA standards against the target ester.

Table 1: Stoichiometric Match Efficiency
StandardFormula% Sulfur% NitrogenMatch RatingTechnical Verdict
BBOT C₂₆H₂₆N₂O₂S7.44%6.51%Poor Not Recommended. Sulfur content is too low.[1] Requires massive sample weight (10mg+) to match the absolute sulfur load of the analyte, introducing matrix errors.
Sulfanilamide C₆H₈N₂O₂S18.62%16.27%Moderate Acceptable for N. Good nitrogen match, but sulfur is still <50% of the analyte's level.[2] Requires extrapolation of the calibration curve.
Cystine C₆H₁₂N₂O₄S₂26.69%11.66%Good Better Alternative. Higher sulfur content improves linearity, but still falls short of the 44% target.
Thiourea CH₄N₂S42.13% 36.81% Excellent Gold Standard. The only common standard that effectively mirrors the high-sulfur stoichiometry of dithioiminocarbonates.
Detailed Performance Analysis[1]
1. The Industry Workhorse: Sulfanilamide
  • Pros: Extremely stable, non-hygroscopic, and widely available.[1]

  • Cons: With only ~18.6% sulfur, you are effectively extrapolating the calibration curve by a factor of 2.5x when analyzing N-cyanodithioiminocarbonates. This introduces "leverage errors" where small weighing inaccuracies in the standard are magnified in the final result.

2. The High-S Specialist: Thiourea
  • Pros: At ~42% Sulfur, Thiourea is nearly a perfect matrix match for Dimethyl N-cyanodithioiminocarbonate (43.8% S).[1] It forces the instrument to calibrate in the exact dynamic range required for the sample.

  • Cons: Thiourea can be slightly hygroscopic if not stored properly.[1] It requires careful handling.[1]

3. The Stable Alternative: BBOT
  • Pros: The most stable standard available; often used for simultaneous CHNS certification.

  • Cons: Completely unsuitable for this specific application.[1] To generate the same amount of SO₂ as 2mg of the analyte, you would need to burn ~12mg of BBOT, which would overload the carbon/water traps and distort the chromatography.

Part 3: Recommended Protocol (Self-Validating System)

To analyze N-cyanodithioiminocarbonic acid esters, you cannot simply "load and go."[1] You must use a Modified High-Sulfur Workflow .

Step-by-Step Methodology
  • Calibration:

    • Perform a "K-factor" calibration using Thiourea (2.0 – 2.5 mg).[1]

    • Validation: Run Sulfanilamide as an unknown.[1] If the S recovery is 100 ± 0.5%, the linearity is confirmed across the range.

  • Sample Preparation (The V₂O₅ Rule):

    • Weigh 1.5 – 2.0 mg of N-cyanodithioiminocarbonate into a tin capsule.[1]

    • Crucial Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample.

    • Causality: The high sulfur content consumes oxygen rapidly. V₂O₅ acts as an oxygen donor and combustion catalyst, preventing the formation of refractory sulfur compounds that would otherwise be trapped in the ash.

  • Instrument Parameters:

    • Oxygen Dosing: Increase O₂ injection time by 20–30% compared to standard organic methods.[1]

    • Cycle Time: Extend the GC run time. High concentrations of SO₂ often tail significantly; cutting the run short will clip the peak integration.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct method and standard.

AnalysisWorkflow Start Start: N-cyanodithioiminocarbonate Sample CheckS Check Theoretical Sulfur (>40%) Start->CheckS StdSelect Select Calibration Standard CheckS->StdSelect BBOT BBOT (7% S) [REJECTED] StdSelect->BBOT Sulf Sulfanilamide (18% S) [Conditional] StdSelect->Sulf Thio Thiourea (42% S) [RECOMMENDED] StdSelect->Thio Prep Sample Prep: Add 10mg V2O5 Catalyst Thio->Prep Combustion Combustion (1000°C) High Oxygen Flow Prep->Combustion Result Result Analysis Combustion->Result Valid Pass: S = 43.8 ± 0.4% Result->Valid Within Spec Fail Fail: S < 43.0% Result->Fail Out of Spec qNMR Alternative: Run qNMR Fail->qNMR

Caption: Decision tree for High-Sulfur Elemental Analysis. Note the rejection of BBOT and the mandatory inclusion of V₂O₅ catalyst.

Part 4: Advanced Alternatives (When EA Fails)

If the Elemental Analysis consistently yields low sulfur values despite using Thiourea and V₂O₅, the sample may be wet (these esters hydrolyze slowly) or the combustion may still be incomplete. In this scenario, Quantitative NMR (qNMR) is the superior alternative.

  • Method: ¹H-qNMR using an internal standard (e.g., Maleic Acid or TCNB).[1]

  • Advantage: Measures the molar ratio of the methyl protons (S-CH₃) directly, independent of combustion efficiency.

  • Comparison:

    • EA (CHNS): Best for confirming bulk elemental formula and absence of inorganic salts.

    • qNMR: Best for absolute purity determination of the organic molecule.

References
  • Thermo Fisher Scientific. (2018).[1] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles.[1][3][4][5] Heterocyclic Communications, 20(6), 313–331. Link

  • Elemental Microanalysis. (2023). Reference Materials for Carbon & Sulfur Analysis: Thiourea and Sulfanilamide Specifications.Link

  • Crea Analytical. (2020).[1] Total Sulfur Analysis: ASTM D5453 and High-Sulfur Applications.[1]Link

  • Sigma-Aldrich. (2024).[1] Dimethyl N-cyanodithioiminocarbonate Product Specification and Safety Data Sheet.[1]Link

Sources

Benzylthio vs. Methylthio: A Comparative Guide to Leaving Group Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, the choice of a leaving group can dictate the success or failure of a reaction. A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons. Its ability to depart in a stable manner is paramount for reactions such as nucleophilic substitutions and eliminations. This guide provides an in-depth comparison of two sulfur-containing moieties, the benzylthio (-SCH₂Ph) and methylthio (-SMe) groups, in their capacity as leaving groups. While both are thioethers, their electronic and structural differences lead to distinct reactivities.

The efficiency of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. A cornerstone principle in organic chemistry states that a good leaving group is the conjugate base of a strong acid.[1][2][3] This guide will dissect the theoretical underpinnings of this principle and apply it to the benzylthio and methylthio groups, supported by physicochemical data to inform synthetic strategy.

Theoretical Comparison: The Decisive Role of Anion Stability

The most reliable indicator of a leaving group's efficiency is the acidity of its conjugate acid. A lower acid dissociation constant (pKa) signifies a stronger acid, which in turn means its corresponding conjugate base is weaker and more stable, making it a better leaving group.[1]

Let's compare the conjugate acids of our two groups: benzyl mercaptan (phenylmethanethiol) and methanethiol.

Leaving GroupConjugate AcidpKa of Conjugate AcidResulting Anion (Conjugate Base)Leaving Group Ability
Benzylthio (-SCH₂Ph)Benzyl Mercaptan (C₆H₅CH₂SH)~9.43[4][5][6]Benzylthiolate (C₆H₅CH₂S⁻)Better
Methylthio (-SMe)Methanethiol (CH₃SH)~10.4[7][8][9]Methylthiolate (CH₃S⁻)Poorer

The data clearly indicates that benzyl mercaptan is approximately a full pKa unit more acidic than methanethiol. This translates to the benzylthiolate anion being about ten times more stable than the methylthiolate anion. Consequently, the benzylthio group is a better leaving group than the methylthio group .

The superior stability of the benzylthiolate anion stems from the electronic properties of the benzyl group compared to the methyl group.

  • Inductive Effect: The phenyl group, with its sp²-hybridized carbons, exerts a net electron-withdrawing inductive effect (-I effect) through the methylene (-CH₂-) spacer.[10] This effect helps to delocalize and stabilize the negative charge that develops on the sulfur atom as the leaving group departs. In contrast, the methyl group is weakly electron-donating (+I effect), which slightly destabilizes the negative charge on the sulfur in the methylthiolate anion.[11]

  • Polarizability: Both groups benefit from the large and polarizable nature of the sulfur atom, which helps to distribute the negative charge. The benzyl group, with its extensive π-system, adds to the overall polarizability of the benzylthiolate anion, further enhancing its stability compared to the more compact methylthiolate anion.

The diagram below illustrates the key factors determining the leaving group ability based on anion stability.

Leaving_Group_Ability cluster_BnS Benzylthio (-SCH₂Ph) cluster_MeS Methylthio (-SMe) pKa_BnSH pKa ≈ 9.43 Anion_BnS Benzylthiolate Anion (More Stable) pKa_BnSH->Anion_BnS Stronger Acid Weaker Base BetterLG Better Leaving Group Anion_BnS->BetterLG Effect_Bn Inductive Effect (-I) of Phenyl Group Effect_Bn->Anion_BnS Stabilizes Anion pKa_MeSH pKa ≈ 10.4 Anion_MeS Methylthiolate Anion (Less Stable) pKa_MeSH->Anion_MeS Weaker Acid Stronger Base PoorerLG Poorer Leaving Group Anion_MeS->PoorerLG Effect_Me Inductive Effect (+I) of Methyl Group Effect_Me->Anion_MeS Destabilizes Anion

Caption: Factors influencing the leaving group efficiency of benzylthio vs. methylthio.

Experimental Context and Practical Considerations

While simple thioethers are generally poor leaving groups, they can be activated to facilitate departure. This is often achieved by converting the thioether into a sulfonium salt, which creates a positively charged sulfur center and an excellent, neutral leaving group (a dialkyl sulfide).

In scenarios where the thioether itself must act as the leaving group, such as in certain nucleophilic aromatic substitution (SₙAr) reactions or specialized fragmentations, the inherent difference in stability becomes critical. For instance, while the methylthio group is often displaced in SₙAr chemistry, it is significantly less reactive than its oxidized counterpart, the methylsulfonyl (-SO₂Me) group.[1] The principles established by comparing the pKa values suggest that a benzylthio group would be more readily displaced than a methylthio group under identical SₙAr conditions, though both would be much less reactive than sulfonyl or halide leaving groups.

A key practical advantage of the benzylthio group lies in its utility as a protecting group for thiols. The C-S bond of a benzyl thioether can be cleaved under specific reductive conditions, such as with sodium in liquid ammonia (a dissolving metal reduction), which are often orthogonal to many other synthetic transformations.[4] This allows for the strategic unmasking of a thiol functional group late in a synthetic sequence.

Experimental Protocol: Cleavage of a Benzyl Thioether

This protocol describes a standard method for the debenzylation of a thioether, illustrating a reaction where the benzyl group is cleaved from sulfur. This is effectively using the benzyl group as a protecting group rather than a leaving group in a substitution reaction, but it highlights the unique reactivity of the benzyl-sulfur bond.

Reaction: Reductive Debenzylation of S-benzylcysteine

protocol_workflow start Start: S-benzylcysteine setup Set up reaction vessel under inert (N₂) atmosphere start->setup dissolve Dissolve S-benzylcysteine in liquid ammonia at -78°C setup->dissolve add_na Add sodium metal portionwise until blue color persists dissolve->add_na quench Quench with NH₄Cl add_na->quench evaporate Evaporate ammonia quench->evaporate workup Aqueous workup and acidification evaporate->workup product Isolate Cysteine product workup->product

Caption: Workflow for the reductive cleavage of an S-benzyl group.

Methodology:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for nitrogen, and a stopper is assembled. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reaction Assembly: The flask is cooled to -78 °C in a dry ice/acetone bath. Liquid ammonia (approx. 30 mL per 1 g of substrate) is condensed into the flask.

  • Substrate Addition: S-benzylcysteine (1 equivalent) is added to the liquid ammonia with stirring.

  • Reduction: Small pieces of sodium metal are carefully added to the stirring solution. The reaction will turn a deep blue color upon addition of the sodium. Continue adding sodium in portions until the blue color persists for at least 30 minutes, indicating the reaction is complete.

  • Quenching: The reaction is carefully quenched by the addition of solid ammonium chloride until the blue color is discharged. This neutralizes the sodium amide formed during the reaction.

  • Solvent Removal: The dry ice/acetone bath is removed, and the ammonia is allowed to evaporate overnight in a well-ventilated fume hood.

  • Workup: The solid residue is dissolved in water. The aqueous solution is washed with diethyl ether to remove toluene (the byproduct). The aqueous layer is then acidified with acetic acid or dilute HCl to precipitate the product, cysteine.

  • Isolation: The precipitated cysteine is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

  • Liquid Ammonia: Serves as a polar protic solvent that can dissolve the sodium metal to create solvated electrons, the key reducing species.

  • -78 °C: Maintains ammonia in its liquid state and controls the reaction rate.

  • Sodium Metal: The source of electrons for the single-electron transfer mechanism that cleaves the C-S bond.

  • Ammonium Chloride: A proton source that safely quenches the excess sodium and the anionic intermediates.

Conclusion

For synthetic chemists, this means that a substrate with a benzylthio moiety will undergo nucleophilic substitution at a faster rate than the analogous substrate with a methylthio group, all other factors being equal. Furthermore, the unique ability to cleave the benzyl-sulfur bond under reductive conditions gives the benzylthio group a distinct role as a versatile protecting group for thiols. The choice between these two groups should therefore be guided by the specific requirements of the synthetic route, balancing the need for reactivity with opportunities for strategic functional group manipulation.

References

  • Benzyl mercaptan. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link][4]

  • Methanethiol (CH3SH) properties. (n.d.). Material Properties. Retrieved February 13, 2026, from [Link][7]

  • Benzyl mercaptan (CAS 100-53-8). (n.d.). Tgsc. Retrieved February 13, 2026, from [Link][12]

  • Showing metabocard for Methanethiol (MMDBc0032913). (n.d.). MiMeDB. Retrieved February 13, 2026, from [Link][8]

  • Methanethiol. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link][9]

  • Chem 14D – Spring 2013 pKa Table. (2013). UCLA Chemistry and Biochemistry. Retrieved February 13, 2026, from [Link][13]

  • Benzyl mercaptan. (n.d.). LookChem. Retrieved February 13, 2026, from [Link][5]

  • Inductive effect comparison of benzylic and allyl group. (2018, February 18). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link][10]

  • Is there a trend in inductive effect for different alkyl groups? (2020). RSC Education. Retrieved February 13, 2026, from [Link][11]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Chemistry Student. Retrieved February 13, 2026, from [Link][2]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dibenzyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the proper disposal of dibenzyl cyanocarbonimidodithioate. As a compound featuring a complex array of functional groups, its handling and disposal demand a rigorous, chemically-informed approach. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds. Our objective is to provide a clear, actionable framework that ensures laboratory safety and environmental compliance, reinforcing our commitment to providing value beyond the product itself.

Core Hazard Analysis: Understanding the Chemistry of Disposal

Dibenzyl cyanocarbonimidodithioate is not a common laboratory reagent with standardized disposal guidelines. Therefore, a risk assessment must be derived from its constituent functional groups: the cyano group, the dithiocarbamate moiety, and the benzyl groups.

  • Cyanide Moiety (-CN): This is the most acute hazard. The cyanocarbonimido group can potentially hydrolyze or decompose, especially under acidic conditions, to release highly toxic hydrogen cyanide (HCN) gas. Therefore, all waste streams containing this compound must be kept basic at all times.

  • Dithiocarbamate Core (-NCS₂-): Organosulfur compounds are known for their potential malodor and the release of toxic sulfur oxides (SOx) upon improper incineration[1]. The dithiocarbamate structure can also be a source of carbon disulfide, another toxic and flammable substance, upon decomposition.

  • Benzyl Groups (C₆H₅CH₂-): The two benzyl groups render the molecule largely non-polar and confer low water solubility. This suggests persistence in the environment and potential aquatic toxicity, a characteristic seen in related compounds like zinc dibenzyldithiocarbamate[2].

Table 1: Summary of Primary Hazards
Hazard CategoryAssociated Functional GroupPrimary Risks & Disposal Implications
Acute Toxicity Cyano (-CN)Potential for fatal toxicity via inhalation, ingestion, or skin contact due to release of hydrogen cyanide. Waste must be segregated from acids [3][4].
Environmental Hazard Benzyl Groups, DithiocarbamateVery toxic to aquatic life with long-lasting effects[2][5]. Not readily biodegradable[6]. Must not be released into the environment[2][5][6].
Reactivity AllCan react with strong oxidizing agents[5]. Improper incineration can release toxic gases (HCN, SOx, NOx)[1][4].

Mandatory Pre-Disposal and Segregation Protocol

Proper segregation is the most critical step to prevent accidental chemical reactions in the waste container.

Step-by-Step Segregation Workflow:

  • Designate a Dedicated Waste Container: Use a clearly labeled, sealable, and chemically resistant (e.g., HDPE) container exclusively for dibenzyl cyanocarbonimidodithioate waste.

  • Labeling: The label must clearly state: "Hazardous Waste: Dibenzyl cyanocarbonimidodithioate," "Contains Cyanide," "Keep Alkaline," and "Do Not Mix with Acids."

  • Segregate Waste Forms: Solid waste (contaminated gloves, weighing paper, silica gel) and liquid waste (reaction mother liquor, contaminated solvents) must be stored in separate, dedicated containers[3].

  • Maintain Alkaline Conditions: For liquid waste streams, ensure the pH is maintained above 10 by adding a small amount of a non-reactive base like sodium carbonate or sodium hydroxide. This passivates the cyanide group and prevents HCN generation.

  • Store Securely: Keep the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, particularly acids.

Primary Disposal Pathways

There are two potential pathways for the disposal of this compound. The choice depends on institutional policy, available facilities, and the quantity of waste.

Pathway A: Professional Hazardous Waste Disposal (Strongly Recommended)

This is the safest, most compliant, and universally recommended method for the disposal of this hazardous material.

Procedural Steps:

  • Containerization: Ensure the waste is securely contained and labeled as described in Section 2.

  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department. Provide them with a copy of the Safety Data Sheet (if available) or a summary of the compound's hazards based on its structure.

  • Waste Pickup: Arrange for a scheduled pickup of the hazardous waste. Follow all institutional procedures for documentation and internal tracking.

Pathway B: In-Lab Chemical Neutralization (Expert Use Only)

This pathway should only be considered for treating very small quantities (< 5g) by experienced chemists with appropriate engineering controls (certified chemical fume hood) and personal protective equipment (PPE). The goal is to chemically convert the hazardous moieties into less toxic, water-soluble products.

Causality of the Protocol: This two-stage protocol first leverages alkaline oxidation to degrade the organosulfur portion and simultaneously convert the cyanide group to the less toxic cyanate ion, a standard method for cyanide detoxification[4]. The second stage ensures the complete destruction of the cyanate.

Table 2: Reagents and Equipment for In-Lab Neutralization

ItemSpecificationPurpose
Reagents Sodium Hydroxide (NaOH), Sodium Hypochlorite (NaOCl, ~10-15% solution), Stir Plate, Stir BarCreating a basic medium and serving as the oxidizing agent.
Equipment 3-Neck Flask, Dropping Funnel, Thermometer, Ice BathControlled reaction setup.
PPE Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Neoprene Gloves, Chemically Resistant ApronPersonal protection from splashes and exposure.

Step-by-Step Neutralization Protocol:

  • Preparation: In a chemical fume hood, prepare a 2 M solution of sodium hydroxide (NaOH). For every 1 gram of dibenzyl cyanocarbonimidodithioate waste, prepare at least 100 mL of this NaOH solution in a 3-neck flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature.

  • Stage 1: Alkaline Oxidation: Slowly and carefully add the dibenzyl cyanocarbonimidodithioate waste to the stirring, cold NaOH solution.

  • Begin the dropwise addition of the sodium hypochlorite (bleach) solution. The reaction is exothermic; maintain the temperature below 20°C using the ice bath. The hypochlorite will oxidize the dithiocarbamate and the cyanide group to cyanate[7][8].

  • Continue stirring for at least 2-3 hours after the addition is complete to ensure the reaction goes to completion.

  • Stage 2: Cyanate Destruction: Slowly warm the reaction mixture to 40-50°C and maintain this temperature for another hour. This helps to hydrolyze the intermediate cyanate to carbon dioxide and ammonia/nitrogen gas.

  • Final Neutralization & Disposal: Cool the mixture to room temperature. Check the pH and neutralize it to approximately pH 7 using a dilute acid (e.g., hydrochloric acid). This final solution, now containing salts and degraded organic fragments, can typically be disposed of as aqueous chemical waste through your institution's EH&S program. Confirm with EH&S before any drain disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway Decision cluster_2 Pathway A: Professional Disposal (Recommended) cluster_3 Pathway B: In-Lab Neutralization (Expert Use Only) gen Generate Waste (Solid or Liquid) seg Segregate into Dedicated, Labeled Container (Maintain pH > 10 for Liquids) gen->seg Immediate Action decision Select Disposal Pathway seg->decision ehs_contact Contact Institutional EH&S Provide Hazard Information decision->ehs_contact Standard Procedure neutralize Perform Two-Stage Alkaline Oxidation Protocol decision->neutralize Small Quantity & Expert Personnel Only pickup Schedule & Document Hazardous Waste Pickup ehs_contact->pickup final_a Final Disposal via Certified Vendor pickup->final_a verify Neutralize Final Solution (pH 7) & Package for Aqueous Waste neutralize->verify final_b Dispose as Aqueous Waste (via EH&S) verify->final_b

Caption: Decision workflow for the disposal of Dibenzyl cyanocarbonimidodithioate.

Emergency Procedures: Spill Management

Spills of dibenzyl cyanocarbonimidodithioate must be treated as a cyanide-related incident.

  • Small Spill (Inside a Chemical Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, decontaminate surfaces first with a pH 10 buffer solution (e.g., sodium carbonate in water). This prevents the formation of HCN.

    • Follow up by cleaning the area with a freshly prepared 10% bleach solution[3].

    • Collect all contaminated wipes and cleaning materials in a dedicated hazardous waste container for cyanide-containing waste[3].

  • Large Spill (Outside a Fume Hood) or Release of Gas:

    • Evacuate the area immediately.

    • Alert others to evacuate and activate the nearest fire alarm to initiate a full building evacuation.

    • From a safe location, call emergency services and your institution's EH&S hotline.

    • Do not re-enter the area until it has been cleared by trained emergency responders.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Safe disposal of cyanide. Ganoksin Orchid Jewelry Forum. [Link]

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet for Dibenzyl ether. Thermo Fisher Scientific. [Link]

  • What to Do If You Have Cyanide in Your Industrial Wastewater. SAMCO Technologies. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Dibenzyl Cyanocarbonimidodithioate and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach to Safety

The primary hazards associated with compounds like Dimethyl N-cyanodithioiminocarbonate, and by extension Dibenzyl cyanocarbonimidodithioate, stem from their chemical reactivity and toxicity. These organosulfur compounds can cause severe burns to the skin and eyes and are harmful if swallowed.[3] The presence of a cyano group introduces the additional risk of releasing toxic hydrogen cyanide under certain conditions.[1] Therefore, a multi-layered approach to personal protection is not just recommended, but essential.

Part 1: Your Armor in the Lab - Selecting the Right PPE

The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following is a step-by-step guide to ensure you are adequately protected.

Foundational Protection: Lab Coat and Attire
  • Lab Coat: A flame-resistant lab coat, buttoned completely, is the minimum requirement. It should be made of a material like Nomex® or a high-percentage cotton blend. Avoid synthetic materials like polyester that can melt and adhere to the skin in case of a fire.

  • Clothing: Wear long pants and closed-toe shoes to protect your skin from potential splashes and spills.

  • Hair and Jewelry: Tie back long hair and remove any dangling jewelry that could become entangled in equipment or come into contact with chemicals.

Eye and Face Protection: Shielding Your Vision

Given the severe eye damage these chemicals can cause, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. They must form a complete seal around the eyes to prevent any liquid from entering.

  • Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.

Hand Protection: The Critical Barrier

Your hands are most likely to come into direct contact with the chemical. Selecting the appropriate gloves is crucial.

  • Glove Material: Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling dithiocarbonates. Always check the manufacturer's glove compatibility chart for the specific chemical you are using.

  • Double Gloving: Wearing two pairs of gloves can provide an extra layer of protection, especially during prolonged handling.

  • Inspection and Replacement: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if you suspect any contamination.

Respiratory Protection: Guarding Against Inhalation Hazards

Due to the potential for harmful dust and vapors, particularly those containing cyanide, respiratory protection is a critical consideration.

  • Work in a Fume Hood: All work with Dibenzyl cyanocarbonimidodithioate or related compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Selection: If engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, a respirator is required. The type of respirator will depend on the concentration of the airborne contaminant. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is a likely starting point. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[4][5]

  • Fit Testing and Training: Proper fit and training are essential for a respirator to be effective. Ensure you have been fit-tested and trained on the correct use, maintenance, and limitations of your respirator.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Dibenzyl Cyanocarbonimidodithioate Handling start Start: Assess Task and Hazards fume_hood Work in a certified chemical fume hood? start->fume_hood splash_risk Significant splash risk? fume_hood->splash_risk Yes high_concentration Potential for high vapor or dust concentration? fume_hood->high_concentration No (still use caution) base_ppe Standard PPE: - Flame-resistant lab coat - Long pants, closed-toe shoes - Chemical splash goggles - Nitrile gloves (double-gloved) splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes respirator Use NIOSH-approved respirator (consult SDS for specific type) high_concentration->respirator Yes end Proceed with Caution high_concentration->end No base_ppe->high_concentration face_shield->base_ppe scba Consider SCBA for high-risk or emergency situations respirator->scba scba->end

Caption: PPE Selection Workflow

Part 2: Safe Handling and Disposal - A Step-by-Step Protocol

Proper handling and disposal procedures are as crucial as wearing the correct PPE.

Operational Plan: Handling the Chemical
  • Preparation: Before handling the chemical, ensure you have all the necessary PPE and that it is in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transferring: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Use a disposable weighing paper or boat. When transferring the substance, do so carefully to minimize the creation of dust.

  • In Case of a Spill:

    • Small Spills: For small spills, cautiously dampen the solid material with water and then transfer it to a suitable container for disposal.[6] Use absorbent paper dampened with water to clean the affected area.

    • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Managing Chemical Waste

Improper disposal of chemical waste can have serious environmental and legal consequences.

  • Waste Collection:

    • Collect all waste containing Dibenzyl cyanocarbonimidodithioate, including contaminated gloves, pipette tips, and weighing papers, in a designated, clearly labeled hazardous waste container.[7][8]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name ("Dibenzyl cyanocarbonimidodithioate" or the specific name of the compound), and a clear description of the contents.[7]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is closed at all times, except when adding waste.

  • Disposal:

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department for pickup and disposal.

    • Never dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

Hazard ClassificationDetailsSource
Acute Oral Toxicity Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes severe skin burns.[9][3]
Serious Eye Damage/Irritation Causes serious eye damage.[9]
Potential Inhalation Toxicity May be toxic due to the cyanide group.[1]

References

  • PubChem. Dimethyl N-cyanodithioiminocarbonate. National Institutes of Health. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Boston University. Chemical Waste Management Guide. Environmental Health & Safety. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Dibenzyl cyanocarbonimidodithioate

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